molecular formula C16H14N2O3 B1450768 6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one CAS No. 286371-64-0

6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one

Numéro de catalogue: B1450768
Numéro CAS: 286371-64-0
Poids moléculaire: 282.29 g/mol
Clé InChI: UEDIEWQHFJNDTF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one is a useful research compound. Its molecular formula is C16H14N2O3 and its molecular weight is 282.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

7-methoxy-6-phenylmethoxy-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-20-14-8-13-12(16(19)18-10-17-13)7-15(14)21-9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEDIEWQHFJNDTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=CNC2=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20467010
Record name 6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20467010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

286371-64-0
Record name 7-Methoxy-6-(phenylmethoxy)-4(3H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=286371-64-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20467010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Strategic Intermediate: A Technical Guide to 6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unseen Architect of Targeted Therapy

In the landscape of modern oncology, the development of targeted therapies has revolutionized patient outcomes. At the heart of these life-saving innovations lie complex synthetic pathways, often hinging on the strategic use of key molecular intermediates. 6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one (CAS Number: 179688-01-8) stands as a quintessential example of such a pivotal molecule. While not a therapeutic agent in itself, this quinazolinone derivative is the cornerstone in the synthesis of Vandetanib, a potent multi-targeted tyrosine kinase inhibitor (TKI).[1][2] This guide provides an in-depth technical exploration of this compound, elucidating its physicochemical properties, its critical role in the synthesis of Vandetanib, and the profound pharmacological implications of the final active pharmaceutical ingredient. Understanding this intermediate is to understand a crucial step in the journey from chemical synthesis to clinical success.

Physicochemical Profile of the Core Intermediate

A comprehensive understanding of the physical and chemical properties of this compound is fundamental for its effective utilization in synthetic chemistry. These properties dictate reaction conditions, purification strategies, and storage requirements.

PropertyValueSource(s)
CAS Number 179688-01-8--INVALID-LINK--
Molecular Formula C₁₆H₁₄N₂O₃--INVALID-LINK--
Molecular Weight 282.29 g/mol --INVALID-LINK--
Appearance White to light yellow crystalline powder--INVALID-LINK--
Melting Point 252 °C--INVALID-LINK--
Boiling Point 475.4±55.0 °C (Predicted)--INVALID-LINK--
Solubility Soluble in common organic solvents like ethanol and chloroform; poorly soluble in water.--INVALID-LINK--
Storage Keep in a dark place under an inert atmosphere at room temperature.--INVALID-LINK--

The Quinazolinone Core: A Privileged Scaffold in Medicinal Chemistry

The quinazolinone scaffold is a "privileged structure" in drug development, recognized for its ability to interact with a wide array of biological targets.[3] This bicyclic heterocyclic system, consisting of a benzene ring fused to a pyrimidine ring, offers a versatile platform for chemical modification.[4] The structural rigidity of the quinazolinone core, combined with the potential for diverse substitutions at various positions, allows for the fine-tuning of pharmacological activity.[5] In the context of oncology, quinazolinone derivatives have been successfully developed as inhibitors of key signaling molecules, including tyrosine kinases, which are often dysregulated in cancer.[5][6]

From Intermediate to Inhibitor: The Synthesis of Vandetanib

The primary significance of this compound lies in its role as a direct precursor to Vandetanib. The synthesis involves a multi-step process that culminates in the formation of the final, biologically active molecule.

Synthetic Pathway Overview

The synthesis of Vandetanib from this compound typically involves chlorination followed by a nucleophilic substitution reaction. The benzyloxy group serves as a protecting group for the hydroxyl functionality at the 6-position, which is later deprotected to yield the final product.

Vandetanib_Synthesis Intermediate This compound Chlorinated_Intermediate 4-Chloro-6-(benzyloxy)-7-methoxyquinazoline Intermediate->Chlorinated_Intermediate Chlorination (e.g., POCl₃) Vandetanib_Protected Vandetanib (Protected) Chlorinated_Intermediate->Vandetanib_Protected Nucleophilic Substitution (4-bromo-2-fluoroaniline) Vandetanib Vandetanib Vandetanib_Protected->Vandetanib Deprotection (Removal of Benzyl Group)

Caption: Synthetic route from the core intermediate to Vandetanib.

Exemplary Synthetic Protocol

The following is a generalized, step-by-step methodology for the synthesis of Vandetanib, starting from this compound.

  • Chlorination of the Quinazolinone Ring:

    • This compound is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often in the presence of a catalytic amount of a tertiary amine (e.g., triethylamine) or N,N-dimethylformamide (DMF).

    • The reaction mixture is typically heated to reflux for several hours to ensure complete conversion to the 4-chloro-6-(benzyloxy)-7-methoxyquinazoline intermediate.

    • Upon completion, the excess chlorinating agent is removed under reduced pressure, and the crude product is isolated, often by precipitation upon addition to ice water, followed by filtration.

  • Nucleophilic Aromatic Substitution:

    • The chlorinated intermediate is then reacted with 4-bromo-2-fluoroaniline in a suitable solvent, such as isopropanol or acetonitrile.

    • The reaction is typically carried out at elevated temperatures (reflux) to facilitate the nucleophilic substitution of the chlorine atom at the 4-position of the quinazoline ring.

    • The resulting product is the protected form of Vandetanib.

  • Deprotection of the Benzyloxy Group:

    • The final step involves the removal of the benzyl protecting group to unmask the free hydroxyl group at the 6-position.

    • This is commonly achieved through catalytic hydrogenation (e.g., using palladium on carbon as a catalyst under a hydrogen atmosphere) or by treatment with a strong acid, such as trifluoroacetic acid (TFA).

    • Purification of the final product, Vandetanib, is typically performed by recrystallization or column chromatography to yield a high-purity compound.

Pharmacological Significance: The Multi-Kinase Inhibition of Vandetanib

The clinical efficacy of Vandetanib is a direct consequence of its ability to simultaneously inhibit multiple receptor tyrosine kinases (RTKs) that are crucial for tumor growth, proliferation, and angiogenesis.[1][7]

Primary Molecular Targets
  • Vascular Endothelial Growth Factor Receptor (VEGFR): Vandetanib potently inhibits VEGFR-2 (KDR), a key mediator of angiogenesis. By blocking VEGFR signaling, Vandetanib impedes the formation of new blood vessels that supply tumors with essential nutrients and oxygen, thereby restricting tumor growth.[1][8]

  • Epidermal Growth Factor Receptor (EGFR): EGFR is frequently overexpressed in various cancers and plays a critical role in cell proliferation, survival, and metastasis. Vandetanib's inhibition of EGFR disrupts these oncogenic signaling pathways.[1][7]

  • REarranged during Transfection (RET) Proto-Oncogene: The RET tyrosine kinase is a key driver in the pathogenesis of medullary thyroid carcinoma (MTC). Activating mutations in the RET gene lead to constitutive kinase activity and uncontrolled cell growth. Vandetanib is a potent inhibitor of both wild-type and mutated forms of RET.[1][7]

Downstream Signaling Pathway Inhibition

The inhibition of VEGFR, EGFR, and RET by Vandetanib leads to the downregulation of major intracellular signaling cascades, including the MAPK and PI3K/Akt pathways.[7][9]

Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PI3K PI3K VEGFR->PI3K EGFR EGFR RAS RAS EGFR->RAS EGFR->PI3K RET RET RET->RAS RET->PI3K Vandetanib Vandetanib Vandetanib->VEGFR Inhibits Vandetanib->EGFR Inhibits Vandetanib->RET Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Transcription Gene Transcription ERK->Transcription AKT Akt PI3K->AKT AKT->Transcription Proliferation Proliferation Transcription->Proliferation Leads to Survival Survival Transcription->Survival Leads to Angiogenesis Angiogenesis Transcription->Angiogenesis Leads to

Caption: Vandetanib's inhibition of key signaling pathways.

Pharmacokinetics and Clinical Implications

Vandetanib exhibits a long terminal half-life, allowing for once-daily oral administration.[10] It is metabolized primarily by the cytochrome P450 enzyme CYP3A4.[11]

Clinical trials have demonstrated the efficacy of Vandetanib in the treatment of advanced or metastatic medullary thyroid cancer.

Clinical Trial PhaseKey FindingsReference(s)
Phase II Showed significant antitumor activity in patients with locally advanced or metastatic hereditary MTC, with a partial remission rate of 20% and stable disease in 73% of patients.--INVALID-LINK--
Phase III (ZETA trial) Demonstrated a significant prolongation of progression-free survival (PFS) in patients treated with Vandetanib compared to placebo. The median PFS was 30.5 months for the Vandetanib group versus 19.3 months for the placebo group.--INVALID-LINK--

Common adverse events associated with Vandetanib treatment include diarrhea, rash, nausea, and hypertension.[12]

Conclusion: A Testament to the Power of Chemical Synthesis

This compound is more than just a chemical intermediate; it is a testament to the intricate and elegant process of drug design and development. Its carefully designed structure, featuring a privileged quinazolinone core and a strategically placed protecting group, enables the efficient synthesis of a life-extending therapeutic. For researchers and scientists in the field of drug discovery, a deep understanding of such key intermediates is not merely an academic exercise but a fundamental requirement for the continued innovation of targeted therapies that combat complex diseases like cancer. The journey from this unassuming white powder to a clinically approved multi-kinase inhibitor underscores the profound impact of synthetic chemistry on human health.

References

6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 6-(benzyloxy)-7-methoxyquinazolin-4(1H)-one, a key heterocyclic intermediate in medicinal chemistry. The quinazolinone scaffold is a "privileged structure" in drug discovery, and this particular derivative, with its characteristic benzyloxy and methoxy substitutions at the 6 and 7 positions, is of significant interest, particularly in the development of targeted cancer therapies. This document will cover the synthesis, spectroscopic characterization, and the mechanistic basis for its utility in the development of kinase inhibitors, with a focus on Epidermal Growth Factor Receptor (EGFR) inhibitors. Detailed experimental protocols and theoretical data are provided to support researchers and scientists in the field of drug development.

Introduction: The Significance of the Quinazolinone Scaffold

Quinazolinone and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their wide array of pharmacological activities.[1] The fused bicyclic system of a benzene ring and a pyrimidine ring provides a stable and versatile scaffold for chemical modifications, allowing for the fine-tuning of its biological activity.[2] These compounds have demonstrated a remarkable spectrum of therapeutic potentials, including anticancer, antimicrobial, antifungal, anti-inflammatory, and anticonvulsant properties.[1][3]

In the realm of oncology, the quinazolinone core is particularly noteworthy as a foundational structure for numerous approved and investigational drugs.[2] Its ability to interact with various biological targets, most notably protein kinases, has made it a cornerstone in the development of targeted cancer therapies.[3] this compound serves as a crucial building block in the synthesis of more complex molecules, particularly those designed to inhibit key signaling pathways involved in tumor growth and proliferation.[4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in synthetic chemistry and drug development.

PropertyValueSource
Molecular Formula C₁₆H₁₄N₂O₃[5]
Molecular Weight 282.29 g/mol [5]
Appearance White to light yellow crystalline powder[1]
Melting Point Approximately 215-217 °C[1]
Solubility Soluble in organic solvents such as ethanol and chloroform; poorly soluble in water.[1]
Storage Keep in a dark place under an inert atmosphere at room temperature.[1]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, typically starting from a substituted anthranilic acid derivative. The following is a representative synthetic protocol based on established methods for quinazolinone synthesis.

Proposed Synthetic Pathway

Synthesis_Pathway A 2-Amino-4-benzyloxy-5-methoxybenzoic acid C This compound A->C Cyclization (High Temperature) B Formamide B->C Reagent EGFR_Pathway cluster_membrane Cell Membrane cluster_cell Cell EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibition mTOR->Proliferation EGF EGF EGF->EGFR Inhibitor 6-(Benzyloxy)-7-methoxy quinazolin-4(1H)-one (as a precursor) Inhibitor->EGFR Inhibition Synthetic_Application A 6-(Benzyloxy)-7-methoxy quinazolin-4(1H)-one B Chlorination (e.g., SOCl₂ or POCl₃) A->B Step 1 C 7-(Benzyloxy)-4-chloro -6-methoxyquinazoline B->C E 4-Anilinoquinazoline (EGFR Inhibitor) C->E Step 2: Nucleophilic Substitution D Substituted Aniline D->E Reagent

References

A Researcher's Guide to Elucidating the Molecular Activity of a Promising Quinazolinone Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Putative Mechanism of Action of 6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds.[1][2] This technical guide focuses on a specific derivative, this compound, a compound of interest for its potential therapeutic applications, particularly in oncology.[3] While the precise mechanism of action for this molecule is still under investigation, this document provides a comprehensive overview of the putative molecular targets and signaling pathways it may modulate, based on the well-established activities of the broader quinazolinone class. We will delve into potential mechanisms, including kinase inhibition, disruption of microtubule dynamics, and induction of programmed cell death. Furthermore, this guide presents a series of robust experimental workflows designed to systematically investigate and validate the mechanism of action of this compound, providing a roadmap for researchers and drug development professionals in the field.

Introduction to this compound

This compound is a heterocyclic organic compound with the chemical formula C₁₆H₁₄N₂O₃.[3][4] It belongs to the quinazolinone family, a class of compounds known for its wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects.[1][5][6][7] The subject compound has been noted for its anti-proliferative activity against certain cancer cell lines, making it a molecule of significant interest for further development.[3]

Chemical Structure and Properties:

PropertyValueSource
Molecular Formula C₁₆H₁₄N₂O₃[3][4]
Molar Mass 282.29 g/mol [3]
Appearance White to light yellow crystalline powder[3]
Solubility Soluble in common organic solvents (e.g., ethanol, chloroform), poorly soluble in water[3]

The presence of the benzyloxy and methoxy groups at the 6 and 7 positions, respectively, are key structural features that likely influence its biological activity and target specificity. Understanding the interplay of these substituents with the core quinazolinone scaffold is crucial for elucidating its mechanism of action.

The Quinazolinone Scaffold: A Foundation for Diverse Biological Activity

The quinazolinone nucleus is a versatile pharmacophore that has been extensively explored in drug discovery.[7] Its rigid, bicyclic structure provides a template for the synthesis of a wide array of derivatives with diverse biological functions. Several marketed drugs are based on the quinazoline structure, highlighting its clinical significance.[6]

The proposed anticancer mechanisms for quinazoline derivatives are multifaceted and include:

  • Enzyme Inhibition: Targeting key enzymes involved in cell signaling and proliferation, such as epidermal growth factor receptor (EGFR) and other tyrosine kinases.[6]

  • Inhibition of DNA Repair: Interacting with enzymes involved in the DNA damage response.[6]

  • Disruption of Microtubule Dynamics: Inhibiting tubulin polymerization, a critical process for cell division.[1][6]

  • Induction of Cell Death: Triggering apoptosis (programmed cell death) and autophagy.[5]

Given this precedent, it is highly probable that this compound exerts its biological effects through one or more of these established mechanisms.

Putative Mechanisms of Action of this compound

Based on the activities of structurally related quinazolinone derivatives, we can postulate several likely mechanisms of action for this compound. The following sections explore these putative mechanisms and propose experimental approaches for their validation.

Kinase Inhibition: A Primary Hypothesis

Many quinazolinone derivatives function as potent kinase inhibitors.[5] The quinazoline scaffold can mimic the adenine moiety of ATP, enabling competitive binding to the ATP-binding pocket of various kinases.

Potential Kinase Targets:

  • VEGF Receptor Tyrosine Kinases: The isomeric compound, 7-(benzyloxy)-6-methoxyquinazolin-4(1H)-one, is used in the preparation of arylaminoquinazoline VEGF receptor tyrosine kinase inhibitors, suggesting that our topic compound may also target this family of kinases.[8]

  • BRAF Kinase: A quinazoline derivative, CEP-32496, has been identified as a highly potent inhibitor of the BRAF(V600E) mutant, a key driver in several cancers.[9]

  • EGFR Tyrosine Kinase: Several FDA-approved quinazoline-based drugs, such as gefitinib and erlotinib, are inhibitors of EGFR.[10]

Proposed Signaling Pathway: Inhibition of a Receptor Tyrosine Kinase (RTK) Pathway

RTK_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR) RAS RAS RTK->RAS Activates PI3K PI3K RTK->PI3K Activates Ligand Growth Factor (e.g., VEGF) Ligand->RTK Binds Compound 6-(Benzyloxy)-7-methoxy- quinazolin-4(1H)-one Compound->RTK Inhibits ATP Binding Site RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription AKT Akt PI3K->AKT AKT->Transcription

Caption: Proposed inhibitory mechanism on a generic RTK signaling pathway.

Experimental Workflow for Validating Kinase Inhibition:

Kinase_Workflow A Kinase Panel Screening (Broad-spectrum profiling) B IC50 Determination for Hits (Dose-response analysis) A->B C Cellular Thermal Shift Assay (CETSA) (Target engagement in cells) B->C E In Vitro Kinase Assay (Direct enzyme inhibition) B->E F Molecular Docking Studies (Binding mode prediction) B->F D Western Blot Analysis (Phosphorylation of downstream targets) C->D G Validated Target D->G E->G

Caption: Experimental workflow for identifying and validating kinase targets.

Disruption of Tubulin Polymerization

Several quinazolinone derivatives are known to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][5] This mechanism is shared by several successful anticancer drugs.

Experimental Protocol: Immunofluorescence Staining for Microtubule Integrity

  • Cell Culture: Plate cancer cells (e.g., HeLa or A549) on coverslips in a 24-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound and a vehicle control for 24 hours. A known tubulin inhibitor (e.g., paclitaxel or colchicine) should be used as a positive control.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.

  • Immunostaining: Incubate the cells with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

  • Imaging: Visualize the cells using a fluorescence microscope. Disruption of the microtubule network (e.g., depolymerization or abnormal bundling) in the treated cells compared to the control would indicate an effect on tubulin dynamics.

Induction of Apoptosis

The anti-proliferative activity of many quinazolinone derivatives is due to their ability to induce apoptosis.[5] This can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

Proposed Apoptotic Pathway: Intrinsic (Mitochondrial) Pathway

Apoptosis_Pathway cluster_cytoplasm Cytoplasm Compound 6-(Benzyloxy)-7-methoxy- quinazolin-4(1H)-one Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Compound->Bax Upregulates Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Forms pores CytoC Cytochrome c Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 Apoptosome Apoptosome Casp9->Apoptosome Forms Casp3 Caspase-3 (Executioner) Apoptosome->Casp3 Activates Mitochondrion->CytoC Releases Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed mechanism for the induction of intrinsic apoptosis.

Experimental Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Treat cancer cells with this compound at various concentrations for 24-48 hours.

  • Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive). A dose-dependent increase in the apoptotic population would confirm the induction of apoptosis.

Summary and Future Directions

This compound is a promising compound from the pharmacologically significant quinazolinone family. While its precise mechanism of action remains to be fully elucidated, this guide has outlined several plausible and testable hypotheses based on the extensive literature on related compounds. The primary putative mechanisms include the inhibition of key cellular kinases, disruption of microtubule function, and the induction of apoptosis.

The experimental workflows and protocols detailed herein provide a clear and logical path for researchers to systematically investigate these possibilities. A thorough characterization of the molecular pharmacology of this compound will be essential for its potential development as a therapeutic agent. Future studies should also focus on its pharmacokinetic and pharmacodynamic properties to assess its drug-like potential.

References

The Lynchpin of Targeted Cancer Therapy: A Technical Guide to 6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold represents a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapeutics. This technical guide provides an in-depth exploration of 6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one, a pivotal intermediate in the synthesis of first-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). We will dissect its synthesis, elucidate its critical role in the structure of potent anti-cancer agents, and detail the experimental protocols for evaluating the biological activity of its derivatives. This guide is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel kinase inhibitors, offering both foundational knowledge and practical insights into the chemical and biological landscape of this important molecular entity.

Introduction: The Quinazoline Scaffold as a "Privileged" Structure

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are often referred to as "privileged structures" due to their ability to interact with a variety of biological targets. The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a prime example of such a scaffold.[1][2] Its rigid, planar structure provides an ideal platform for the precise spatial orientation of functional groups, enabling high-affinity interactions with the active sites of enzymes and receptors.

Quinazoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, antibacterial, and, most notably, anticancer properties.[3][4] The 4-anilinoquinazoline substitution pattern, in particular, has proven to be exceptionally effective in the design of potent and selective enzyme inhibitors.[5] This guide focuses on a key building block within this class: this compound. This compound serves as a crucial precursor for several clinically successful anticancer drugs, making a thorough understanding of its properties and applications essential for drug discovery professionals.

The Strategic Importance of this compound in EGFR Inhibitor Synthesis

The primary significance of this compound lies in its role as a key intermediate in the synthesis of first-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs), such as Gefitinib (Iressa®) and Erlotinib (Tarceva®).[6][7][8] These drugs have revolutionized the treatment of non-small cell lung cancer (NSCLC) in patients with specific EGFR mutations.[2][9]

The core structure of these inhibitors is a 4-anilinoquinazoline. The quinazoline portion acts as the ATP-mimetic, binding to the ATP-binding pocket of the EGFR kinase domain. The aniline substituent at the 4-position extends into a hydrophobic pocket, contributing to the inhibitor's potency and selectivity. The substituents at the 6- and 7-positions of the quinazoline ring play a crucial role in modulating the solubility, metabolic stability, and overall efficacy of the drug.

The 6-benzyloxy and 7-methoxy groups on the quinazoline core of the title compound are strategically important for several reasons:

  • Precursor to the 6-Hydroxy Group: The benzyl group serves as a protecting group for the 6-hydroxyl functionality. This hydroxyl group is a key attachment point for the solubilizing side chains found in drugs like Gefitinib (a morpholinopropoxy chain).[6][10] The benzyl group can be readily removed under mild conditions (e.g., hydrogenolysis) at a later stage in the synthesis to unmask the hydroxyl group for further functionalization.

  • Modulation of Electronic Properties: The methoxy group at the 7-position influences the electron density of the quinazoline ring system, which can impact its binding affinity to the EGFR kinase domain.

The general synthetic strategy for these EGFR inhibitors involves the construction of the substituted quinazolinone core, followed by chlorination at the 4-position and subsequent nucleophilic aromatic substitution with the appropriate aniline derivative. The this compound is a product of the initial core construction and is perfectly poised for the subsequent steps leading to the final drug molecule.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through a multi-step process starting from readily available materials. The key steps involve the formation of the quinazolinone ring system and the introduction of the benzyloxy group. The most common route involves the initial synthesis of 6-hydroxy-7-methoxyquinazolin-4(3H)-one, followed by benzylation.

Synthesis of the Precursor: 6-Hydroxy-7-methoxyquinazolin-4(3H)-one

Principle: This synthesis involves the cyclization of an appropriately substituted anthranilic acid derivative with a source of one carbon atom, typically formamide or formic acid. A common starting material is 3-hydroxy-4-methoxybenzoic acid.

Experimental Protocol:

  • Nitration: To a solution of 3-hydroxy-4-methoxybenzoic acid in a suitable solvent (e.g., acetic acid), add nitric acid dropwise at a controlled temperature (e.g., 0-5 °C). The reaction is stirred until completion to yield 5-hydroxy-4-methoxy-2-nitrobenzoic acid.

  • Reduction: The nitro group of 5-hydroxy-4-methoxy-2-nitrobenzoic acid is reduced to an amino group. A common method is catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternatively, chemical reduction using reagents like iron in acetic acid or sodium dithionite can be employed. This step yields 2-amino-5-hydroxy-4-methoxybenzoic acid.

  • Cyclization: The resulting 2-amino-5-hydroxy-4-methoxybenzoic acid is heated with formamide or a mixture of formic acid and an acid catalyst. This reaction leads to the formation of the quinazolinone ring, yielding 6-hydroxy-7-methoxyquinazolin-4(3H)-one.[9][11]

Benzylation of 6-Hydroxy-7-methoxyquinazolin-4(3H)-one

Principle: The phenolic hydroxyl group at the 6-position is protected as a benzyl ether. This is a standard Williamson ether synthesis.

Experimental Protocol:

  • Deprotonation: Suspend 6-hydroxy-7-methoxyquinazolin-4(3H)-one in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone.

  • Base Addition: Add a base, such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), to the suspension to deprotonate the phenolic hydroxyl group.[6]

  • Alkylation: Add benzyl chloride or benzyl bromide to the reaction mixture.

  • Heating: Heat the reaction mixture (e.g., to 80-100 °C) and monitor the progress by thin-layer chromatography (TLC).[2]

  • Work-up and Purification: After the reaction is complete, cool the mixture, and pour it into water to precipitate the product. The crude product can be collected by filtration and purified by recrystallization from a suitable solvent like ethanol to afford pure this compound.[2]

Synthesis_Workflow cluster_precursor Synthesis of 6-Hydroxy-7-methoxyquinazolin-4(3H)-one cluster_benzylation Benzylation A 3-Hydroxy-4-methoxybenzoic acid B Nitration (HNO₃, Acetic Acid) A->B C 5-Hydroxy-4-methoxy-2-nitrobenzoic acid B->C D Reduction (e.g., H₂, Pd/C) C->D E 2-Amino-5-hydroxy-4-methoxybenzoic acid D->E F Cyclization (Formamide) E->F G 6-Hydroxy-7-methoxyquinazolin-4(3H)-one F->G H 6-Hydroxy-7-methoxyquinazolin-4(3H)-one I Benzylation (Benzyl chloride, K₂CO₃, DMF) H->I J This compound I->J

Caption: Synthetic pathway to this compound.

Mechanism of Action of Quinazoline-based EGFR Inhibitors

The derivatives of this compound, such as Gefitinib and Erlotinib, function as competitive inhibitors at the ATP-binding site of the EGFR tyrosine kinase domain.[8]

The EGFR Signaling Pathway:

Under normal physiological conditions, the binding of a ligand, such as Epidermal Growth Factor (EGF), to the extracellular domain of EGFR induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain. This phosphorylation event creates docking sites for various downstream signaling proteins, activating cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[12]

In many cancers, EGFR is either overexpressed or harbors activating mutations that lead to constitutive, ligand-independent kinase activity, resulting in uncontrolled cell growth.

Inhibition by 4-Anilinoquinazolines:

The 4-anilinoquinazoline core of these inhibitors is structurally similar to the adenine ring of ATP. This allows the inhibitor to bind to the ATP-binding pocket of the EGFR kinase domain, preventing the binding of ATP. Without ATP as a phosphate donor, the autophosphorylation of the receptor is blocked, and the downstream signaling cascades are not activated. This ultimately leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells that are dependent on EGFR signaling.[1]

EGFR_Signaling_and_Inhibition cluster_pathway EGFR Signaling Pathway cluster_inhibition Mechanism of Inhibition EGF EGF Ligand EGFR EGFR EGF->EGFR Dimer Dimerization & Autophosphorylation EGFR->Dimer Downstream Downstream Signaling (RAS/RAF/MEK/ERK, PI3K/AKT) Dimer->Downstream ATP_Site ATP-Binding Site of EGFR Kinase Dimer->ATP_Site ATP binds here Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor 4-Anilinoquinazoline Inhibitor Inhibitor->ATP_Site No_ATP ATP Binding Blocked ATP_Site->No_ATP No_Phos No Autophosphorylation No_ATP->No_Phos Apoptosis Inhibition of Proliferation & Induction of Apoptosis No_Phos->Apoptosis Assay_Workflow A Prepare serial dilutions of test compounds B Add compounds, controls, and EGFR kinase to plate wells A->B C Initiate reaction with substrate and ATP B->C D Incubate at 30°C for 60 minutes C->D E Add ADP-Glo™ Reagent (stops reaction, depletes ATP) D->E F Incubate at RT for 40 minutes E->F G Add Kinase Detection Reagent (converts ADP to ATP, generates light) F->G H Incubate at RT for 30-60 minutes G->H I Measure luminescence H->I J Calculate % inhibition and determine IC₅₀ I->J

References

6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one: A Linchpin in Contemporary Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The quinazoline scaffold represents a cornerstone in the architecture of modern kinase inhibitors, with numerous approved drugs and clinical candidates to its name. Within this privileged class of heterocycles, 6-(benzyloxy)-7-methoxyquinazolin-4(1H)-one has emerged as a pivotal intermediate and a key pharmacophoric element in the design of novel therapeutics, particularly those targeting aberrant angiogenesis in oncology. This technical guide provides an in-depth exploration of this compound as a biochemical reagent, from its synthesis and physicochemical properties to its role in the development of potent kinase inhibitors. We will delve into its presumptive mechanism of action, substantiated by data from closely related analogs, and provide detailed, field-proven protocols for its synthesis and evaluation in common cell-based and enzymatic assays. This guide is intended to empower researchers, medicinal chemists, and drug development professionals to effectively leverage this versatile molecule in their discovery pipelines.

Introduction: The Quinazoline Scaffold in Kinase Inhibition

The quinazoline core, a bicyclic aromatic heterocycle, has proven to be a remarkably versatile scaffold in medicinal chemistry. Its rigid structure and ability to engage in a multitude of interactions with protein targets have made it a favored template for the design of kinase inhibitors. Kinases, a class of enzymes that catalyze the phosphorylation of proteins, are central to cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.

The 6,7-disubstituted quinazolin-4(1H)-one core, in particular, has been extensively explored for its ability to target the ATP-binding site of various tyrosine kinases, including the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, a process that is essential for tumor growth and metastasis.[1][2] Consequently, the development of small molecule inhibitors of VEGFR-2 is a highly pursued strategy in cancer therapy.[3]

This compound serves as a critical building block in the synthesis of a multitude of potent VEGFR-2 inhibitors. The benzyloxy and methoxy groups at the 6 and 7 positions, respectively, play a crucial role in anchoring the molecule within the kinase's active site, often through hydrogen bonding and hydrophobic interactions. This guide will illuminate the significance of this specific substitution pattern and provide the practical knowledge necessary to utilize this compound in a research and development setting.

Physicochemical Properties & Handling

A thorough understanding of the physicochemical properties of a biochemical reagent is paramount for its effective use in experimental settings.

PropertyValueSource
Molecular Formula C₁₆H₁₄N₂O₃[4]
Molecular Weight 282.29 g/mol [4]
Appearance White to light yellow crystalline powder[4]
Melting Point 215-217 °C[4]
Solubility Soluble in ethanol and chloroform; poorly soluble in water[4]
Storage Keep in a dark place, under an inert atmosphere, at room temperature[4]

Handling Precautions: As with any organic compound, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. While no specific major safety issues are known under normal use, it is prudent to handle it in a well-ventilated area. In case of contact, rinse the affected area immediately with plenty of water.[4]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through a multi-step process starting from commercially available materials. The following protocol is a representative and logical pathway based on established synthetic methodologies for related quinazolinone derivatives.[5][6][7][8]

Synthetic Workflow

The overall synthetic strategy involves the preparation of a substituted 2-aminobenzamide intermediate, followed by cyclization to form the quinazolinone ring.

G A 2-Amino-4-methoxybenzoic acid B 2-Amino-4-benzyloxy-5-methoxybenzoic acid A->B Benzylation C 2-Amino-4-benzyloxy-5-methoxybenzamide B->C Amidation D This compound C->D Cyclization with Formic Acid

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Amino-4-benzyloxy-5-methoxybenzoic acid

  • Rationale: This step introduces the crucial benzyloxy group at the 4-position of the starting material. The methoxy group at the 5-position will ultimately become the 7-methoxy group of the final product.

  • Procedure:

    • To a solution of 2-amino-4-methoxybenzoic acid (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add potassium carbonate (2.5 equivalents).[9]

    • Add benzyl bromide (1.2 equivalents) dropwise to the mixture at room temperature.

    • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Acidify the aqueous solution with a dilute acid (e.g., 1N HCl) to precipitate the product.

    • Filter the precipitate, wash with water, and dry under vacuum to obtain 2-amino-4-benzyloxy-5-methoxybenzoic acid.

Step 2: Synthesis of 2-Amino-4-benzyloxy-5-methoxybenzamide

  • Rationale: Conversion of the carboxylic acid to a primary amide is a necessary step for the subsequent cyclization to the quinazolinone.

  • Procedure:

    • Suspend 2-amino-4-benzyloxy-5-methoxybenzoic acid (1 equivalent) in a suitable solvent like dichloromethane (DCM).

    • Add oxalyl chloride (1.5 equivalents) and a catalytic amount of DMF dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 2-3 hours until the evolution of gas ceases.

    • Remove the solvent and excess oxalyl chloride under reduced pressure.

    • Dissolve the resulting acid chloride in an appropriate solvent (e.g., THF) and add it dropwise to a cooled (0 °C) solution of aqueous ammonia.

    • Stir the mixture for 1-2 hours, then extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-amino-4-benzyloxy-5-methoxybenzamide.[10]

Step 3: Synthesis of this compound

  • Rationale: The final step involves the cyclization of the 2-aminobenzamide with a one-carbon source, in this case, formic acid, to form the pyrimidinone ring of the quinazolinone.

  • Procedure:

    • Heat a mixture of 2-amino-4-benzyloxy-5-methoxybenzamide (1 equivalent) in an excess of formic acid.[5]

    • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and pour it into ice-water.

    • Neutralize the solution with a base (e.g., sodium bicarbonate) to precipitate the product.

    • Filter the solid, wash thoroughly with water, and dry to obtain the crude this compound.

    • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Mechanism of Action: Targeting the VEGFR-2 Signaling Pathway

The VEGFR-2 Signaling Cascade

The binding of VEGF-A to VEGFR-2 on the surface of endothelial cells triggers receptor dimerization and the autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation event creates docking sites for various signaling proteins, leading to the activation of multiple downstream pathways, including:

  • The PLCγ-PKC-MAPK pathway: This pathway is crucial for endothelial cell proliferation.

  • The PI3K-Akt pathway: This pathway promotes endothelial cell survival and migration.

By inhibiting the initial autophosphorylation of VEGFR-2, this compound and its derivatives effectively block these downstream signaling events, leading to an anti-angiogenic effect.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLC PLCγ VEGFR2->PLC Activates PI3K PI3K VEGFR2->PI3K Activates Inhibitor 6-(Benzyloxy)-7-methoxy quinazolin-4(1H)-one Inhibitor->VEGFR2 Inhibits (ATP-competitive) PKC PKC PLC->PKC Akt Akt PI3K->Akt MAPK MAPK PKC->MAPK Migration Migration Akt->Migration Survival Survival Akt->Survival Proliferation Proliferation MAPK->Proliferation

Caption: The VEGFR-2 signaling pathway and the point of inhibition by this compound.

Experimental Evaluation: Protocols for Assessing Biological Activity

To characterize the biological activity of this compound or its derivatives, two primary assays are indispensable: an in vitro kinase assay to determine its direct inhibitory effect on the target enzyme (VEGFR-2), and a cell-based viability assay to assess its antiproliferative effects on cancer cells.

In Vitro VEGFR-2 Kinase Assay

This protocol describes a luminescence-based kinase assay to determine the IC₅₀ value of a test compound against VEGFR-2. The assay measures the amount of ATP remaining after the kinase reaction, where a lower luminescence signal corresponds to higher kinase activity.[12][13]

G A Prepare Reagents (VEGFR-2, Substrate, ATP, Inhibitor) B Dispense Master Mix (Buffer, ATP, Substrate) A->B C Add Inhibitor & Enzyme B->C D Incubate (30°C, 45 min) C->D E Add Kinase-Glo® Reagent D->E F Incubate (RT, 10 min) E->F G Measure Luminescence F->G H Calculate IC₅₀ G->H

Caption: Workflow for the in vitro VEGFR-2 kinase assay.

Protocol:

  • Reagent Preparation:

    • Prepare a 1x Kinase Buffer by diluting a 5x stock.

    • Prepare serial dilutions of the test compound (e.g., this compound) in 1x Kinase Buffer. The final DMSO concentration should not exceed 1%.

    • Dilute recombinant human VEGFR-2 enzyme to the working concentration in 1x Kinase Buffer.

  • Assay Plate Setup:

    • To a 96-well white plate, add the test compound dilutions. Include wells for a positive control (no inhibitor) and a blank (no enzyme).

  • Kinase Reaction:

    • Prepare a master mix containing 1x Kinase Buffer, ATP, and a suitable substrate (e.g., poly(Glu, Tyr) 4:1).

    • Add the master mix to all wells.

    • Initiate the reaction by adding the diluted VEGFR-2 enzyme to all wells except the blank.

    • Incubate the plate at 30°C for 45 minutes.

  • Signal Detection:

    • Equilibrate the Kinase-Glo® Max reagent to room temperature.

    • Add the Kinase-Glo® Max reagent to all wells to stop the reaction and generate a luminescent signal.

    • Incubate at room temperature for 10 minutes.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Subtract the blank values from all other readings.

    • Calculate the percent inhibition for each compound concentration relative to the positive control.

    • Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15]

G A Seed Cells in 96-well Plate B Add Test Compound A->B C Incubate (e.g., 72 hours) B->C D Add MTT Reagent C->D E Incubate (4 hours) D->E F Add Solubilization Solution E->F G Incubate (Overnight) F->G H Measure Absorbance (570 nm) G->H I Calculate IC₅₀ H->I

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., human umbilical vein endothelial cells (HUVECs) or a relevant cancer cell line) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compound. Include wells for a vehicle control (e.g., DMSO).

    • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add the MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Incubate the plate overnight at 37°C or until the crystals are fully dissolved.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percent viability against the log of the compound concentration.

Structure-Activity Relationship (SAR) Insights

The quinazoline scaffold offers multiple points for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The structure-activity relationship (SAR) of quinazoline-based VEGFR-2 inhibitors is well-documented, providing a roadmap for rational drug design.[2][11]

  • The Quinazoline Core: The nitrogen atoms at positions 1 and 3 are crucial for hydrogen bonding interactions with the hinge region of the kinase domain.

  • Substitution at the 4-Position: This position is typically occupied by an aniline or a related aromatic group, which extends into the hydrophobic pocket of the ATP-binding site. The nature and substitution pattern of this aromatic ring significantly influence potency and selectivity.

  • Substitution at the 6- and 7-Positions: The 6- and 7-positions are often substituted with small, hydrogen bond-accepting groups like methoxy or benzyloxy. These groups form key interactions with the solvent-exposed region of the active site, contributing to the overall binding affinity. The benzyloxy group in this compound can also engage in favorable hydrophobic interactions.

Conclusion and Future Perspectives

This compound is a valuable and versatile biochemical reagent that serves as a cornerstone in the development of novel kinase inhibitors, particularly those targeting the VEGFR-2 signaling pathway. Its well-defined physicochemical properties and established synthetic routes make it an accessible tool for researchers in both academic and industrial settings. While direct biological data for this specific compound is not extensively published, the wealth of information on structurally related analogs provides a strong predictive framework for its mechanism of action and biological activity.

The detailed protocols provided in this guide for its synthesis and biological evaluation are designed to be robust and reproducible, empowering researchers to confidently incorporate this compound into their drug discovery programs. As the quest for more selective and potent kinase inhibitors continues, the strategic utilization of key intermediates like this compound will undoubtedly remain a critical component of successful drug design and development. Future work should focus on the synthesis and detailed biological characterization of this specific compound to further solidify its role and potential in the landscape of targeted cancer therapies.

References

6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one: Synthesis, Properties, and Application in Kinase Inhibitor Development

Introduction: A Pivotal Scaffold in Modern Oncology

This compound is a substituted quinazolinone that has garnered significant attention in medicinal chemistry and drug development.[1] While not an active pharmaceutical ingredient itself, it serves as a crucial intermediate in the synthesis of highly potent and selective kinase inhibitors.[2] The quinazolinone core is a privileged scaffold, found in numerous biologically active molecules and several FDA-approved anticancer drugs.[3][4] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of this compound, detailing its synthesis, physicochemical characteristics, and its strategic importance as a building block for next-generation therapeutics, particularly those targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5]

Physicochemical Properties

Understanding the fundamental properties of a synthetic intermediate is critical for optimizing reaction conditions, purification strategies, and formulation development. This compound is a solid compound, typically appearing as a white to light-yellow crystalline powder.[1] It exhibits solubility in common organic solvents like ethanol and chloroform but is poorly soluble in water.[1] A summary of its key properties is presented below.

PropertyValueSource
Molecular FormulaC₁₆H₁₄N₂O₃[1][6]
Molar Mass282.29 g/mol [1][7]
Melting Point~252 °C[1]
Boiling Point (Predicted)475.4 ± 55.0 °C[1]
Density (Predicted)1.26 g/cm³[1]
pKa (Predicted)1.43 ± 0.20[1]
Storage ConditionsRoom temperature, inert atmosphere, keep in dark place[1][7]

Synthesis and Mechanistic Considerations

The synthesis of the quinazolinone ring system can be achieved through various established methods, with the Niementowski quinazoline synthesis being one of the most common.[8] This reaction typically involves the condensation of an anthranilic acid with an amide at high temperatures.[8] Modern approaches often employ microwave assistance to reduce reaction times and improve yields.[8]

For this compound, a practical synthetic route starts from a suitably substituted anthranilic acid derivative, such as 2-amino-4-benzyloxy-5-methoxybenzoic acid, and involves cyclization with a C1 synthon like formamide or an ortho ester.[9] The benzyloxy and methoxy groups are critical substitutions that are often present in the final, biologically active molecules targeting specific kinase pockets.

Experimental Protocol: Synthesis via Cyclization

This protocol describes a representative method for the synthesis of this compound from 2-amino-4-(benzyloxy)-5-methoxybenzamide. This approach is based on established methods for quinazolinone formation.[9][10]

Step 1: Preparation of 2-amino-4-(benzyloxy)-5-methoxybenzamide

  • Starting Material: 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid.

  • Amidation: Convert the carboxylic acid to the primary amide using a standard coupling agent (e.g., thionyl chloride followed by ammonia) or by activating the acid (e.g., with CDI) and reacting with ammonia.

  • Reduction: Reduce the nitro group to an amine. A common and effective method is using iron powder in the presence of an acid catalyst like ammonium chloride or acetic acid in an ethanol/water mixture.[4] The reaction is heated to reflux and monitored by TLC until the starting material is consumed.

  • Work-up: After cooling, the reaction mixture is filtered to remove the iron catalyst. The filtrate is concentrated, and the product is purified, typically by recrystallization.

Step 2: Cyclization to form this compound

  • Reaction Setup: In a round-bottom flask, dissolve the 2-amino-4-(benzyloxy)-5-methoxybenzamide (1 equivalent) in an excess of triethyl orthoformate, which serves as both the C1 source and the solvent.

  • Catalysis: Add a catalytic amount of a Lewis acid or a protic acid (e.g., p-toluenesulfonic acid) to facilitate the cyclization. The acid catalyzes the formation of the key imine intermediate.

  • Reaction Conditions: Heat the mixture to reflux (typically 140-150 °C) for several hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Purification: Upon completion, the reaction mixture is cooled, leading to the precipitation of the product. The solid is collected by filtration, washed with a cold solvent like ethanol or diethyl ether to remove residual reagents, and dried under vacuum to yield the final product.[9]

Synthetic Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Quinazolinone Formation A 4-(Benzyloxy)-5-methoxy- 2-nitrobenzoic acid B Amidation & Reduction A->B 1. SOCl₂, NH₃ 2. Fe, NH₄Cl C 2-Amino-4-(benzyloxy)- 5-methoxybenzamide B->C E Cyclization (Reflux, Acid Catalyst) C->E D Triethyl Orthoformate (C1 Source) D->E F 6-(Benzyloxy)-7-methoxy- quinazolin-4(1H)-one E->F

Caption: Synthetic pathway for this compound.

Biological Activity and Mechanism of Action

The primary significance of this compound in drug discovery lies in its use as a scaffold for inhibitors of protein tyrosine kinases, particularly VEGFR-2.[2] The VEGF/VEGFR-2 signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels from pre-existing ones.[5][11] In cancer, this pathway is often hijacked by tumors to ensure a sufficient supply of oxygen and nutrients, promoting growth and metastasis.[5]

Inhibiting VEGFR-2 blocks the downstream signaling cascade, thereby preventing endothelial cell proliferation and migration and ultimately starving the tumor.[12] Quinazoline derivatives are highly effective in this role, often acting as ATP-competitive inhibitors that bind to the kinase domain of the receptor.[5][13] The 6,7-disubstituted pattern is crucial for high-affinity binding, and the specific benzyloxy and methoxy groups can be further functionalized to optimize potency, selectivity, and pharmacokinetic properties.[5][14]

VEGFR-2 Signaling Pathway and Inhibition

VEGFR2_Pathway cluster_downstream Downstream Signaling cluster_outputs Cellular Responses VEGF VEGF-A (Ligand) VEGFR2 VEGFR-2 Receptor (Tyrosine Kinase) VEGF->VEGFR2 Binds to extracellular domain Dimer Receptor Dimerization & Autophosphorylation VEGFR2->Dimer Induces PLCg PLCγ Dimer->PLCg Activates PI3K PI3K Dimer->PI3K Activates RAS RAS Dimer->RAS Activates PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Migration Cell Migration ERK->Migration Permeability Vascular Permeability ERK->Permeability AKT->Proliferation AKT->Migration AKT->Permeability PKC->Proliferation PKC->Migration PKC->Permeability Inhibitor Quinazoline Inhibitor (e.g., Derived from title compound) Inhibitor->Dimer Blocks ATP Binding Site (Inhibits Phosphorylation)

Caption: The VEGFR-2 signaling pathway and the point of inhibition.

Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay

To evaluate the efficacy of compounds derived from this compound, an in vitro kinase assay is essential. This protocol outlines a typical procedure for measuring VEGFR-2 inhibition.

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of a test compound against VEGFR-2 kinase activity.

Materials:

  • Recombinant human VEGFR-2 kinase domain.

  • Poly(Glu, Tyr) 4:1 peptide substrate.

  • Adenosine-5'-triphosphate (ATP), radio-labeled [γ-³²P]ATP or unlabeled for non-radioactive methods.

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT).

  • Test compound stock solution (in DMSO).

  • 96-well plates.

  • Phosphocellulose paper or other capture medium.

  • Scintillation counter or luminescence/fluorescence plate reader.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute into the kinase assay buffer to the desired final concentrations.

  • Reaction Mixture: In each well of a 96-well plate, add the kinase assay buffer, the peptide substrate, and the diluted test compound.

  • Enzyme Addition: Add the recombinant VEGFR-2 kinase to each well to initiate the pre-incubation. Allow incubating for 10-15 minutes at room temperature to permit compound binding.

  • Initiate Kinase Reaction: Start the phosphorylation reaction by adding ATP (spiked with [γ-³²P]ATP).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a defined period (e.g., 30-60 minutes).

  • Stop Reaction: Terminate the reaction by adding a stop solution, such as phosphoric acid.

  • Measure Phosphorylation: Spot a portion of the reaction mixture from each well onto phosphocellulose paper. Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Data Acquisition: Measure the incorporated radioactivity on the paper using a scintillation counter. For non-radioactive methods (e.g., ADP-Glo™, HTRF®), follow the manufacturer's protocol for signal detection.

  • Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Kinase Assay Workflow Diagram

Assay_Workflow A 1. Prepare Serial Dilutions of Test Compound B 2. Add Buffer, Substrate, & Compound to 96-well Plate A->B C 3. Add VEGFR-2 Enzyme (Pre-incubation) B->C D 4. Add ATP to Start Reaction C->D E 5. Incubate at 30°C D->E F 6. Stop Reaction (e.g., Phosphoric Acid) E->F G 7. Measure Phosphorylation (e.g., Scintillation Counting) F->G H 8. Plot Inhibition vs. [Compound] & Calculate IC₅₀ G->H

Caption: Workflow for a typical in vitro VEGFR-2 kinase inhibition assay.

Conclusion

This compound is a well-characterized and highly valuable intermediate in pharmaceutical research. Its rigid, heterocyclic core provides an excellent foundation for developing ATP-competitive kinase inhibitors, while the benzyloxy and methoxy substituents offer versatile handles for synthetic modification to achieve desired potency and selectivity. Its central role in the synthesis of VEGFR-2 inhibitors underscores its importance in the ongoing effort to develop more effective and targeted therapies for cancer and other angiogenesis-dependent diseases.[2][5] This guide provides a foundational understanding for researchers aiming to leverage this powerful scaffold in their drug discovery programs.

References

Methodological & Application

A Robust and Scalable Protocol for the Synthesis of 6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: A-Qn-001

Abstract

This application note provides a detailed, reliable, and scalable protocol for the synthesis of 6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one. This compound is a pivotal intermediate in the synthesis of several tyrosine kinase inhibitors (TKIs), most notably Erlotinib. The procedure is based on the well-established cyclocondensation of 2-amino-4-(benzyloxy)-5-methoxybenzoic acid with a formylating agent. We offer in-depth explanations for key experimental choices, safety precautions, characterization data, and troubleshooting guidance to ensure reproducible and high-yield synthesis.

Introduction

Quinazolin-4(1H)-one derivatives are a cornerstone of modern medicinal chemistry, exhibiting a wide array of biological activities including anticancer, antiviral, and anti-inflammatory properties.[1] this compound, in particular, serves as a crucial building block for the synthesis of Erlotinib (marketed as Tarceva®), an Epidermal Growth Factor Receptor (EGFR) inhibitor used in the treatment of non-small cell lung cancer and pancreatic cancer.[2][3]

The synthesis of this key intermediate is therefore of significant interest to the drug development community. The most common and practical synthetic strategies for building the quinazolin-4-one core involve the cyclization of ortho-aminobenzamides or their precursor ortho-aminobenzoic acids.[4][5] This protocol details a robust method starting from 2-amino-4-(benzyloxy)-5-methoxybenzoic acid and using formamide as both the reagent and solvent, which is an efficient and industrially applicable approach.[6]

Reaction Scheme: Image of the chemical reaction from 2-amino-4-(benzyloxy)-5-methoxybenzoic acid to this compound.

Mechanistic Insight: The Cyclocondensation Pathway

The formation of the quinazolinone ring from an anthranilic acid derivative (2-aminobenzoic acid) and a C1 source like formamide proceeds via a cyclocondensation reaction.[1]

  • N-Formylation: The reaction initiates with the nucleophilic attack of the amino group of the anthranilic acid onto the carbonyl carbon of formamide (or formic acid derived from its hydrolysis at high temperatures). This forms an N-formyl intermediate.

  • Intramolecular Cyclization: Under heating, the newly formed amide nitrogen attacks the carboxylic acid carbonyl group.

  • Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the final, stable aromatic quinazolinone ring system.

Heating is critical as it drives the dehydration step, ensuring the reaction proceeds to completion.

Materials and Equipment

Reagents & Solvents
Reagent/SolventGradeCAS No.SupplierNotes
2-Amino-4-(benzyloxy)-5-methoxybenzoic acid≥98%286371-62-8Major SupplierStarting material.
FormamideACS Reagent, ≥99.5%75-12-7Major SupplierReagent and solvent.
MethanolACS Grade67-56-1Major SupplierFor washing/trituration.
Deionized WaterType II7732-18-5In-houseFor work-up.
Equipment
  • Three-neck round-bottom flask (sized appropriately for scale)

  • Reflux condenser

  • Magnetic stirrer with heating mantle and temperature controller

  • Buchner funnel and vacuum flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Drying oven (vacuum optional)

  • Analytical balance

Detailed Experimental Protocol

This protocol is designed for a 10-gram scale synthesis and can be scaled linearly with appropriate adjustments to equipment size.

Reaction Setup
  • To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and temperature probe, add 2-amino-4-(benzyloxy)-5-methoxybenzoic acid (10.0 g, 34.8 mmol).

  • Add formamide (100 mL). This large excess serves as both the reactant and the solvent, ensuring all solids are dissolved at reaction temperature.

  • Begin stirring the mixture to create a slurry.

Cyclocondensation Reaction
  • Heat the reaction mixture to 165-170 °C using the heating mantle.

    • Expert Insight: This high temperature is crucial. It not only ensures the dissolution of the starting material but also provides the activation energy for the cyclization and subsequent dehydration steps.[6] Formamide's high boiling point (210 °C) makes it an ideal medium for this transformation.

  • Maintain the reaction at this temperature for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

    • Monitoring Parameters (TLC): Mobile Phase: Dichloromethane:Methanol (9:1). The product is more polar than the starting material.

Work-up and Product Isolation
  • After the reaction is complete, allow the mixture to cool to room temperature (approx. 25 °C).

  • Slowly pour the cooled, amber-colored reaction mixture into 500 mL of deionized water while stirring vigorously. This will cause the product to precipitate out of the solution.

    • Causality Explanation: this compound is poorly soluble in water.[7] This step effectively crashes the product out of the formamide/water mixture, separating it from unreacted formamide and other water-soluble impurities.

  • Continue stirring the resulting slurry for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake thoroughly with deionized water (2 x 100 mL) to remove any residual formamide.

  • Follow with a wash of cold methanol (50 mL). This helps remove organic impurities that may be sparingly soluble in water.

  • Dry the collected solid in a vacuum oven at 60-70 °C overnight to yield the crude product as an off-white to pale yellow powder.

Characterization and Expected Results

The final product should be an off-white to light yellow crystalline powder.

ParameterExpected Value
Appearance White to off-white crystalline powder[7]
Molecular Formula C₁₆H₁₄N₂O₃[8]
Molecular Weight 282.29 g/mol [8]
Melting Point 252 °C (with methanol as solvent)[7]
Yield 80-90%
Solubility Soluble in DMSO, slightly soluble in methanol, poorly soluble in water.[7][9]

¹H NMR (400 MHz, DMSO-d₆): δ 12.10 (s, 1H, NH), 8.02 (s, 1H, N=CH), 7.50-7.30 (m, 6H, Ar-H), 7.18 (s, 1H, Ar-H), 5.25 (s, 2H, OCH₂Ph), 3.90 (s, 3H, OCH₃).

Process Workflow and Logic

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis A Charge Flask: 1. 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid 2. Formamide B Heat to 165-170 °C A->B C Maintain & Stir for 12 hours B->C D Monitor by TLC/HPLC C->D E Cool to Room Temp. D->E F Precipitate in Water E->F G Filter Solid Product F->G H Wash with H₂O & MeOH G->H I Dry in Oven H->I J Characterize Product (NMR, MP, Yield) I->J

Caption: High-level workflow for the synthesis of the target quinazolinone.

Safety and Troubleshooting

Issue Potential Cause Troubleshooting Steps
Low Yield Incomplete reaction (insufficient time or temp).Ensure temperature is maintained at >165 °C. Extend reaction time and monitor by TLC until starting material is consumed.
Product loss during work-up.Ensure complete precipitation by stirring adequately in water. Avoid using excessive amounts of methanol for washing, as the product has slight solubility.
Product is colored (dark yellow/brown) Reaction temperature was too high, causing decomposition.Maintain temperature strictly below 175 °C. If impurities persist, consider recrystallization from a suitable solvent like DMF or acetic acid.
Impure starting material.Verify the purity of the 2-amino-4-(benzyloxy)-5-methoxybenzoic acid before starting.

Safety Precautions:

  • Always perform reactions in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[7]

  • Formamide is a teratogen. Handle with extreme care and avoid inhalation or skin contact.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

Conclusion

This application note presents a validated and efficient protocol for the gram-scale synthesis of this compound. By explaining the rationale behind critical steps and providing clear, actionable instructions, this guide enables researchers to reliably produce this high-value intermediate for applications in cancer drug discovery and development.

References

Application Note: A Detailed Experimental Procedure for the Synthesis of 6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, step-by-step guide for the laboratory synthesis of 6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one. This quinazolinone derivative is a valuable scaffold in medicinal chemistry, often utilized in the development of targeted therapeutics, particularly as a precursor for kinase inhibitors.[1][2] The procedure detailed herein is designed for reproducibility and scalability, commencing from commercially available precursors and proceeding through a logical, multi-step synthetic pathway. Each step includes a thorough explanation of the underlying chemical principles, safety protocols, and methods for purification and characterization, ensuring both scientific integrity and practical applicability for researchers in the field.

Introduction: The Significance of the Quinazolinone Scaffold

The quinazolinone core is a privileged heterocyclic motif renowned for its broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antibacterial properties.[3] Its rigid, planar structure and hydrogen bonding capabilities allow it to effectively interact with various biological targets. The specific compound, this compound, serves as a crucial intermediate in the synthesis of more complex molecules, such as potent inhibitors of the vascular endothelial growth factor (VEGF) receptor tyrosine kinase.[1] The strategic placement of the benzyloxy and methoxy groups provides handles for further functionalization, making a reliable synthesis protocol for this molecule highly valuable for drug discovery programs.

This guide eschews a simplistic recitation of steps, instead offering a holistic protocol grounded in mechanistic understanding and practical laboratory experience.

Overall Synthetic Pathway

The synthesis is a five-step process beginning with the regioselective functionalization of 4,5-dihydroxy-2-nitrobenzoic acid, followed by amidation, reduction, and a final cyclization reaction to yield the target quinazolinone.

G cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Cyclization A 4,5-Dihydroxy- 2-nitrobenzoic acid B 5-(Benzyloxy)-4-hydroxy- 2-nitrobenzoic acid A->B Step 1: Selective Benzylation C 5-(Benzyloxy)-4-methoxy- 2-nitrobenzoic acid B->C Step 2: Methylation D 5-(Benzyloxy)-4-methoxy- 2-nitrobenzamide C->D Step 3: Amidation E 2-Amino-5-(benzyloxy)- 4-methoxybenzamide (Key Intermediate) D->E Step 4: Nitro Reduction F 6-(Benzyloxy)-7-methoxy- quinazolin-4(1H)-one (Final Product) E->F Step 5: Cyclization G cluster_workflow Purification & Analysis Workflow Start Crude Product (Post-Reaction) Workup Aqueous Workup (Quenching, Extraction) Start->Workup Concentration Solvent Removal (Rotary Evaporation) Workup->Concentration Purification Purification (Chromatography or Recrystallization) Concentration->Purification Analysis Purity & Identity Check (TLC, NMR, MS, MP) Purification->Analysis Final Pure Final Product Analysis->Final

References

In-Depth NMR Analysis of 6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one: An Application Note for Advanced Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one is a key heterocyclic compound with significant interest in medicinal chemistry and drug development. It serves as a crucial intermediate in the synthesis of various biologically active molecules, most notably as a precursor to potent tyrosine kinase inhibitors like Gefitinib, an important therapeutic agent in oncology. The precise structural characterization of this intermediate is paramount to ensure the purity, quality, and efficacy of the final active pharmaceutical ingredient (API). Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for the unambiguous structural elucidation of organic molecules. This application note provides a comprehensive guide to the detailed NMR analysis of this compound, offering insights into experimental protocols and in-depth spectral interpretation for researchers, scientists, and professionals in drug development.

Significance of this compound

The quinazolinone scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of pharmacological activities. The specific substitution pattern of a benzyloxy group at the 6-position and a methoxy group at the 7-position is a hallmark of intermediates for several targeted cancer therapies. Accurate and thorough characterization of this molecule by NMR is not merely an academic exercise; it is a critical quality control step in the pharmaceutical industry to:

  • Confirm molecular structure and identity: Verifying the correct connectivity of atoms and the presence of all functional groups.

  • Assess purity: Identifying and quantifying any process-related impurities or residual solvents.

  • Ensure batch-to-batch consistency: Guaranteeing the reliability and reproducibility of the synthetic process.

This document will guide the user through the necessary steps to acquire and interpret high-quality NMR data for this important synthetic intermediate.

Principles of NMR Spectroscopy for Structural Analysis

NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency is highly sensitive to the local electronic environment of the nucleus, providing a wealth of structural information.

For a molecule like this compound, a suite of NMR experiments is employed for a complete structural assignment:

  • ¹H NMR (Proton NMR): Provides information on the number of different types of protons, their chemical environment (chemical shift), their proximity to other protons (spin-spin coupling), and their relative abundance (integration).

  • ¹³C NMR (Carbon NMR): Reveals the number of different types of carbon atoms and their chemical environment.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, crucial for piecing together the molecular skeleton.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra.

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for this compound due to its excellent dissolving power for polar organic compounds.

  • Concentration: Dissolve approximately 5-10 mg of the compound in 0.6 mL of DMSO-d₆.

  • Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak.

NMR Instrument Parameters

The following are general guidelines for acquiring high-quality NMR data on a 400 MHz or 500 MHz spectrometer.

Parameter¹H NMR¹³C NMRCOSYHSQCHMBC
Pulse Program Standard 1DStandard 1D with proton decouplingStandard COSYStandard HSQC with gradient selectionStandard HMBC with gradient selection
Spectral Width -2 to 14 ppm-10 to 220 ppm-2 to 14 ppm (both dimensions)F2: -2 to 14 ppm, F1: -10 to 220 ppmF2: -2 to 14 ppm, F1: -10 to 220 ppm
Acquisition Time 2-4 s1-2 s0.2-0.4 s0.1-0.2 s0.2-0.3 s
Relaxation Delay 1-5 s2-5 s1-2 s1.5-2 s1.5-2 s
Number of Scans 8-161024-40964-8 per increment8-16 per increment16-64 per increment
Temperature 298 K298 K298 K298 K298 K

Data Analysis and Interpretation

Molecular Structure and Atom Numbering

For clarity in the spectral analysis, the atoms of this compound are numbered as shown in the diagram below.

Caption: Molecular structure and atom numbering of this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum provides the initial and most direct structural information. The expected signals for this compound in DMSO-d₆ are summarized in the table below.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.10br s1HN3-H
~8.00s1HH2
~7.50s1HH5
7.45 - 7.30m5HH2', H3', H4', H5', H6' (Benzyl)
~7.15s1HH8
~5.20s2HO-CH₂ (Benzyl)
~3.90s3HO-CH₃

Interpretation:

  • The downfield singlet at approximately 12.10 ppm is characteristic of the N-H proton of the quinazolinone ring, which is often broadened due to quadrupolar relaxation and exchange.

  • The singlet at ~8.00 ppm is assigned to the H2 proton, which is adjacent to two nitrogen atoms.

  • The two singlets in the aromatic region, ~7.50 ppm and ~7.15 ppm, are assigned to H5 and H8, respectively. Their singlet nature is due to the lack of ortho-coupling partners.

  • The multiplet between 7.45 and 7.30 ppm, integrating to five protons, corresponds to the protons of the benzyl ring.

  • The singlet at ~5.20 ppm, integrating to two protons, is characteristic of the benzylic methylene (-CH₂-) protons.

  • The sharp singlet at ~3.90 ppm, integrating to three protons, is assigned to the methoxy (-OCH₃) group.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The expected chemical shifts are presented below.

Chemical Shift (δ, ppm)Assignment
~161.0C4
~155.0C7
~149.0C8a
~148.0C6
~145.0C2
~136.5C1' (Benzyl)
~128.5C3', C5' (Benzyl)
~128.0C4' (Benzyl)
~127.8C2', C6' (Benzyl)
~115.0C4a
~114.0C5
~108.0C8
~70.0O-CH₂ (Benzyl)
~56.0O-CH₃

Interpretation:

  • The most downfield signal at ~161.0 ppm is assigned to the carbonyl carbon (C4).

  • The signals in the range of 145.0 to 155.0 ppm are attributed to the quaternary carbons of the quinazolinone ring and the oxygen-substituted aromatic carbons.

  • The signal for C2 is expected around 145.0 ppm due to its position between two nitrogen atoms.

  • The benzylic and methoxy carbons appear at ~70.0 ppm and ~56.0 ppm, respectively.

2D NMR Analysis: Unambiguous Assignments

While 1D NMR provides significant information, 2D NMR experiments are essential for definitive structural confirmation.

G cluster_workflow NMR Analysis Workflow Sample Sample Preparation (5-10 mg in DMSO-d6) NMR_Acquisition NMR Data Acquisition (1D: 1H, 13C; 2D: COSY, HSQC, HMBC) Sample->NMR_Acquisition Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) NMR_Acquisition->Processing Analysis Spectral Analysis & Interpretation Processing->Analysis

Caption: General workflow for the NMR analysis of organic compounds.

  • COSY: A COSY spectrum would show correlations between the protons of the benzyl group, confirming their connectivity. No other significant correlations are expected due to the isolated nature of the other protons.

  • HSQC: The HSQC spectrum is crucial for assigning the carbons that are directly attached to protons. Key expected correlations are:

    • H2 (~8.00 ppm) with C2 (~145.0 ppm)

    • H5 (~7.50 ppm) with C5 (~114.0 ppm)

    • H8 (~7.15 ppm) with C8 (~108.0 ppm)

    • O-CH₂ (~5.20 ppm) with the benzylic carbon (~70.0 ppm)

    • O-CH₃ (~3.90 ppm) with the methoxy carbon (~56.0 ppm)

    • Correlations between the benzyl protons and their corresponding carbons.

  • HMBC: The HMBC spectrum reveals long-range (2- and 3-bond) H-C correlations, which are instrumental in confirming the overall structure. Key expected correlations include:

    • H2 to C4 and C8a : Confirming the position of the C2 proton in the pyrimidinone ring.

    • H5 to C4 , C6 , and C7 : Establishing the connectivity of the benzene portion of the quinazolinone core.

    • H8 to C4a , C6 , and C7 : Further confirming the substitution pattern on the benzene ring.

    • O-CH₂ (benzyl) to C6 and C1' : Linking the benzyloxy group to the quinazolinone core at the C6 position.

    • O-CH₃ (methoxy) to C7 : Confirming the position of the methoxy group at C7.

G H2 H2 (~8.00 ppm) C4 C4 (~161.0 ppm) H2->C4 C8a C8a (~149.0 ppm) H2->C8a H5 H5 (~7.50 ppm) H5->C4 C6 C6 (~148.0 ppm) H5->C6 C7 C7 (~155.0 ppm) H5->C7 H8 H8 (~7.15 ppm) H8->C6 H8->C7 C4a C4a (~115.0 ppm) H8->C4a CH2_benzyl O-CH2 (~5.20 ppm) CH2_benzyl->C6 C1_benzyl C1' (Benzyl, ~136.5 ppm) CH2_benzyl->C1_benzyl CH3_methoxy O-CH3 (~3.90 ppm) CH3_methoxy->C7

Caption: Key expected HMBC correlations for structural confirmation.

Conclusion

The comprehensive NMR analysis of this compound, employing a combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) techniques, allows for its unambiguous structural elucidation. The detailed protocols and interpretation guidelines presented in this application note serve as a valuable resource for researchers and scientists in the pharmaceutical industry. By following these methodologies, one can confidently verify the identity and purity of this critical synthetic intermediate, ensuring the quality and integrity of the resulting active pharmaceutical ingredients.

Application Note: Mass Spectrometry of 6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one is a heterocyclic compound belonging to the quinazolinone class of molecules. Quinazolinone derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties.[1][2] The structural characterization of these compounds is a critical step in their development and quality control. Mass spectrometry (MS) is an indispensable analytical technique for this purpose, providing precise information on molecular weight and structure through fragmentation analysis.[3] This application note provides a detailed guide to the mass spectrometric analysis of this compound, covering sample preparation, instrumentation, and interpretation of mass spectra obtained via Electrospray Ionization (ESI), Tandem Mass Spectrometry (MS/MS), and High-Resolution Mass Spectrometry (HRMS).

Physicochemical Properties

A foundational understanding of the analyte's properties is crucial for method development.

PropertyValueSource
Molecular Formula C₁₆H₁₄N₂O₃[4][5]
Molecular Weight 282.29 g/mol [4][5][6]
Monoisotopic Mass 282.10044231 Da[7]
Appearance White to light yellow crystalline powder[4]
Solubility Soluble in common organic solvents (e.g., ethanol, chloroform), poorly soluble in water.[4]

Experimental Workflow for Mass Spectrometric Analysis

The following diagram outlines a typical workflow for the comprehensive mass spectrometric analysis of this compound.

MS_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation Sample Sample Dissolution Dissolution in Organic Solvent Sample->Dissolution Dilution Dilution to Working Concentration Dissolution->Dilution Filtration Filtration (optional) Dilution->Filtration LC_MS LC-MS System (Optional Separation) Filtration->LC_MS ESI Electrospray Ionization (ESI) LC_MS->ESI Full_Scan_MS Full Scan MS (Precursor Ion) ESI->Full_Scan_MS HRMS High-Resolution MS (Formula Confirmation) Full_Scan_MS->HRMS MS_MS Tandem MS (MS/MS) (Fragmentation Analysis) Full_Scan_MS->MS_MS Precursor_Mass Precursor Ion Mass Verification Full_Scan_MS->Precursor_Mass Elemental_Comp Elemental Composition Determination HRMS->Elemental_Comp Frag_Pathway Fragmentation Pathway Elucidation MS_MS->Frag_Pathway Precursor_Mass->Elemental_Comp Structure_Confirm Structural Confirmation Elemental_Comp->Structure_Confirm Frag_Pathway->Structure_Confirm

Caption: A typical workflow for the mass spectrometric analysis of this compound.

Protocols

Sample Preparation

Proper sample preparation is critical to ensure high-quality, reproducible mass spectra by minimizing matrix effects and ensuring compatibility with the ionization source.[8][9]

Objective: To prepare a solution of this compound suitable for infusion or LC-MS analysis.

Materials:

  • This compound solid standard

  • HPLC-grade methanol or acetonitrile

  • HPLC-grade water

  • Formic acid (optional, for enhancing protonation)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Protocol:

  • Stock Solution Preparation (e.g., 1 mg/mL):

    • Accurately weigh 1.0 mg of this compound.

    • Dissolve the solid in 1.0 mL of methanol or acetonitrile in a clean vial. Vortex to ensure complete dissolution.

  • Working Solution Preparation (e.g., 1 µg/mL):

    • Pipette 10 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.

    • Dilute to the mark with a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

    • For positive ion mode ESI, adding 0.1% formic acid to the final solution can improve ionization efficiency.[10]

  • Filtration:

    • If any particulate matter is observed, filter the working solution through a 0.22 µm syringe filter before introduction into the mass spectrometer.

Mass Spectrometry Analysis

This section details the instrumental parameters for acquiring full scan, high-resolution, and tandem mass spectra. The use of electrospray ionization (ESI) is recommended as it is a soft ionization technique suitable for polar, non-volatile compounds like quinazolinone derivatives.[11][12]

Instrumentation: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument is ideal.

Ionization Mode: Positive Electrospray Ionization (ESI+)

Typical Instrument Parameters:

ParameterRecommended ValueRationale
Capillary Voltage 3.5 - 4.5 kVOptimizes the electrospray process for stable ion generation.
Cone Voltage 20 - 40 VCan be adjusted to control in-source fragmentation.
Source Temperature 120 - 150 °CAids in the desolvation of the charged droplets.
Desolvation Gas Flow 600 - 800 L/hrFacilitates efficient solvent evaporation.
Desolvation Temperature 350 - 500 °CHigher temperature for complete desolvation of the analyte ions.
Scan Range (Full Scan MS) m/z 100 - 500To detect the protonated molecule and potential low-mass fragments.
Collision Energy (MS/MS) 10 - 40 eVRamped or set at discrete values to induce fragmentation and obtain a comprehensive fragmentation pattern.

Results and Discussion

Full Scan Mass Spectrum

In positive ion ESI mode, this compound is expected to be readily protonated, primarily on one of the nitrogen atoms of the quinazolinone ring system.[13] The full scan mass spectrum will be dominated by the protonated molecular ion [M+H]⁺.

  • Expected [M+H]⁺: m/z 283.1077

The observation of this ion confirms the molecular weight of the compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, which is crucial for confirming the elemental composition of the molecule.[14][15][16]

IonCalculated Exact MassObserved Mass (example)Mass Error (ppm)
[C₁₆H₁₅N₂O₃]⁺283.1077283.1075-0.7

A low mass error (typically < 5 ppm) provides strong evidence for the assigned molecular formula.

Tandem Mass Spectrometry (MS/MS) and Fragmentation Pattern

Tandem mass spectrometry (MS/MS) of the precursor ion at m/z 283.1077 provides structural information through collision-induced dissociation (CID). The fragmentation of quinazolinone derivatives is often predictable and provides key structural insights.[17][18][19] For this compound, the benzyloxy group is a likely site for initial fragmentation due to the relative stability of the resulting benzyl cation.

Predicted Major Fragmentation Pathways:

  • Loss of the Benzyl Group: The most prominent fragmentation is expected to be the cleavage of the C-O bond of the benzyloxy group, leading to the loss of a neutral toluene molecule (C₇H₈, 92 Da) or a benzyl radical (C₇H₇•, 91 Da) and formation of a stable radical cation or a protonated quinazolinone with a hydroxyl group. A more likely pathway is the formation of a stable benzyl cation (C₇H₇⁺, m/z 91) and a neutral quinazolinone radical. Another possibility is the loss of the benzyl group with a hydrogen rearrangement to form a phenol. A key fragment is expected from the loss of the benzyl group, resulting in an ion at m/z 191.[6]

  • Loss of the Methoxy Group: Cleavage of the methoxy group can occur, leading to the loss of a methyl radical (•CH₃, 15 Da) or formaldehyde (CH₂O, 30 Da) through more complex rearrangements. Loss of a methyl radical from the precursor ion would result in an ion at m/z 268.

  • Cleavage of the Quinazolinone Ring: Further fragmentation can involve the characteristic cleavage of the quinazolinone ring system.

Fragmentation_Pathway M_H [M+H]⁺ m/z 283.11 Frag1 [M+H - C₇H₇]⁺ m/z 192.06 M_H->Frag1 - C₇H₇• (91 Da) Frag2 [C₇H₇]⁺ m/z 91.05 M_H->Frag2 Frag3 [M+H - CH₃]⁺ m/z 268.08 M_H->Frag3 - •CH₃ (15 Da) Frag4 [M+H - CO]⁺ m/z 255.11 M_H->Frag4 - CO (28 Da)

Caption: Predicted fragmentation pathway of protonated this compound.

Summary of Expected Fragment Ions:

m/z (calculated)Proposed Structure/Loss
283.11[M+H]⁺
192.06[M+H - C₇H₇]⁺ (Loss of benzyl radical)
91.05[C₇H₇]⁺ (Benzyl cation)
268.08[M+H - CH₃]⁺ (Loss of methyl radical from methoxy group)
255.11[M+H - CO]⁺ (Loss of carbon monoxide from the quinazolinone ring)

The relative abundances of these fragment ions will depend on the collision energy used. The presence of the characteristic benzyl cation at m/z 91 is a strong indicator of the benzyloxy substituent. The analysis of fragmentation patterns of similar structures, such as gefitinib and erlotinib, supports these predicted cleavage pathways.[20][21][22][23]

Conclusion

This application note provides a comprehensive guide for the mass spectrometric analysis of this compound. By employing a combination of high-resolution mass spectrometry and tandem mass spectrometry, researchers can confidently confirm the identity and structure of this compound. The detailed protocols and expected fragmentation patterns serve as a valuable resource for scientists and professionals in drug development and chemical analysis, ensuring the scientific integrity and accuracy of their findings.

References

purification techniques for 6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Strategic Purification of 6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one: From Bulk Scale to High-Purity Isolation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a key intermediate in the synthesis of targeted therapeutics, notably as a precursor to potent tyrosine kinase inhibitors.[1] The efficacy and safety of the final active pharmaceutical ingredient (API) are critically dependent on the purity of such intermediates. This document, authored from the perspective of a Senior Application Scientist, provides a comprehensive guide to the purification of this compound. We will move beyond simple procedural lists to explain the underlying principles and strategic rationale for selecting a given technique. This guide details three primary purification methodologies—recrystallization, flash column chromatography, and preparative HPLC—each suited for different scales and purity requirements. We will cover method selection, protocol execution, and troubleshooting, ensuring a robust and reproducible purification workflow.

Foundational Knowledge: Physicochemical Properties & Impurity Profile

A successful purification strategy begins with a thorough understanding of the target molecule and its likely contaminants.

Physicochemical Characteristics

The physical properties of this compound dictate the choice of solvents and conditions for purification. Key parameters are summarized below.

PropertyValueSignificance in Purification
Molecular Formula C₁₆H₁₄N₂O₃[2]-
Molar Mass 282.29 g/mol [2][3]-
Appearance White to light yellow crystalline powder[3]Visual indicator of purity.
Melting Point ~252-266 °C[3][4]A sharp melting point range is a key indicator of high purity.
Solubility Poorly soluble in water; Soluble in organic solvents like ethanol and chloroform.[3]Critical for selecting solvents for recrystallization and mobile phases for chromatography.
Common Impurity Profile

Impurities in quinazolinone syntheses typically arise from incomplete reactions or side reactions.[5] Understanding these helps in designing a separation strategy. Common impurities may include:

  • Unreacted Starting Materials: Such as substituted anthranilic acid derivatives.[6]

  • Acyclic Intermediates: Resulting from incomplete cyclization of the quinazolinone ring.[5]

  • Side-Products: Formed from competing reaction pathways.

These impurities often have different polarity and solubility profiles, which are exploited in the purification techniques described below.

Strategic Purification Workflow

The choice of purification technique is dictated by the initial purity of the crude material, the required final purity, and the scale of the operation. A multi-step approach is often the most effective.[6]

Purification_Workflow Crude Crude Product (<90% Purity) Recryst Recrystallization Crude->Recryst Bulk Scale Column Flash Column Chromatography Recryst->Column Further Purification Pure_Bulk Bulk Purity (95-98%) Recryst->Pure_Bulk HPLC Preparative HPLC Column->HPLC For Ultra-High Purity Pure_Inter Intermediate Purity (98-99.5%) Column->Pure_Inter Pure_High High Purity (>99.5%) HPLC->Pure_High

Caption: A strategic workflow for purifying this compound.

Method 1: Recrystallization for Bulk Purification

Recrystallization is a cost-effective technique for removing significant impurities from solid compounds, making it an ideal first step for crude material.[5][6] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.

Principle of Solvent Selection

An ideal solvent should dissolve the compound completely at its boiling point but only sparingly at low temperatures (e.g., 0-4 °C).[6] For this compound, alcohols are often a good starting point.

Protocol: Two-Solvent Recrystallization (Ethanol/Water)

A two-solvent system is often employed when a single solvent does not provide the ideal solubility curve.[6] Here, the compound is soluble in the primary solvent (ethanol) and insoluble in the anti-solvent (water).

Materials:

  • Crude this compound

  • Ethanol (Absolute)

  • Deionized Water

  • Erlenmeyer Flask

  • Heating mantle with stirrer

  • Büchner funnel and filter flask

Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol, just enough to fully dissolve the solid at a near-boiling temperature.

  • While stirring the hot solution, add deionized water dropwise until the solution becomes faintly turbid (cloudy). This indicates the saturation point has been reached.

  • Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the collected crystals with a small amount of cold ethanol/water mixture to remove any residual soluble impurities.

  • Dry the crystals in a vacuum oven at a temperature well below the melting point (e.g., 60-80 °C) until a constant weight is achieved.

Troubleshooting
IssueProbable CauseSolution
Compound "oils out" Solution cooled too quickly or is supersaturated.Reheat the solution, add more of the primary solvent (ethanol), and allow for slower cooling.
No crystals form Too much solvent was used; the solution is not saturated.[6]Boil off some of the solvent to increase the concentration. Alternatively, scratch the inside of the flask with a glass rod to provide a nucleation site.
Poor recovery Compound is too soluble in the cold solvent mixture.Adjust the solvent/anti-solvent ratio to decrease solubility at low temperatures. Ensure sufficient cooling time.

Method 2: Flash Column Chromatography

For separating compounds with different polarities, flash column chromatography is a highly effective and widely used technique.[6][7] It is ideal for purifying material from a few milligrams to several grams.

Principle of Separation

The technique relies on the differential partitioning of components in a mixture between a stationary phase (typically silica gel) and a mobile phase (an organic solvent system).[7] Less polar compounds travel through the column faster, while more polar compounds are retained longer by the polar silica gel.

Column_Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis TLC 1. TLC Analysis (Determine Rf) Pack 2. Pack Column (Slurry Method) TLC->Pack Load 3. Load Sample (Dry or Wet Loading) Pack->Load Elute 4. Elute with Mobile Phase Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine & Evaporate Pure Fractions Analyze->Combine

Caption: Standard workflow for purification by flash column chromatography.

Protocol: Silica Gel Chromatography

Phase Selection:

  • Stationary Phase: Silica Gel (230-400 mesh) is standard.

  • Mobile Phase Development: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. The goal is to achieve a Retention Factor (Rf) of ~0.3 for the target compound.[8] A good starting point is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate).[9] For quinazolinones, a gradient of Dichloromethane (DCM) and Methanol (MeOH) may also be effective.

Solvent System (v/v)PolarityTypical Application
Hexanes / Ethyl Acetate (9:1 to 1:1)Low to MediumSeparating less polar impurities.
Dichloromethane / Methanol (99:1 to 9:1)Medium to HighSeparating more polar impurities and starting materials.

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[8] Add a thin layer of sand on top to protect the silica bed.[8]

  • Sample Loading: Dissolve the semi-purified compound in a minimal amount of a strong solvent (like DCM). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. This is known as "dry loading" and typically results in better separation.[10] Carefully add this powder to the top of the column.

  • Elution: Begin eluting with the non-polar mobile phase, applying gentle air pressure to achieve a steady flow rate.[8][11] If a gradient elution is needed, gradually increase the percentage of the polar solvent to elute compounds of increasing polarity.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.[8]

  • Analysis: Spot every few fractions on a TLC plate to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified solid.[7][8]

Method 3: Preparative HPLC for High-Purity Applications

When purity greater than 99% is required, for instance, for reference standards or final API precursors, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.[6]

Principle of Separation

Reverse-phase HPLC is most common for quinazolinone derivatives.[6] A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

Protocol Outline: Reverse-Phase Preparative HPLC

Method Development:

  • First, develop an analytical scale method to determine the optimal separation conditions.

  • A gradient method is typically used, starting with a high percentage of aqueous mobile phase and ramping up the organic phase.

Typical HPLC Parameters:

ParameterSpecificationRationale
Column C18 Reverse-Phase (Preparative Scale)Provides excellent separation for moderately polar organic molecules.[6]
Mobile Phase A Deionized Water + 0.1% Formic Acid or TFAThe acid improves peak shape by protonating silanol groups and the analyte.[6]
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic Acid or TFAThe organic phase elutes the compound from the C18 column.[6]
Gradient e.g., 10% B to 90% B over 30 minutesA gradient is necessary to first elute polar impurities and then the target compound in a sharp peak.[6]
Detection UV at a wavelength where the compound absorbs strongly (e.g., 254 nm or 320 nm).Allows for real-time monitoring and fraction collection based on the elution of the target peak.

Procedure:

  • Dissolve the sample in a suitable solvent (e.g., Methanol or DMF) and filter it to remove particulates.

  • Equilibrate the preparative HPLC system with the initial mobile phase conditions.

  • Inject the sample onto the column.

  • Run the gradient method and collect the fraction corresponding to the main peak of this compound.

  • Remove the solvent from the collected fraction, typically via lyophilization (freeze-drying) or rotary evaporation, to obtain the high-purity product.

Purity Verification

After any purification procedure, the purity of the final product must be confirmed. Standard analytical techniques include:

  • Analytical HPLC: To obtain a quantitative purity value (e.g., area %).

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any residual impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.[6]

  • Melting Point Analysis: A sharp, narrow melting point range close to the literature value indicates high purity.

By employing this strategic, multi-step approach, researchers can reliably and reproducibly obtain this compound at the specific purity level required for their research and development needs.

References

Application Notes & Protocols: The Strategic Use of 6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-anilinoquinazoline scaffold is a cornerstone in the design of potent and selective ATP-competitive kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR).[1][2] This guide provides an in-depth technical overview and detailed protocols for the synthesis and application of a pivotal intermediate, 6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one . We will explore the causality behind the synthetic strategies, from the selection of starting materials to the final construction of clinically significant inhibitors like Gefitinib. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block for the discovery of next-generation kinase inhibitors.

Introduction: The Quinazoline Core in Kinase Inhibition

The quinazoline ring system has emerged as a "privileged scaffold" in medicinal chemistry, particularly for targeting the ATP-binding site of various protein kinases.[1] Its rigid, planar structure provides an ideal framework for orienting key pharmacophoric elements that mimic the adenine portion of ATP. This allows for high-affinity binding within the kinase hinge region, a critical interaction for potent inhibition.

Among the most successful applications of this scaffold are the first-generation EGFR Tyrosine Kinase Inhibitors (TKIs), such as Gefitinib (Iressa®) and Erlotinib (Tarceva®).[3][4] These drugs have revolutionized the treatment of non-small cell lung cancer (NSCLC) in patients harboring activating mutations in the EGFR gene.[4] The core structure of these inhibitors is a 4-anilinoquinazoline, where substitutions at the 6- and 7-positions of the quinazoline ring are crucial for modulating potency, selectivity, and pharmacokinetic properties.[1][5]

The intermediate, this compound, is of particular strategic importance. The 7-methoxy group is a common feature in potent EGFR inhibitors. The 6-benzyloxy group serves as a stable and reliable protecting group for a hydroxyl functionality. This hydroxyl group is a key handle for introducing extended side chains, such as the morpholinopropoxy group in Gefitinib, which enhances solubility and binding affinity.[6] This application note will detail the synthesis of this key intermediate and its subsequent elaboration into a final API.

Synthesis of the Core Intermediate: this compound

The construction of the quinazolinone core is a multi-step process that requires careful control of regiochemistry. A common and efficient route begins with commercially available and inexpensive isovanillin (3-hydroxy-4-methoxybenzaldehyde).[7] The strategy involves protecting the reactive 3-hydroxyl group, introducing the necessary nitrogen functionalities, and then executing a cyclization to form the heterocyclic core.

Synthetic Workflow Overview

The overall transformation from isovanillin to the target intermediate can be visualized as a four-stage process:

  • Protection: The phenolic hydroxyl group is protected as a benzyl ether to prevent unwanted side reactions in subsequent steps.

  • Functional Group Transformation & Nitration: The aldehyde is converted to a carboxylic acid, followed by nitration ortho to the activating methoxy group.

  • Reduction: The nitro group is reduced to an amine, setting the stage for cyclization.

  • Cyclization: The resulting anthranilic acid derivative is cyclized with a C1 source, typically formamidine acetate, to yield the final quinazolinone ring system.

G cluster_0 Synthesis of this compound A Isovanillin (3-Hydroxy-4-methoxybenzaldehyde) B 3-(Benzyloxy)-4-methoxybenzaldehyde A->B 1. Benzyl Bromide, K2CO3 C 3-(Benzyloxy)-4-methoxy-6-nitrobenzoic acid B->C 2. Oxidation (e.g., NaClO2) 3. Nitration (HNO3) D 6-Amino-3-(benzyloxy)-4-methoxybenzoic acid C->D 4. Reduction (e.g., Fe/AcOH) E This compound D->E 5. Cyclization (Formamidine Acetate)

Caption: Synthetic workflow for the preparation of the key quinazolinone intermediate.

Detailed Experimental Protocol

Materials: Isovanillin, Benzyl bromide, Potassium carbonate (K₂CO₃), Sodium chlorite (NaClO₂), Sulfamic acid, Nitric acid (HNO₃), Iron powder (Fe), Acetic acid (AcOH), Formamidine acetate, Dimethylformamide (DMF), Ethanol (EtOH).

Step 1: Synthesis of 3-(Benzyloxy)-4-methoxybenzaldehyde

  • To a solution of isovanillin (1.0 eq) in DMF, add anhydrous K₂CO₃ (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the mixture.

  • Heat the reaction to 60-70 °C and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the product as a solid, which can be purified by recrystallization from ethanol.

Step 2: Synthesis of 3-(Benzyloxy)-4-methoxy-6-nitrobenzoic acid Causality: This two-part step first oxidizes the aldehyde to a carboxylic acid, which is then followed by regioselective nitration. The electron-donating alkoxy groups direct the nitration to the C6 position.

  • Dissolve 3-(benzyloxy)-4-methoxybenzaldehyde (1.0 eq) in a suitable solvent like aqueous tert-butanol.

  • Add sulfamic acid (1.5 eq) and cool the mixture to 5-10 °C.

  • Add a solution of sodium chlorite (1.6 eq) in water dropwise, maintaining the temperature below 10 °C.

  • Stir for 2-3 hours, then acidify with HCl to precipitate the carboxylic acid. Filter and dry.

  • To the crude 3-(benzyloxy)-4-methoxybenzoic acid, add acetic acid followed by the slow addition of concentrated nitric acid (2.0 eq) at 0-5 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Pour the reaction mixture into ice-water. The nitro-substituted product will precipitate. Filter, wash with water, and dry.

Step 3: Synthesis of this compound Causality: This is an efficient one-pot reduction and cyclization. Iron in acetic acid is a classic and cost-effective method for reducing aromatic nitro groups to amines. The in-situ generated amine immediately reacts with formamidine acetate to close the quinazolinone ring.

  • Suspend the 3-(benzyloxy)-4-methoxy-6-nitrobenzoic acid derivative (1.0 eq) in a mixture of ethanol and acetic acid.

  • Heat the mixture to reflux (approx. 80 °C).

  • Add iron powder (5.0 eq) portion-wise, maintaining a gentle reflux. The reaction is exothermic.

  • After the addition is complete, add formamidine acetate (5.0 eq).

  • Continue to reflux for 12-16 hours. Monitor the reaction by HPLC or TLC.

  • Once complete, cool the reaction and filter through celite to remove iron salts.

  • Concentrate the filtrate under reduced pressure.

  • Neutralize the residue with a saturated solution of NaHCO₃. The product will precipitate.

  • Filter the solid, wash thoroughly with water and then with a small amount of cold ethanol. Dry under vacuum to obtain this compound.

Summary of Critical Parameters
StepKey ReagentsSolventTemperature (°C)Time (h)Key Considerations
1. Protection Benzyl bromide, K₂CO₃DMF60-704-6Anhydrous conditions are preferred for efficient alkylation.
2. Oxidation/Nitration NaClO₂, HNO₃Water/AcOH5-10 (Ox), 0-5 (Nit)2-3 (Ox), 1-2 (Nit)Careful temperature control during nitration is critical to avoid side products.
3. Reduction/Cyclization Fe, AcOH, Formamidine acetateEtOH/AcOHReflux (~80)12-16Portion-wise addition of iron powder controls the exotherm.

Application: Synthesis of Gefitinib

The synthesized this compound is a direct precursor to the 6-hydroxy intermediate required for Gefitinib. The synthesis proceeds through chlorination of the 4-position, nucleophilic aromatic substitution (SNAr), and finally, deprotection and alkylation.

Synthetic Workflow: From Intermediate to Gefitinib

G cluster_1 Synthesis of Gefitinib E 6-(Benzyloxy)-7-methoxy- quinazolin-4(1H)-one F 4-Chloro-6-(benzyloxy)- 7-methoxyquinazoline E->F 1. Chlorination (POCl3 or SOCl2) G N-(3-Chloro-4-fluorophenyl)-6-(benzyloxy)- 7-methoxyquinazolin-4-amine F->G 2. SNAr with 3-chloro-4-fluoroaniline H 4-(3-Chloro-4-fluorophenylamino)- 7-methoxyquinazolin-6-ol G->H 3. Debenzylation (e.g., Methanesulfonic acid) I Gefitinib H->I 4. Alkylation with N-(3-chloropropyl)morpholine

Caption: Elaboration of the core intermediate into the final API, Gefitinib.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Chloro-6-(benzyloxy)-7-methoxyquinazoline

  • Suspend this compound (1.0 eq) in thionyl chloride (SOCl₂) (5-10 vol).

  • Add a catalytic amount of DMF (0.1 eq).

  • Heat the mixture to reflux (approx. 75-80 °C) for 3-4 hours. The suspension will become a clear solution.

  • Cool the reaction and remove the excess thionyl chloride under reduced pressure.

  • Triturate the residue with toluene and concentrate again to remove all traces of SOCl₂. The resulting crude chloro-quinazoline is used directly in the next step.

Step 2: Synthesis of N-(3-Chloro-4-fluorophenyl)-6-(benzyloxy)-7-methoxyquinazolin-4-amine Causality: This is a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing quinazoline ring system activates the 4-chloro substituent for displacement by the aniline nucleophile.

  • Dissolve the crude 4-chloroquinazoline from the previous step in isopropanol (10 vol).

  • Add 3-chloro-4-fluoroaniline (1.1 eq).

  • Heat the reaction mixture to reflux (approx. 80-85 °C) for 2-4 hours.

  • A precipitate will form as the reaction proceeds. Cool the mixture to room temperature.

  • Filter the solid product, wash with cold isopropanol, and dry under vacuum.

Step 3: Synthesis of 4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-ol Causality: The benzyl protecting group is removed to reveal the free hydroxyl group. Strong acids like methanesulfonic acid are effective for this cleavage.

  • Suspend the product from Step 2 (1.0 eq) in chloroform or another suitable solvent.

  • Add methanesulfonic acid (5-10 eq).

  • Heat the mixture to 60-65 °C for 10-12 hours.

  • Cool the reaction and carefully quench by pouring it into a mixture of ice and aqueous ammonia to neutralize the acid.

  • The deprotected product will precipitate. Filter the solid, wash extensively with water to remove salts, and dry. This is a key intermediate for both Gefitinib and Erlotinib development.[7]

Step 4: Synthesis of Gefitinib

  • Suspend the 6-hydroxy quinazoline intermediate (1.0 eq) in 2-Butanol.

  • Add sodium carbonate (Na₂CO₃) as a base (2.0 eq), potassium iodide (KI) as a catalyst (0.1 eq), and N-(3-chloropropyl)morpholine hydrochloride (1.2 eq).

  • Heat the reaction to 90-95 °C and stir for 8-12 hours.

  • Monitor the reaction by HPLC. Upon completion, cool the mixture.

  • Add water to dissolve the inorganic salts. The crude Gefitinib will precipitate.

  • Filter the solid, wash with water, and purify by recrystallization from a suitable solvent system (e.g., methanol/water) to yield pure Gefitinib.

Mechanism of Action and Structural Insights

Gefitinib and related 4-anilinoquinazolines function by competitively inhibiting the binding of ATP to the tyrosine kinase domain of EGFR.[6] This prevents autophosphorylation of the receptor and blocks downstream signal transduction pathways responsible for cell proliferation and survival.[8]

  • Hinge Binding: The N1 atom of the quinazoline core forms a crucial hydrogen bond with the backbone amide of Methionine-793 in the hinge region of the EGFR kinase domain.[9]

  • Role of 6,7-Substituents: The 7-methoxy and the 6-morpholinopropoxy side chain extend into a solvent-accessible region, with the terminal morpholine group enhancing solubility and forming additional interactions that contribute to the high binding affinity.[1]

  • Conformational Selectivity: First-generation inhibitors like Gefitinib and Erlotinib were initially thought to bind exclusively to the active "DFG-in" conformation of the kinase.[10] However, further structural studies have revealed that they can also bind to the inactive conformation, which may have implications for their efficacy against different EGFR mutations.[10][11]

G cluster_pathway EGFR Signaling Pathway and Inhibition EGF EGF Ligand EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binding & Dimerization P P EGFR->P Autophosphorylation ATP ATP ADP ADP ATP->ADP Downstream Downstream Signaling (Ras-Raf-MEK-ERK) (PI3K-Akt-mTOR) P->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Gefitinib Gefitinib (Inhibitor) Gefitinib->EGFR Blocks ATP Binding Site

Caption: Simplified EGFR signaling pathway and the mechanism of TKI inhibition.

Conclusion

This compound is a highly valuable and versatile intermediate in the synthesis of targeted cancer therapeutics. Its rational design, incorporating a key protecting group strategy, allows for the efficient construction of the 4-anilinoquinazoline core and subsequent elaboration into complex APIs like Gefitinib. The protocols and insights provided herein demonstrate the chemical logic and practical execution required to utilize this building block effectively. As researchers continue to explore the vast chemical space of kinase inhibitors, the fundamental synthetic strategies rooted in intermediates like this will remain critical for the discovery and development of new, life-saving medicines.

References

Application Notes and Protocols: 6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive technical guide for utilizing 6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one as a pivotal scaffold in the discovery and development of novel anticancer therapeutics. This document outlines the rationale for its use, its connection to established kinase inhibitors, and detailed protocols for evaluating the anticancer potential of its derivatives.

Introduction: The Quinazolinone Core - A Privileged Scaffold in Oncology

The quinazolinone structural motif is a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies. A significant number of FDA-approved drugs, such as Gefitinib (Iressa), Erlotinib (Tarceva), and Lapatinib (Tykerb), are built upon the 4-anilinoquinazoline core.[1][2] These agents have revolutionized the treatment of specific cancers, most notably non-small cell lung cancer (NSCLC) and breast cancer, by selectively inhibiting receptor tyrosine kinases (RTKs) that drive tumor growth and proliferation.[3]

This compound is a key synthetic intermediate that provides a versatile platform for generating novel quinazolinone-based drug candidates.[4] Its structure incorporates the fundamental quinazolinone core, with strategic functionalization at the 6 and 7 positions. The benzyloxy and methoxy groups offer opportunities for further chemical modification to optimize target binding, selectivity, and pharmacokinetic properties. This compound is of particular interest to researchers aiming to develop next-generation kinase inhibitors that can overcome existing mechanisms of drug resistance.[5]

Physicochemical Properties of this compound:

PropertyValueReference
Molecular FormulaC₁₆H₁₄N₂O₃[6]
Molecular Weight282.29 g/mol [6]
AppearanceWhite to light yellow crystalline powder[4]
Melting Point~215-217 °C[4]
SolubilitySoluble in organic solvents like ethanol and chloroform; poorly soluble in water.[4]

Postulated Mechanism of Action: Targeting Tyrosine Kinase Signaling

While this compound itself is not typically the final active pharmaceutical ingredient, its derivatives are designed to function as ATP-competitive inhibitors of tyrosine kinases.[7][8] The quinazolinone ring system is adept at forming key hydrogen bonds within the ATP-binding pocket of kinases, particularly those of the epidermal growth factor receptor (EGFR) family (e.g., EGFR/ErbB1, HER2/ErbB2).[9][10]

By occupying the ATP-binding site, these inhibitors prevent the autophosphorylation of the kinase domain, a critical step in the activation of downstream signaling cascades.[11][] This blockade effectively shuts down pro-survival and proliferative pathways, such as the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways, ultimately leading to cell cycle arrest and apoptosis in cancer cells that are dependent on these signals.[7][13]

EGFR_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR/HER2 Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Activates ATP ATP ATP->EGFR Quinazolinone Quinazolinone Derivative Quinazolinone->EGFR Inhibits Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes ERK->Proliferation Promotes EGF Growth Factor (EGF) EGF->EGFR Binds

Caption: Inhibition of EGFR signaling by a quinazolinone derivative.

Experimental Protocols for Evaluating Derivatives

The following protocols are foundational for assessing the anticancer efficacy of novel compounds synthesized from the this compound scaffold.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that is quantifiable by spectrophotometry.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549 for lung cancer, MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Gefitinib).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay quantifies the induction of apoptosis (programmed cell death) by the test compound.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, conjugated to a fluorophore (FITC), can detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Apoptosis_Assay_Workflow start Seed and Treat Cells harvest Harvest Cells start->harvest stain Stain with Annexin V/PI harvest->stain analysis Flow Cytometry Analysis stain->analysis

Caption: Workflow for the Annexin V/PI apoptosis assay.

Western Blotting for Target Engagement and Pathway Modulation

This technique is used to verify that the compound inhibits the intended target and modulates downstream signaling pathways.

Principle: Western blotting allows for the detection of specific proteins in a cell lysate. By using antibodies against the phosphorylated (active) and total forms of a target kinase (e.g., EGFR) and its downstream effectors (e.g., Akt, ERK), one can assess the compound's inhibitory activity.

Protocol:

  • Protein Extraction: Treat cells with the test compound for a specified time (e.g., 2-24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, and a loading control like anti-β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the change in protein phosphorylation levels upon compound treatment.

Summary and Future Directions

This compound serves as an invaluable starting material for the synthesis of novel quinazolinone-based anticancer agents. Its derivatives are predicted to act as tyrosine kinase inhibitors, targeting key signaling pathways in cancer cells. The protocols detailed herein provide a robust framework for the initial preclinical evaluation of these new chemical entities. Further studies may involve in vivo efficacy testing in xenograft models and detailed pharmacokinetic and pharmacodynamic profiling to identify lead candidates for clinical development.

References

Application Notes and Protocols: 6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one as a Pivotal Intermediate for the Synthesis of Epidermal Growth Factor Receptor (EGFR) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in the development of targeted cancer therapies, particularly for inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This guide provides an in-depth exploration of 6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one, a critical intermediate in the synthesis of several first-generation EGFR inhibitors like Gefitinib. We will detail the rationale behind its molecular design, provide a comprehensive, step-by-step protocol for its synthesis, and outline its subsequent conversion into advanced drug precursors. The causality behind experimental choices, mechanistic insights, and robust protocols are presented to empower researchers in the field of medicinal chemistry and drug development.

Introduction: The Central Role of Quinazolines in EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] In many types of cancer, aberrant EGFR signaling, caused by overexpression or activating mutations, leads to uncontrolled cell growth.[2][3][4] Consequently, inhibiting the EGFR tyrosine kinase has become a highly successful strategy in oncology.[1][3]

The 4-anilinoquinazoline core is a privileged scaffold for EGFR inhibitors, serving as the foundational structure for blockbuster drugs such as Gefitinib (Iressa®) and Erlotinib (Tarceva®).[1][2][5] These molecules act as ATP-competitive inhibitors, where the quinazoline nucleus mimics the adenine ring of ATP, binding to the hinge region of the EGFR kinase domain.[6][7] The aniline side chain extends into an adjacent hydrophobic pocket, conferring potency and selectivity.[6]

The synthesis of these complex molecules relies on the strategic use of key intermediates. This compound stands out as a particularly valuable precursor. Its structure is purpose-designed:

  • 7-Methoxy Group: This feature is common to many first-generation inhibitors and contributes to binding affinity.

  • 6-Benzyloxy Group: The benzyl group serves as a robust protecting group for the 6-hydroxyl functionality. This hydroxyl group is a critical handle for introducing side chains that can improve pharmacokinetic properties, as seen in the morpholino-propoxy side chain of Gefitinib. The benzyl group is stable during the initial synthetic steps but can be selectively removed later in the synthesis.

This document provides the necessary protocols and scientific rationale for the synthesis and application of this vital intermediate.

Synthesis of this compound

The construction of the quinazolinone core is a multi-step process that typically begins with a substituted benzoic acid. The following protocol outlines a reliable pathway from methyl 3-benzyloxy-4-methoxybenzoate.

Synthetic Workflow

The overall transformation involves nitration of the aromatic ring, followed by reduction of the nitro group to an amine, and subsequent cyclization to form the quinazolinone ring system.

G A Methyl 3-benzyloxy-4-methoxybenzoate B Nitration (HNO₃/H₂SO₄) A->B Step 1 C Methyl 3-benzyloxy-4-methoxy-6-nitrobenzoate B->C D Reduction (Fe/Acetic Acid) C->D Step 2 E Methyl 2-amino-5-benzyloxy-4-methoxybenzoate D->E F Cyclization (Formamidine Acetate) E->F Step 3 G This compound F->G

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Materials:

  • Methyl 3-benzyloxy-4-methoxybenzoate

  • Nitric Acid (70%)

  • Sulfuric Acid (98%)

  • Iron powder (Fe)

  • Glacial Acetic Acid

  • Formamidine acetate

  • Ethanol

  • Methanol

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Sodium Sulfate

Step 1: Nitration of Methyl 3-benzyloxy-4-methoxybenzoate

  • Causality: This step introduces a nitro group at the 6-position, ortho to the future amino group required for cyclization. The reaction is performed at low temperature to control the exothermic reaction and prevent side product formation.

  • Procedure:

    • In a round-bottom flask cooled to 0°C in an ice bath, slowly add methyl 3-benzyloxy-4-methoxybenzoate (1 eq) to concentrated sulfuric acid.

    • Prepare a nitrating mixture by slowly adding nitric acid (1.1 eq) to sulfuric acid at 0°C.

    • Add the nitrating mixture dropwise to the solution from step 1, ensuring the temperature does not exceed 5°C.

    • Stir the reaction mixture at 0-5°C for 2-3 hours. Monitor reaction completion by TLC.

    • Carefully pour the reaction mixture onto crushed ice.

    • Filter the resulting precipitate, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield methyl 3-benzyloxy-4-methoxy-6-nitrobenzoate.

Step 2: Reduction of the Nitro Group

  • Causality: The nitro group is reduced to a primary amine, which is essential for the subsequent ring-closing reaction. Iron in acetic acid is a classic, effective, and relatively inexpensive method for this transformation.

  • Procedure:

    • Suspend the nitro compound from Step 1 (1 eq) in a mixture of ethanol and glacial acetic acid.

    • Heat the mixture to 70-80°C and add iron powder (3-4 eq) portion-wise.

    • Stir the reaction vigorously at reflux for 4-6 hours until the starting material is consumed (TLC monitoring).

    • Cool the reaction mixture and filter through a pad of Celite to remove the iron salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to give crude methyl 2-amino-5-benzyloxy-4-methoxybenzoate.

Step 3: Cyclization to Form the Quinazolinone

  • Causality: Formamidine acetate serves as a one-carbon source and nitrogen source, reacting with the amino ester to efficiently construct the pyrimidine ring of the quinazolinone core in a one-pot reaction.

  • Procedure:

    • Combine the crude amino benzoate from Step 2 (1 eq) and formamidine acetate (3-5 eq) in 2-methoxyethanol or another high-boiling solvent.

    • Heat the mixture to reflux (approx. 125-135°C) for 6-8 hours.

    • Cool the reaction mixture to room temperature. A precipitate should form.

    • Add methanol or water to facilitate further precipitation.

    • Collect the solid by filtration, wash with cold methanol, and dry under vacuum.

    • The resulting solid is this compound, which can be further purified by recrystallization if necessary.

Characterization Data

The final product should be characterized to confirm its identity and purity.

PropertyExpected Value
Appearance White to off-white solid[8]
Melting Point ~258-260 °C
Molecular Formula C₁₆H₁₄N₂O₃[9]
Molar Mass 282.29 g/mol [9]
¹H NMR (DMSO-d₆) δ 12.08 (s, 1H), 7.99 (s, 1H), 7.34-7.55 (m, 6H), 7.15 (s, 1H), 5.21 (s, 2H), 3.91 (s, 3H)
MS (EI) m/z 283 (M+1)

Application: Conversion to a 4-Anilinoquinazoline Precursor

The synthesized this compound is now ready to be converted into a key precursor for various EGFR inhibitors. The process involves two main steps: chlorination of the 4-position and subsequent nucleophilic aromatic substitution (SNAr) with an appropriate aniline.

Conversion Workflow

G cluster_0 Intermediate cluster_1 Drug Precursor Synthesis A This compound B Chlorination (SOCl₂ or POCl₃) A->B Step 4 C 4-Chloro-6-benzyloxy-7-methoxyquinazoline B->C D SNAr with 3-chloro-4-fluoroaniline C->D Step 5 E 4-(3-Chloro-4-fluorophenylamino)- 6-benzyloxy-7-methoxyquinazoline D->E

Caption: Conversion of the intermediate to a 4-anilinoquinazoline precursor.

Detailed Experimental Protocol

Step 4: Chlorination of the Quinazolinone

  • Causality: The 4-oxo group is converted to a 4-chloro group, which is an excellent leaving group for the subsequent SNAr reaction. Thionyl chloride (SOCl₂) or oxalyl chloride are common reagents for this transformation. The reaction must be conducted under anhydrous conditions to prevent hydrolysis of the chlorinating agent and the product.[10]

  • Procedure:

    • Suspend this compound (1 eq) in an anhydrous aprotic solvent like chloroform or toluene.

    • Add a catalytic amount of dimethylformamide (DMF).

    • Slowly add thionyl chloride (2-3 eq) or oxalyl chloride (2-3 eq) at room temperature.

    • Heat the mixture to reflux and maintain for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

    • Cool the reaction and carefully remove the excess chlorinating agent and solvent under reduced pressure.

    • The crude 4-chloro-6-benzyloxy-7-methoxyquinazoline can be triturated with a non-polar solvent like hexane or used directly in the next step.

Step 5: Nucleophilic Aromatic Substitution (SNAr)

  • Causality: This is the key step where the aniline moiety is installed. The electron-withdrawing nature of the quinazoline ring system activates the 4-position for nucleophilic attack by the aniline. The choice of aniline defines the final drug; for the synthesis of a Gefitinib precursor, 3-chloro-4-fluoroaniline is used.[11]

  • Procedure:

    • Dissolve the crude 4-chloro intermediate from Step 4 in a solvent such as isopropanol or acetonitrile.

    • Add the desired aniline, for example, 3-chloro-4-fluoroaniline (1.1 eq).

    • Heat the reaction mixture to reflux for 4-6 hours. The product often precipitates out of the solution as its hydrochloride salt.

    • Cool the mixture to room temperature.

    • Filter the solid product, wash with cold isopropanol, and dry under vacuum.

    • This yields the advanced precursor, 4-(3-Chloro-4-fluorophenylamino)-6-benzyloxy-7-methoxyquinazoline.

From this point, a final debenzylation followed by O-alkylation would yield the final active pharmaceutical ingredient, such as Gefitinib.

Mechanistic Insight: How Quinazoline Inhibitors Work

The 4-anilinoquinazoline scaffold is a highly effective ATP-competitive inhibitor of the EGFR kinase domain. Understanding its mechanism of action provides context for the importance of its synthesis.

G EGFR_Inactive Inactive EGFR Kinase EGFR_Active Active EGFR Kinase (Phosphorylated) EGFR_Inactive->EGFR_Active EGF Binding & Dimerization Downstream Downstream Signaling (Proliferation, Survival) EGFR_Active->Downstream Signal Transduction ATP ATP ATP->EGFR_Active Quinazoline_Inhibitor 4-Anilinoquinazoline (e.g., Gefitinib) Quinazoline_Inhibitor->EGFR_Inactive Binds to ATP Pocket Block->Downstream Inhibition

Caption: Inhibition of the EGFR signaling pathway by a quinazoline TKI.

The quinazoline core binds to the hinge region of the kinase domain, occupying the same space as the adenine portion of ATP.[6] The N1 and N3 atoms of the quinazoline ring form crucial hydrogen bonds with backbone residues in the hinge region (e.g., Met793), anchoring the inhibitor in the active site.[7] This competitive binding prevents ATP from accessing the kinase, thereby blocking autophosphorylation and halting the downstream signaling cascade that drives tumor cell growth.[6]

Conclusion

This compound is more than a simple chemical; it is a testament to rational drug design and a cornerstone of modern medicinal chemistry. Its structure is strategically engineered to facilitate the assembly of potent 4-anilinoquinazoline-based EGFR inhibitors. The protocols provided herein offer a robust and well-rationalized pathway for its synthesis and subsequent elaboration. For researchers dedicated to the discovery and development of novel anticancer agents, a thorough understanding and mastery of the chemistry of this intermediate are indispensable.

References

Application Notes & Protocols: Structure-Activity Relationship (SAR) Studies of 6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] This document provides a detailed guide for conducting structure-activity relationship (SAR) studies on a specific series of analogs: 6-(benzyloxy)-7-methoxyquinazolin-4(1H)-ones. These compounds are of particular interest for their potential as targeted therapeutic agents, particularly in oncology.[5][6][7] We will delve into the rationale behind their design, provide detailed protocols for their synthesis and biological evaluation, and present a framework for interpreting the resulting SAR data. The overarching goal is to equip researchers with the necessary tools to systematically explore the chemical space around this scaffold to optimize potency, selectivity, and pharmacokinetic properties.

Introduction: The Quinazolinone Scaffold in Drug Discovery

Quinazolinones are bicyclic heterocyclic compounds that have garnered significant attention from medicinal chemists due to their diverse pharmacological profiles.[3][4] Several quinazolinone-containing drugs have been successfully commercialized, validating the therapeutic potential of this chemical class.[1] In the context of oncology, quinazolinone derivatives have been shown to exert their anticancer effects through various mechanisms, including inhibition of key signaling pathways like EGFR and PI3K, induction of apoptosis, and cell cycle arrest.[1][5]

The 6-(benzyloxy)-7-methoxy substitution pattern on the quinazolinone core is a strategic starting point for an SAR investigation. The 7-methoxy group is a common feature in many biologically active natural products and approved drugs, often contributing to favorable interactions with biological targets. The 6-benzyloxy group offers a versatile handle for synthetic modification. By altering the substituents on the phenyl ring of the benzyloxy moiety, one can systematically probe the effects of electronics, sterics, and hydrophobicity on biological activity. This systematic approach is the cornerstone of establishing a robust SAR.

Rationale for SAR Studies of 6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one Analogs

The primary objective of this SAR study is to understand how modifications to the benzyloxy group at the 6-position of the 7-methoxyquinazolin-4(1H)-one core influence its biological activity. This understanding is critical for the rational design of more potent and selective drug candidates.

Key questions to be addressed by this SAR study include:

  • Electronic Effects: How do electron-donating and electron-withdrawing groups on the phenyl ring of the benzyloxy moiety affect activity?

  • Steric Hindrance: What is the impact of bulky substituents on the phenyl ring? Is there a size limitation for substituents in the binding pocket of the target protein?

  • Hydrophobicity/Hydrophilicity: How does altering the lipophilicity of the benzyloxy group influence cell permeability and overall activity?

  • Positional Isomerism: Is the position of the substituent on the phenyl ring (ortho, meta, para) critical for activity?

A systematic exploration of these factors will allow for the development of a predictive model for the design of future analogs with enhanced therapeutic potential.

Synthetic Strategy and Protocols

The synthesis of this compound analogs can be achieved through a multi-step sequence, which is adaptable for creating a library of compounds with diverse substitutions on the benzyloxy ring. A general and reliable synthetic route is outlined below.

Diagram: General Synthetic Scheme

Synthetic_Scheme A Substituted Benzyl Bromide C 6-(Substituted benzyloxy)-7-methoxy-4H-benzo[d][1,3]oxazin-4-one A->C B 4-Hydroxy-3-methoxybenzaldehyde B->C E This compound Analog C->E D Ammonia D->E MTT_Workflow A Seed cancer cells in 96-well plates B Incubate for 24 hours A->B C Treat cells with varying concentrations of quinazolinone analogs B->C D Incubate for 48-72 hours C->D E Add MTT reagent D->E F Incubate for 4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I SAR_Summary cluster_0 Quinazolinone Core cluster_1 Favorable Substitutions cluster_2 Unfavorable Substitutions Core This compound Favorable Para-position favored Electron-donating groups (e.g., -OCH3) Halogens (e.g., -Cl, -CF3) Core->Favorable Increases Activity Unfavorable Ortho-position (steric hindrance) Strong electron-withdrawing groups (e.g., -NO2) Core->Unfavorable Decreases Activity

References

Application Notes and Protocols for the One-Pot Synthesis of Quinazolinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3] Traditional multi-step syntheses of these vital heterocycles are often encumbered by lengthy reaction times, the need for purification of intermediates, and significant solvent waste. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the efficient one-pot synthesis of quinazolinone derivatives. By leveraging multicomponent reactions (MCRs), these protocols offer streamlined, atom-economical, and often greener alternatives to classical methods.[3] This guide details several robust and field-proven protocols, explains the underlying chemical principles, and provides actionable, step-by-step instructions to empower researchers in the rapid and efficient generation of quinazolinone libraries.

Introduction: The Power of One-Pot Synthesis

One-pot synthesis, particularly through multicomponent reactions, represents a paradigm shift in modern organic chemistry. By combining three or more reactants in a single reaction vessel, where subsequent transformations occur without the isolation of intermediates, this strategy offers numerous advantages:

  • Increased Efficiency: Drastic reduction in reaction time and manual labor.

  • Atom Economy: Maximizes the incorporation of starting material atoms into the final product.

  • Reduced Waste: Minimizes solvent usage and purification steps, aligning with the principles of green chemistry.[1]

  • Molecular Diversity: Facilitates the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

This guide will focus on three prevalent and versatile one-pot approaches to the quinazolinone core, utilizing readily available starting materials: Isatoic Anhydride , Anthranilic Acid , and 2-Aminobenzamide .

Protocol I: Three-Component Synthesis from Isatoic Anhydride

This method is a widely employed and highly versatile route to 2,3-disubstituted quinazolin-4(3H)-ones. The reaction proceeds by the in-situ formation of 2-aminobenzamides, which then undergo cyclization.

Underlying Mechanism and Rationale

The reaction is initiated by the nucleophilic attack of a primary amine on isatoic anhydride, leading to the ring-opening of the anhydride and the formation of a 2-aminobenzamide intermediate with the concomitant release of carbon dioxide. This intermediate then condenses with an aldehyde (or an orthoester, which serves as an aldehyde equivalent) to form a Schiff base. Subsequent intramolecular cyclization and oxidative aromatization yield the final quinazolinone product.[4] The choice of reaction conditions (conventional heating vs. microwave irradiation) can significantly impact reaction times and yields.[5]

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Combine Isatoic Anhydride, Amine, and Aldehyde/Orthoester B Heat Mixture (Conventional or Microwave) A->B C Monitor by TLC B->C D Cool Reaction Mixture C->D E Precipitate Product (e.g., with ice water) D->E F Filter and Wash Solid E->F G Recrystallize F->G H Characterize Product (NMR, MS, MP) G->H

Caption: Workflow for the one-pot synthesis of quinazolinones from isatoic anhydride.

Detailed Step-by-Step Protocol (Catalyst- and Solvent-Free)

This protocol is adapted from a green chemistry approach for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones.[5]

  • Reactant Preparation: In a suitable reaction vessel (e.g., a round-bottom flask or a microwave reaction vial), add isatoic anhydride (1.0 mmol), a primary amine (1.0 mmol), and an orthoester (e.g., triethyl orthoformate, 1.2 mmol).

  • Reaction Conditions (Choose one):

    • Method A (Conventional Heating): Place the vessel in a preheated oil bath at 120 °C and stir the mixture for 4-5 hours.

    • Method B (Microwave Irradiation): Seal the microwave vial and place it in a microwave reactor. Irradiate at 140 °C for 20-30 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature.

  • Isolation: Add cold water or pour the mixture over crushed ice to precipitate the crude product.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure quinazolinone derivative.

Representative Data
EntryAmineOrthoesterMethodTimeYield (%)
1AnilineTriethyl orthoformateA5 h92
2AnilineTriethyl orthoformateB20 min95
34-ChloroanilineTriethyl orthoacetateA4 h90
44-ChloroanilineTriethyl orthoacetateB20 min94
5BenzylamineTriethyl orthoformateA5 h88
6BenzylamineTriethyl orthoformateB25 min91
Data adapted from Chakraborti et al. (2015) and presented for illustrative purposes.[6]

Protocol II: Microwave-Assisted Synthesis from Anthranilic Acid

This protocol offers a rapid and efficient green chemistry approach for the synthesis of 3-substituted quinazolin-4(3H)-ones, leveraging the benefits of microwave-assisted organic synthesis (MAOS) to accelerate the reaction.[1]

Underlying Mechanism and Rationale

The reaction between anthranilic acid, an orthoester, and an amine under microwave irradiation follows a rapid condensation pathway. The anthranilic acid first reacts with the orthoester to form a benzoxazinone intermediate. This is followed by the nucleophilic attack of the amine on the benzoxazinone, leading to its ring-opening and subsequent recyclization to form the quinazolinone ring. Microwave heating dramatically reduces the reaction time from hours to minutes by efficiently and uniformly heating the reaction mixture.[1][7]

Experimental Workflow Diagram

G cluster_prep Reactant Mixing cluster_reaction Microwave Synthesis cluster_workup Product Isolation cluster_analysis Analysis A Combine Anthranilic Acid, Amine, Orthoester, and EtOH in a Microwave Vial B Irradiate in Microwave Reactor (e.g., 120°C, 30 min) A->B C Monitor by TLC B->C D Cool Reaction Mixture C->D E Pour over Crushed Ice D->E F Filter Crude Product E->F G Recrystallize from EtOH F->G H Characterize Final Product G->H

Caption: Workflow for the microwave-assisted synthesis of quinazolinones from anthranilic acid.

Detailed Step-by-Step Protocol

This protocol is a direct adaptation from a published green chemistry procedure.[1]

  • Reactant Preparation: In a 10 mL microwave reaction vessel, combine anthranilic acid (5 mmol), the desired primary amine (6 mmol), and trimethyl orthoformate (6 mmol).

  • Solvent Addition: Add ethanol (10 mL) to the mixture.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Subject the mixture to microwave irradiation at 120 °C for 30 minutes.

  • Work-up: After the reaction is complete, allow the vessel to cool to room temperature.

  • Isolation: Pour the reaction mixture over crushed ice. The crude product will precipitate out of solution.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry. Recrystallize the solid from ethanol to obtain the pure 3-substituted-quinazolin-4(3H)-one.

Representative Data
EntryAmineYield (%)
14-(Trifluoromethyl)aniline75
24-Fluoroaniline82
34-Aminobenzoic acid68
Data sourced from Božić et al. (2020) for illustrative purposes.[1]

Protocol III: Copper-Catalyzed Tandem Synthesis from 2-Bromobenzamides

This protocol provides an efficient route to 2-substituted and 2,3-disubstituted quinazolinones via a copper-catalyzed tandem reaction. It is particularly useful when the desired substitution pattern is not easily accessible through other methods.[3]

Underlying Mechanism and Rationale

This tandem reaction is initiated by a copper-catalyzed amination of the 2-bromobenzamide with aqueous ammonia (or a primary amine) to form a 2-aminobenzamide intermediate. This is followed by a condensation reaction with an aldehyde. The resulting dihydroquinazolinone intermediate is then oxidized to the aromatic quinazolinone product. The copper catalyst is crucial for the initial C-N bond formation, which is a key step in this sequence.[3][8]

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Catalytic Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Add 2-Bromobenzamide, Aldehyde, CuI, L-proline, and K2CO3 to a Schlenk tube B Add DMSO and Aqueous NH3 A->B C Heat under Air Atmosphere (e.g., 100°C, 12h) B->C D Monitor by TLC C->D E Cool to RT and Add Water D->E F Extract with Ethyl Acetate E->F G Wash, Dry, and Concentrate F->G H Purify by Column Chromatography G->H I Characterize Purified Product H->I

Caption: Workflow for the copper-catalyzed synthesis of quinazolinones from 2-bromobenzamides.

Detailed Step-by-Step Protocol

This protocol is based on a reported copper-catalyzed tandem reaction.[3]

  • Reactant Preparation: To a Schlenk tube equipped with a magnetic stir bar, add 2-bromobenzamide (0.5 mmol), the aldehyde (0.6 mmol), CuI (0.05 mmol, 10 mol%), L-proline (0.1 mmol, 20 mol%), and K₂CO₃ (1.0 mmol).

  • Solvent and Reagent Addition: Add DMSO (2.0 mL) and aqueous ammonia (25-28%, 1.0 mmol) to the tube.

  • Reaction Conditions: Stir the reaction mixture at 100 °C under an air atmosphere for 12 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and add water (15 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel (eluting with a petroleum ether/ethyl acetate mixture) to afford the desired quinazolinone.

Representative Data
EntryAldehydeYield (%)
1Benzaldehyde83
24-Methylbenzaldehyde81
34-Methoxybenzaldehyde78
44-Chlorobenzaldehyde79
52-Naphthaldehyde75
Data adapted from Guo et al. (2015) for illustrative purposes.[3]

Conclusion and Best Practices

The one-pot synthesis of quinazolinone derivatives offers a powerful and efficient alternative to traditional multi-step methods. The choice of protocol will depend on the available starting materials, desired substitution patterns, and available equipment (e.g., microwave reactor).

Key Considerations for Success:

  • Purity of Reagents: Use high-purity starting materials and dry solvents when necessary to avoid side reactions.

  • Reaction Monitoring: Always monitor the reaction progress by TLC to determine the optimal reaction time and prevent the formation of byproducts.

  • Optimization: The reaction conditions provided are a starting point. Optimization of catalyst loading, temperature, and reaction time may be necessary for specific substrates to maximize yields.

  • Safety: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). Microwave synthesis should only be performed in a dedicated microwave reactor designed for chemical synthesis.

These protocols provide a solid foundation for any researcher looking to synthesize quinazolinone derivatives efficiently and effectively.

References

Application Note: Microwave-Assisted Synthesis of 6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and detailed protocol for the efficient synthesis of 6-(benzyloxy)-7-methoxyquinazolin-4(1H)-one, a key intermediate in the development of kinase inhibitors for pharmaceutical applications.[1][2][3] The described methodology leverages the significant advantages of Microwave-Assisted Organic Synthesis (MAOS), a green chemistry technique that dramatically reduces reaction times, improves yields, and enhances product purity compared to conventional thermal methods.[4][5][6][7] This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the reaction mechanism, step-by-step protocols, and troubleshooting for a robust and reproducible synthesis.

Introduction: The Significance of Quinazolinones and Microwave Synthesis

The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds, including anti-cancer agents, antifungals, and anti-inflammatory drugs.[8][9][10] Specifically, this compound serves as a critical building block for targeted therapies that inhibit receptor tyrosine kinases.

Traditional methods for constructing the quinazolinone ring, such as the Niementowski reaction, often require high temperatures and prolonged reaction times, leading to potential side product formation and energy inefficiency.[8][11] Microwave-assisted organic synthesis (MAOS) offers a transformative solution. By utilizing microwave irradiation, the process relies on the direct interaction of the electromagnetic field with polar molecules in the reaction mixture, leading to rapid, uniform, and efficient heating.[7][12][13] This technique not only accelerates the reaction rate but also aligns with the principles of green chemistry by minimizing energy consumption and often allowing for solvent-free conditions.[6][9][13]

Synthesis Overview and Mechanistic Rationale

The synthesis proceeds via a microwave-promoted cyclocondensation reaction between 2-amino-4-(benzyloxy)-5-methoxybenzoic acid and formamide. Formamide serves as both the reagent providing the C2-N3 fragment of the quinazolinone ring and as a high-boiling, polar solvent that couples efficiently with microwave energy.

The Niementowski Reaction Mechanism: The reaction is understood to proceed through the following key steps:

  • N-Formylation: The primary amine of the anthranilic acid derivative performs a nucleophilic attack on the carbonyl carbon of formamide, forming an N-formyl intermediate.

  • Intramolecular Cyclization: Under thermal conditions provided by microwave heating, the amide nitrogen of the intermediate attacks the carboxylic acid carbonyl.

  • Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the stable, aromatic quinazolinone ring system.

Microwave irradiation is particularly effective for this transformation as it rapidly supplies the necessary activation energy for the intramolecular cyclization and dehydration steps, which are often the rate-limiting steps in conventional heating methods.[8][11]

Reaction_Mechanism Reactant1 2-amino-4-(benzyloxy)- 5-methoxybenzoic acid Intermediate1 N-Formyl Intermediate Reactant1->Intermediate1 N-Formylation MW Microwave Irradiation (Heat) Reactant2 Formamide (HCONH2) Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 6-(Benzyloxy)-7-methoxy- quinazolin-4(1H)-one Intermediate2->Product Dehydration Water H2O Intermediate2->Water Experimental_Workflow A 1. Reagent Addition - Precursor (1.0 g) - Formamide (5 mL) B 2. Microwave Reaction - 180 °C, 20 min - 300 W Power A->B C 3. Cooling - To < 50 °C B->C D 4. Precipitation - Add to H2O (50 mL) C->D E 5. Filtration & Washing - H2O, Methanol D->E F 6. Drying - Vacuum Oven, 60 °C E->F G 7. Analysis - Yield, MP, NMR, MS F->G

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call for enhanced support in complex heterocyclic synthesis, this Technical Support Center provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting the synthesis of 6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one. As a key intermediate in various therapeutic pipelines, its efficient and pure synthesis is paramount. This guide, structured by a Senior Application Scientist, moves beyond simple protocols to explain the causality behind experimental choices, ensuring a deeper understanding and more effective problem-solving in the lab.

This guide is divided into two main sections: a detailed Troubleshooting Guide addressing specific, common issues encountered during synthesis, and a Frequently Asked Questions (FAQs) section for broader conceptual and practical inquiries.

Troubleshooting Guide

This section is designed to help you diagnose and resolve problems as they arise during your experiment.

Issue 1: Low or No Yield of the Desired Quinazolinone

Q1: My cyclization reaction has a very low yield. TLC analysis shows primarily unreacted 2-amino-4-benzyloxy-5-methoxybenzamide and a new, slightly less polar spot. What is happening and how can I improve the conversion?

A1: This is a classic symptom of incomplete or stalled cyclization. The new spot is likely the N-formyl intermediate, which has failed to undergo the subsequent intramolecular cyclization. This issue can stem from several factors related to reaction conditions and reagents.[1]

Root Cause Analysis & Solutions:

  • Insufficient Thermal Energy: The final ring-closing step (intramolecular nucleophilic attack of the amide nitrogen) requires significant activation energy. The temperatures used for similar quinazolinone syntheses are often high, typically in the range of 160-170°C, especially when using formamide as both the reagent and solvent.[2][3]

  • Suboptimal Reagent Choice: Formic acid can be effective but often requires a dehydrating agent or azeotropic removal of water to drive the reaction to completion. Formamide is a highly effective one-carbon source that often gives better yields for this type of cyclization due to its high boiling point and ability to act as a solvent.[4]

  • Presence of Moisture: Water in the reaction can hydrolyze intermediates and prevent the reaction from going to completion.[1] Ensuring anhydrous conditions and using dry reagents and glassware is critical.

Troubleshooting Workflow Diagram

G start Low Yield of Quinazolinone check_tlc Analyze TLC/LC-MS. Is starting material (SM) consumed? start->check_tlc sm_present High SM Remaining check_tlc->sm_present No sm_absent SM Consumed, but low product yield check_tlc->sm_absent Yes increase_cond Action: 1. Increase reaction temp to 160-170°C. 2. Prolong reaction time (monitor every 2h). 3. Ensure anhydrous conditions. sm_present->increase_cond check_intermed Is acyclic N-formyl intermediate present? sm_absent->check_intermed intermed_yes Action: 1. Switch C1 source to neat formamide. 2. Add ammonium formate as a catalyst. 3. Increase temperature to drive cyclization. check_intermed->intermed_yes Yes intermed_no Significant side products or degradation observed. check_intermed->intermed_no No degradation Action: 1. Lower reaction temperature. 2. Check for de-benzylation (see Issue 2). 3. Re-evaluate reagent purity. intermed_no->degradation

Caption: Troubleshooting workflow for low quinazolinone yield.

Optimized Protocol: Cyclization with Formamide

This protocol is adapted from established procedures for structurally similar quinazolinones.[2][3]

  • To a dry round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, add 2-amino-4-benzyloxy-5-methoxybenzamide (1 equivalent) and ammonium formate (0.3 equivalents).

  • Add formamide (approx. 5-10 mL per gram of starting material).

  • Heat the stirred mixture in an oil bath to 160-165°C.

  • Monitor the reaction progress by TLC or LC-MS every 2 hours. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add cold water to the flask. The product will precipitate as a solid.

  • Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol or diethyl ether to remove residual formamide.

  • Dry the solid under vacuum to obtain the crude this compound.

Issue 2: Product is Impure; Multiple Spots Observed on TLC

Q2: My reaction produced the desired product, but it is contaminated with a more polar impurity. Mass spectrometry suggests a loss of 90 Da. What is this impurity and how can I avoid it?

A2: A mass loss of 90 Da from your product (C16H14N2O3, MW: 282.29) strongly suggests the cleavage of the benzyl group (C7H7, MW: 91), resulting in the formation of 6-hydroxy-7-methoxyquinazolin-4(1H)-one. The benzyl ether is susceptible to cleavage under harsh conditions.

Root Cause Analysis & Solutions:

  • Excessive Heat: Temperatures significantly above 170°C can promote thermal decomposition and de-benzylation.

  • Acidic Conditions: While the cyclization itself is not acid-catalyzed, trace acidic impurities in reagents or prolonged heating can facilitate hydrogenolysis of the benzyl ether, especially if any reducing agents are inadvertently present.

  • Catalytic Hydrogenolysis: If you are preparing the 2-amino starting material via catalytic reduction of a nitro group, ensure the palladium catalyst is completely removed. Residual palladium can catalyze the hydrogenolysis of the benzyl group in subsequent high-temperature steps.

Preventative Measures:

  • Strict Temperature Control: Maintain the reaction temperature below 170°C.

  • Ensure Catalyst Removal: If using a palladium catalyst in a prior step, filter the reaction mixture through a pad of Celite® to ensure complete removal.

  • Use High-Purity Reagents: Use freshly opened or purified reagents to avoid acidic contaminants.

Issue 3: Difficulty in Purifying the Final Product

Q3: The crude product is a poorly soluble, off-white solid. I'm struggling to purify it by either column chromatography or recrystallization. What are the best methods?

A3: The planar, heterocyclic nature of quinazolinones often leads to high melting points and poor solubility in common organic solvents, making purification challenging.[5]

Recommended Purification Strategies:

  • Recrystallization (Preferred Method):

    • Solvent Screening: The key is to find a solvent system where the product is sparingly soluble at room temperature but fully soluble at high temperature. High-boiling polar aprotic solvents are excellent candidates.

    • Recommended Solvents:

      • N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): Dissolve the crude solid in a minimal amount of hot DMF or DMSO. Allow it to cool slowly to room temperature, then cool further in an ice bath. If no crystals form, add water dropwise as an anti-solvent until persistent turbidity is observed, then reheat to clarify and cool again.

      • Acetic Acid: Glacial acetic acid can also be an effective recrystallization solvent.

    • Procedure: After collecting the recrystallized product by filtration, wash it thoroughly with water, followed by ethanol and ether, to remove any residual high-boiling solvent.

  • Column Chromatography (If Recrystallization Fails):

    • Solvent System: Due to the product's polarity, a polar eluent system is required. A gradient of Dichloromethane (DCM) with increasing percentages of Methanol (MeOH) is typically effective (e.g., 0% to 10% MeOH in DCM).

    • Solubility for Loading: Dissolve the crude material in a minimal amount of DMF or a DCM/MeOH mixture, adsorb it onto a small amount of silica gel, dry the silica, and load the dry powder onto the column. This "dry loading" technique prevents streaking caused by using a strong solvent for initial loading.

Data Summary Table: Purification Parameters

MethodRecommended Solvent/EluentKey Considerations
Recrystallization DMF, DMSO, or Glacial Acetic AcidUse minimal hot solvent. Slow cooling is crucial. Wash crystals well to remove residual solvent.
Column Chromatography 1-10% Methanol in DichloromethaneUse dry loading method for best separation. Product will elute at higher polarity.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and direct route involves the cyclocondensation of a 2-amino-4-benzyloxy-5-methoxy-substituted benzene derivative with a one-carbon source. The two main variations start from either the benzamide or the benzonitrile.

Reaction Pathway Diagram

G cluster_0 Route A: From Benzamide cluster_1 Route B: From Benzonitrile benzamide 2-amino-4-benzyloxy- 5-methoxybenzamide product_a Target Quinazolinone benzamide->product_a Formamide (HCONH2) 160-165°C benzonitrile 2-amino-4-benzyloxy- 5-methoxybenzonitrile formamidine N'-cyano intermediate benzonitrile->formamidine Formic Acid / Acetic Anhydride product_b Target Quinazolinone formamidine->product_b H2O2 / Base

Caption: Common synthetic routes to the quinazolinone core.

Route A, starting from the benzamide, is generally more straightforward and is the focus of the troubleshooting guide above.

Q2: How critical is the purity of the starting 2-amino-4-benzyloxy-5-methoxybenzamide?

A2: The purity of the starting material is extremely critical. Impurities can significantly impact the yield and purity of the final product.[1] For instance, any unreacted nitro-precursor will not participate in the cyclization and will need to be removed during purification. More problematically, impurities from previous steps can sometimes interfere with or catalyze side reactions, such as catalyst residues leading to de-benzylation. It is highly recommended to purify the starting aminobenzamide by recrystallization or chromatography before proceeding to the cyclization step.

Q3: Are there any alternative, metal-free methods for this synthesis?

A3: Yes, the field of quinazolinone synthesis is rich, with many modern methods being developed. While the thermal condensation with formamide is robust and common, other metal-free approaches exist for the general synthesis of quinazolinones. These include iodine-catalyzed reactions or oxidative cyclizations using reagents like I2/KI or IBX (o-iodoxybenzoic acid).[6][7] However, for this specific substrate, the high-temperature formamide condensation remains one of the most reliable and scalable methods reported in the literature for analogous structures.[2][3]

Q4: What analytical methods are best for monitoring the reaction and characterizing the final product?

A4: A combination of techniques is essential:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is ideal for rapid, qualitative monitoring. A typical eluent is 5-10% Methanol in Dichloromethane. High-Performance Liquid Chromatography (HPLC) provides more quantitative and accurate tracking of starting material consumption and product formation.

  • Final Product Characterization:

    • NMR Spectroscopy (¹H and ¹³C): This is essential to confirm the structure, including the presence of the benzyloxy and methoxy groups and the characteristic quinazolinone ring protons.

    • Mass Spectrometry (MS): Confirms the molecular weight of the product.

    • Melting Point: A sharp melting point is a good indicator of purity. The reported melting point for this compound is approximately 252°C.[5]

    • Infrared (IR) Spectroscopy: Will show characteristic peaks for the amide C=O stretch (~1680 cm⁻¹) and N-H bonds.

References

Technical Support Center: Synthesis of 6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of a Quinazolinone Core

Welcome to the technical support guide for the synthesis of 6-(benzyloxy)-7-methoxyquinazolin-4(1H)-one. This molecule is not merely a laboratory curiosity; it is a high-value intermediate, most notably serving as a critical building block in the synthesis of Erlotinib, a potent Epidermal Growth Factor Receptor (EGFR) inhibitor used in oncology.[1][2] The efficiency of its synthesis directly impacts the overall yield and cost-effectiveness of producing such vital therapeutics.

This guide is structured to move beyond simple procedural outlines. It is designed as a dynamic troubleshooting resource for researchers and process chemists. We will delve into the mechanistic underpinnings of the key reaction—the cyclization of 2-amino-4-(benzyloxy)-5-methoxybenzamide—to diagnose and solve common yield-limiting issues. Our focus is on providing robust, field-tested solutions grounded in established chemical principles.

Core Synthetic Pathway Overview

The most prevalent and scalable route to this compound involves the cyclocondensation of 2-amino-4-(benzyloxy)-5-methoxybenzamide with a single-carbon source. Formamide is frequently used as both the reagent and solvent, requiring high temperatures to drive the reaction to completion.

G cluster_0 Precursor Synthesis cluster_1 Core Cyclization Reaction cluster_2 Purification A 4-Benzyloxy-5-methoxy- 2-nitrobenzamide B 2-Amino-4-(benzyloxy)- 5-methoxybenzamide A->B Reduction (e.g., Raney-Ni, H₂ or Fe/AcOH) D 6-(Benzyloxy)-7-methoxy- quinazolin-4(1H)-one B->D Heat (Δ) ~160-190 °C C Formamide (HCONH₂) (Reagent & Solvent) C->D E Crude Product D->E Workup (e.g., Precipitation in H₂O) F Pure Product (>98%) E->F Recrystallization (e.g., MeOH, EtOH, or DMF/H₂O)

Caption: General workflow for the synthesis of the target quinazolinone.

Troubleshooting Guide: From Low Yield to Optimized Output

This section is formatted as a series of common problems encountered during synthesis. Each solution is based on a logical diagnostic process.

Problem 1: My reaction has stalled. TLC/LC-MS analysis shows a significant amount of unreacted 2-amino-4-(benzyloxy)-5-methoxybenzamide starting material.

This is the most frequent issue, pointing towards insufficient activation energy or reagent-related problems.

  • Causality Analysis: The cyclization of the aminobenzamide with formamide is a dehydration and condensation reaction. It requires high thermal energy to overcome the activation barrier for the initial nucleophilic attack of the amino group onto the formamide carbon, followed by intramolecular cyclization and elimination of water and ammonia.

  • Solutions & Rationale:

    • Verify Internal Reaction Temperature: Do not rely on the oil bath or mantle setting. Use a calibrated internal thermometer. The reaction often requires a sustained temperature of 160-190 °C. Below this range, the reaction rate drops significantly.

    • Ensure Anhydrous Conditions: While water is a byproduct, starting with wet formamide or glassware can hinder the reaction equilibrium. Use freshly opened, high-purity formamide or distill it before use.

    • Increase Reaction Time: If the temperature is confirmed to be correct, the reaction may simply be slow. Extend the reaction time in 2-4 hour increments, monitoring by TLC or LC-MS until the starting material spot disappears or remains static over two time points.

    • Consider an Acid Catalyst: A catalytic amount of an acid like p-toluenesulfonic acid (p-TsOH) can protonate the formamide carbonyl, making it more electrophilic and accelerating the initial attack by the aminobenzamide.[3] Use with caution, as it can also promote side reactions at very high temperatures.

Problem 2: The reaction mixture darkens significantly (turns black or tarry), and the isolated yield is poor, suggesting decomposition.

This indicates that the reaction conditions are too harsh, leading to the breakdown of the starting material or product.

  • Causality Analysis: The benzyloxy protecting group is susceptible to degradation at very high temperatures, especially in the presence of acidic or basic impurities. The aromatic system itself can also undergo polymerization or charring under excessive heat.

  • Solutions & Rationale:

    • Optimize Temperature: There is a fine balance between a temperature high enough for reaction and one that causes decomposition. Perform a temperature optimization study. Start at 160 °C and increase in 5 °C increments, monitoring for the optimal balance of conversion rate and impurity formation.

    • Purify the Starting Material: Impurities in the 2-amino-4-(benzyloxy)-5-methoxybenzamide, such as residual catalysts (e.g., iron from a nitro reduction), can catalyze decomposition at high temperatures. Ensure the precursor is fully purified, for instance, by recrystallization, before the cyclization step.[4]

    • Work Under an Inert Atmosphere: While not always required, running the reaction under a nitrogen or argon atmosphere can prevent oxidative decomposition, which often contributes to color formation.

Problem 3: I'm observing a persistent, difficult-to-remove impurity in my crude product.

The identity of the impurity dictates the strategy for its removal and prevention.

  • Causality Analysis: The most likely impurities are either unreacted starting material, a partially cyclized intermediate, or a side product from an alternative reaction pathway. For example, if an orthoester like triethyl orthoformate is used instead of formamide, incomplete reaction can lead to ethoxy-intermediate impurities.

  • Solutions & Rationale:

    • Characterize the Impurity: Use LC-MS to determine the mass of the impurity. If it matches the starting material, refer to Problem 1. If it's a different mass, it could be a dimer or a related side-product.

    • Optimize Workup: The target product has low water solubility.[2] A common purification technique is to cool the reaction mixture and precipitate the product by adding water or an anti-solvent like isopropanol. This often leaves more soluble impurities behind.

    • Refine Recrystallization: The product can be recrystallized from solvents like methanol, ethanol, or a DMF/water mixture.[2] If a key impurity co-crystallizes, try a different solvent system. A multi-step purification involving an initial precipitation followed by recrystallization of the collected solid is often effective.

G Start Low Yield of Quinazolinone CheckSM Analyze Crude Reaction Mixture (TLC, LC-MS) Start->CheckSM SM_Present Significant Starting Material (SM) Remains? CheckSM->SM_Present Decomp Dark Color / Tarry Mixture? SM_Present->Decomp No Sol_Temp 1. Verify Internal Temp (160-190°C) 2. Ensure Anhydrous Conditions 3. Extend Reaction Time SM_Present->Sol_Temp Yes Sol_Decomp 1. Lower Temp by 5-10°C 2. Purify Starting Material 3. Use Inert Atmosphere (N₂) Decomp->Sol_Decomp Yes Purification Impurity / Purification Issue Decomp->Purification No Sol_Purify 1. Characterize Impurity (LC-MS) 2. Optimize Precipitation/Workup 3. Screen Recrystallization Solvents Purification->Sol_Purify

Caption: A decision tree for troubleshooting low yield in the quinazolinone synthesis.

Frequently Asked Questions (FAQs)

Q1: How critical is the purity of the 2-amino-4-(benzyloxy)-5-methoxybenzamide starting material? A: It is absolutely critical. The cyclization is often the yield-limiting step, and its efficiency is highly dependent on the precursor's purity. The most common route to the aminobenzamide is via the reduction of 4-(benzyloxy)-5-methoxy-2-nitrobenzamide.[4] Incomplete reduction leaves a nitro-compound that will not cyclize and can introduce color. Residual reduction catalysts (e.g., Pd, Ni, Fe) can catalyze decomposition at the high temperatures required for cyclization. We recommend the aminobenzamide be at least 98% pure by HPLC before proceeding.

Q2: What is the role of formamide? Can other C1 sources be used? A: Formamide serves as the source for the C2 carbon and the N3 nitrogen of the quinazolinone ring. Mechanistically, it dehydrates at high temperatures to form formimidic acid, which then reacts with the aminobenzamide. Other C1 sources can be used, each with its own advantages and disadvantages.

ReagentTypical ConditionsAdvantagesDisadvantages
Formamide Neat, 160-190 °CInexpensive, acts as solventHigh temperature, potential for decomposition
Triethyl Orthoformate With cat. acid (e.g., AcOH), 120-140 °CLower temperature, good yieldsMore expensive, can form intermediates
Formic Acid Neat or in high-boiling solvent, >150 °CInexpensiveCorrosive, requires high temperature

Q3: What are the best methods for monitoring the reaction progress? A: Thin-Layer Chromatography (TLC) is the quickest method. Use a mobile phase like 10% Methanol in Dichloromethane or 50% Ethyl Acetate in Hexane. The product is significantly more conjugated and should have a different Rf value than the starting aminobenzamide. For quantitative analysis and impurity tracking, High-Performance Liquid Chromatography (HPLC) is superior. A reverse-phase C18 column with a water/acetonitrile gradient is a good starting point for method development.[5]

Reference Experimental Protocol

This protocol is a representative procedure based on common literature methods. It should be adapted and optimized for your specific laboratory conditions.

Synthesis of this compound

  • Setup: To a round-bottom flask equipped with a reflux condenser and an internal thermometer, add 2-amino-4-(benzyloxy)-5-methoxybenzamide (1.0 eq).

  • Reagent Addition: Add formamide (10-15 volumes, e.g., 10-15 mL per gram of starting material).

  • Heating: Heat the mixture with vigorous stirring. The target internal temperature is 175-185 °C. The mixture will become a clear solution as it heats.

  • Reaction: Maintain the internal temperature for 8-12 hours. Monitor the reaction progress every 2 hours using TLC until the starting material is consumed.

  • Workup: Allow the reaction mixture to cool to approximately 80-90 °C. Slowly pour the mixture into a beaker of cold water (10 volumes) while stirring. A precipitate will form.

  • Isolation: Continue stirring the slurry for 1-2 hours to ensure complete precipitation. Collect the solid by vacuum filtration. Wash the filter cake thoroughly with water, followed by a small amount of cold ethanol or isopropanol to remove residual formamide.

  • Drying: Dry the crude product in a vacuum oven at 60-70 °C to a constant weight.

  • Purification: Recrystallize the crude solid from a suitable solvent, such as methanol or a DMF/water mixture, to afford the pure product as a white to off-white solid.

References

Technical Support Center: Optimization of Reaction Conditions for 6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-(benzyloxy)-7-methoxyquinazolin-4(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important intermediate. The following troubleshooting guide and frequently asked questions (FAQs) are structured to provide direct, actionable advice to optimize your reaction conditions and achieve high yields of your target compound.

I. Introduction to the Synthesis of this compound

This compound is a key intermediate in the synthesis of several pharmacologically active molecules, most notably the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, Gefitinib. The successful synthesis of this quinazolinone derivative is crucial for the overall efficiency of the drug manufacturing process.

There are two primary synthetic routes to this compound:

  • Route A: Cyclization of a Pre-benzylated Anthranilic Acid Derivative. In this approach, the benzyloxy group is introduced at an early stage, prior to the formation of the quinazolinone ring.

  • Route B: Benzylation of a Pre-formed 6-Hydroxyquinazolinone. This route involves the initial synthesis of 6-hydroxy-7-methoxyquinazolin-4(1H)-one, followed by the introduction of the benzyl protecting group.

Each route presents its own set of challenges and optimization parameters, which will be addressed in detail in this guide.

II. Troubleshooting Guide & FAQs

This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.

A. Low or No Product Yield

Question 1: I am experiencing a very low yield or no formation of this compound. What are the likely causes and how can I troubleshoot this?

Low yield is a common issue in multi-step organic synthesis. The cause can often be traced back to one or more of the following factors:

  • Incomplete Cyclization: The formation of the quinazolinone ring is a critical step. Incomplete cyclization can be due to suboptimal reaction temperature, insufficient reaction time, or an inappropriate choice of cyclizing agent.

  • Poor Quality Starting Materials: Impurities in your starting materials, such as the anthranilic acid derivative or formamide, can inhibit the reaction.

  • Suboptimal Benzylation Conditions (for Route B): If you are following the benzylation route, incomplete reaction can result from an insufficiently strong base, a poor leaving group on the benzylating agent, or steric hindrance.

  • Side Reactions: The formation of unwanted byproducts can consume your starting materials and reduce the yield of the desired product.

Troubleshooting Workflow for Low Yield:

Synthesis_Route_B cluster_0 Step 1: Quinazolinone Formation cluster_1 Step 2: Benzylation A Vanillic Acid B Nitration A->B C Reduction B->C D 2-Amino-4-hydroxy-5-methoxybenzoic acid C->D E Cyclization with Formamide D->E F 6-Hydroxy-7-methoxyquinazolin-4(1H)-one E->F G 6-Hydroxy-7-methoxyquinazolin-4(1H)-one H Benzylation (BnBr, K2CO3, DMF) G->H I This compound H->I

Technical Support Center: Purification of 6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for obtaining this compound in high purity. As a key intermediate in medicinal chemistry, particularly in the development of anticancer agents, the purity of this compound is paramount for reliable downstream applications.[1] This resource addresses common challenges encountered during its purification and offers practical, field-proven solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the initial steps I should take to assess the purity of my crude this compound?

A1: Before proceeding with any purification method, it is crucial to have a baseline understanding of your crude material's composition. A multi-pronged analytical approach is recommended to identify the target compound and the nature of any impurities.

Recommended Initial Analytical Workflow:

  • Visual Inspection: The pure compound is typically a white to light yellow crystalline powder.[1] Significant color deviation may indicate the presence of colored impurities.

  • Solubility Testing: Assess the solubility of your crude product in various common organic solvents. This compound is soluble in solvents like ethanol and chloroform, but poorly soluble in water.[1] This information is vital for choosing an appropriate recrystallization solvent or a solvent system for chromatography.

  • Thin-Layer Chromatography (TLC): TLC is an indispensable, rapid technique to visualize the number of components in your mixture. It will also be instrumental in developing an effective solvent system for column chromatography.

  • Spectroscopic Analysis (NMR & MS):

    • ¹H NMR (Proton Nuclear Magnetic Resonance): This will provide structural confirmation of your target compound and can reveal the presence of impurities if their signals are distinct from your product's peaks.

    • Mass Spectrometry (MS): MS will confirm the molecular weight of your compound (C₁₆H₁₄N₂O₃, MW: 282.29 g/mol ) and can help in identifying impurities by their mass-to-charge ratio.[1]

  • High-Performance Liquid Chromatography (HPLC): For a more quantitative assessment of purity, HPLC is the method of choice. It can separate closely related impurities and give you a percentage purity of your crude product.[2]

Q2: My crude product is a brownish, sticky solid. What is the likely cause and how should I proceed with purification?

A2: A brownish and sticky appearance often suggests the presence of polymeric or tar-like impurities, which can arise from side reactions or degradation of starting materials or the product, especially if the reaction was carried out at a high temperature.[3] In such cases, a multi-step purification approach is often necessary.

Recommended Purification Strategy:

  • Trituration: Before attempting more complex methods, try triturating the crude solid with a solvent in which the desired product is sparingly soluble but the impurities are more soluble. For this compound, a non-polar solvent like n-hexane or diethyl ether could be effective. This can help in removing some of the "gummy" impurities and may induce crystallization of your product.

  • Recrystallization: If trituration is insufficient, recrystallization is a powerful technique for purifying solid compounds.[2] The key is to find a suitable solvent or solvent system. (See Q3 for a detailed guide on solvent selection).

  • Column Chromatography: If recrystallization fails to yield a product of sufficient purity, column chromatography is the next logical step.[4] This is particularly effective for separating compounds with different polarities.[2]

Diagram: Initial Purification Strategy Decision Tree

Purification_Strategy start Crude Product (Brown, Sticky) trituration Trituration (e.g., with Hexane/Ether) start->trituration recrystallization Recrystallization trituration->recrystallization Still Impure pure_product Pure Product trituration->pure_product Sufficiently Pure column_chromatography Column Chromatography recrystallization->column_chromatography Still Impure recrystallization->pure_product Sufficiently Pure column_chromatography->pure_product

Caption: A decision tree for the initial purification strategy of crude this compound.

Q3: I'm struggling with recrystallization. How do I choose the right solvent and what are the common pitfalls to avoid?

A3: Recrystallization is a powerful yet delicate technique. Success hinges on the proper choice of solvent and careful execution. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2]

Step-by-Step Guide to Solvent Selection for Recrystallization:

  • Solubility Testing: In small test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, and mixtures like ethanol/water).[2]

  • Ideal Solvent Behavior:

    • The compound should be sparingly soluble at room temperature.

    • Upon heating, the compound should dissolve completely.

    • Upon cooling, crystals of the pure compound should form, leaving impurities in the solution.

Troubleshooting Recrystallization:

Problem Possible Cause(s) Solution(s)
Compound does not dissolve even when boiling. - The solvent is not suitable.- Choose a more polar solvent or a different solvent system.
Compound "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the compound. - The solution is supersaturated with impurities.- Use a lower-boiling solvent. - Try a two-solvent recrystallization method. Add a "poor" solvent dropwise to the hot solution until it becomes slightly turbid, then allow it to cool slowly.
No crystals form upon cooling. - Too much solvent was used. - The solution is not sufficiently supersaturated.- Boil off some of the solvent to concentrate the solution. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the pure compound. - Cool the solution in an ice bath.
Low yield of recrystallized product. - The compound is too soluble in the cold solvent. - Premature crystallization during hot filtration.- Use a different solvent or a solvent mixture where the compound is less soluble at low temperatures.[2] - Ensure the filtration apparatus is pre-heated to prevent premature crystallization.[2]
Colored impurities remain in the product. - Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities.
Q4: Column chromatography is not giving me good separation. What parameters should I optimize?

A4: Column chromatography is a highly effective purification technique for quinazolinone derivatives, but its success depends on several factors.[4] Poor separation is a common issue that can be resolved by systematic optimization.

Key Parameters for Optimization of Column Chromatography:

Parameter Common Issue Optimization Strategy
Stationary Phase - Inadequate separation on silica gel.- For highly polar compounds, consider using alumina. For very non-polar compounds, reverse-phase silica (e.g., C18) may be more effective.
Mobile Phase (Eluent) - Compounds move too quickly (high Rf) or too slowly (low Rf). - Overlapping bands.- Use TLC to find an optimal solvent system that gives your target compound an Rf value of ~0.3-0.4.[2] - If the Rf is too high, decrease the eluent polarity. If too low, increase the polarity.[2] - For closely eluting compounds, try a shallower solvent gradient during elution.
Column Packing - Channeling, leading to poor separation.- Ensure the silica gel is packed uniformly without any air bubbles. A slurry packing method is generally preferred.[2]
Sample Loading - Band broadening and poor separation.- Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and load it onto the column in a narrow band.[2]
Column Overloading - Tailing peaks and poor separation.- As a rule of thumb, the amount of crude product should be about 1-5% of the weight of the stationary phase.

Experimental Protocol: Flash Column Chromatography

  • Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase.

  • Solvent System (Eluent): Determine an appropriate solvent system using TLC. A common starting point for quinazolinone derivatives is a mixture of hexane and ethyl acetate or dichloromethane and methanol.[2][5]

  • Column Packing: Slurry pack the column by mixing the silica gel with the initial eluent and pouring it into the column. Allow it to settle, ensuring a uniform packing without air bubbles. Add a layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent.

  • Elution: Start with a less polar eluent and gradually increase the polarity (gradient elution). Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

  • Drying: Dry the purified product in a vacuum oven at a temperature below its melting point.[2]

Q5: What are the common impurities I should expect during the synthesis of this compound?

A5: The impurities in your final product will largely depend on the synthetic route employed. Common synthetic pathways to quinazolinones involve the cyclization of anthranilic acid derivatives.[6][7]

Potential Impurities and Their Sources:

  • Unreacted Starting Materials: The most common impurities are unreacted starting materials, such as the corresponding anthranilamide derivative.

  • By-products from Incomplete Cyclization: Intermediates from the cyclization reaction may persist in the crude product.

  • Debenzylation Product: The benzyloxy group can be susceptible to cleavage under certain reaction conditions (e.g., acidic or reductive environments), leading to the formation of the corresponding phenol.

  • Products of Side Reactions: Depending on the reagents used, various side reactions can occur, leading to a range of structurally related impurities.[4]

  • Positional Isomers: If the starting materials are not regiochemically pure, positional isomers of the final product can be formed.

Analytical Techniques for Impurity Identification:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful tool for separating and identifying impurities. The mass spectrometer can provide the molecular weight of each impurity, aiding in its structural elucidation.[8][9]

  • NMR Spectroscopy: High-field NMR can help in identifying the structure of impurities if they are present in sufficient quantities.

  • Preparative HPLC: For isolating and identifying unknown impurities, preparative HPLC can be used to obtain a pure sample of the impurity for further spectroscopic analysis.[2]

Diagram: Workflow for Impurity Identification

Impurity_Identification start Impure Product lcms LC-MS Analysis start->lcms Initial Screening nmr NMR Spectroscopy start->nmr If impurity >5% prep_hplc Preparative HPLC lcms->prep_hplc Isolate Unknown Peaks structure_elucidation Structure Elucidation nmr->structure_elucidation prep_hplc->nmr For Structural Analysis result Identified Impurity structure_elucidation->result

Caption: A workflow for the identification and characterization of impurities in this compound.

References

Technical Support Center: Synthesis of 6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one. This key intermediate is crucial in the development of several pharmacologically active molecules, most notably as a precursor to potent tyrosine kinase inhibitors. This guide is designed for researchers, scientists, and drug development professionals to navigate common experimental challenges and explore alternative, efficient synthetic strategies. We will move beyond standard protocols to explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Core Synthesis Overview

The traditional synthesis of this compound typically involves the cyclization of a 2-amino-4-benzyloxy-5-methoxybenzamide intermediate. This is often achieved by heating the amide with a one-carbon source like formamide or an orthoformate ester. While effective, this route can present challenges related to yield, purity, and harsh reaction conditions. This guide will address these issues directly.

Troubleshooting and FAQ
Q1: My reaction yield is consistently low, and I'm observing significant side products. What are the likely causes and solutions?

A1: Low yields and impurities are the most common hurdles in quinazolinone synthesis. The root cause often lies in one of three areas: incomplete reaction, formation of stable but undesired intermediates, or challenging purification.[1]

Common Causes & Troubleshooting Strategies:

  • Incomplete Cyclization: The intramolecular cyclization of the N-acylanthranilamide intermediate may be slow or reversible under your current conditions.[1]

    • Solution 1: Increase Temperature. Many quinazolinone cyclizations require high temperatures (often >150 °C) to drive the reaction to completion.[2] However, monitor for degradation of your starting material.

    • Solution 2: Alternative Cyclizing Agent. If formamide is your C1 source, the reaction generates water, which can lead to hydrolysis of intermediates or the product.[1] Consider switching to a water scavenger like trimethyl orthoformate or triethyl orthoformate, which can also act as the C1 source and drive the equilibrium forward.[3]

  • Hydrolysis: The presence of water, either from the reaction itself (e.g., using formamide) or from wet solvents/reagents, can hydrolyze intermediates back to the starting anthranilamide or cleave the final product.[1]

    • Solution: Use Anhydrous Conditions. Ensure all solvents and reagents are rigorously dried. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent side reactions mediated by atmospheric moisture.[1]

  • Substituent Effects: The electronic nature of the substituents on the anthranilamide ring can impact the nucleophilicity of the reacting amine, potentially slowing the reaction.[1]

    • Solution: Use of Additives. In some cases, a mild acid or base catalyst can promote the desired cyclization. For example, a catalytic amount of p-toluenesulfonic acid (p-TsOH) can sometimes facilitate the ring closure when using orthoesters.[4]

Q2: I am seeking an alternative to high-boiling point solvents like DMF or formamide for the cyclization step. What are my options?

A2: Moving away from traditional high-boiling point solvents is a key goal for greener and more practical chemistry. Several modern alternatives offer improved work-up procedures and safety profiles.

Alternative Reagents & Methodologies:

  • Solvent-Free Synthesis: One of the most effective green approaches is to eliminate the solvent entirely.

    • Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes and often improves yields by providing efficient and uniform heating.[3][5] Reactions can be run "neat" (solvent-free) or with a minimal amount of a high-dielectric solid support like acidic alumina.[5]

    • Solid-State/Melt Reactions: Heating a mixture of the 2-aminobenzamide precursor and a solid cyclizing agent (like formamide absorbed on a solid support) above their melting points can drive the reaction without a bulk solvent.[6]

  • Green Solvents: If a solvent is necessary, consider biomass-derived or recyclable options.

    • Deep Eutectic Solvents (DES): These are mixtures of solids (e.g., choline chloride and urea) that form a liquid at a given temperature.[3][7] They are often biodegradable, non-toxic, and can act as both the solvent and catalyst.[3][8]

    • Eucalyptol: A biomass-derived solvent that has proven effective for the synthesis of certain quinazoline analogues, offering a sustainable alternative with a straightforward workup, often involving simple filtration of the product.[9][10]

Q3: The benzyloxy protecting group is causing issues during my synthesis (e.g., debenzylation under acidic/basic conditions). Are there more robust or orthogonal protecting groups for the phenol at position 6?

A3: The benzyl ether is a common choice but can be labile under various conditions. Selecting the right protecting group is critical and depends on the subsequent steps in your synthetic route.[11] An ideal group should be stable to your reaction conditions and easily removed with high selectivity.[12][13]

Alternative Phenolic Protecting Groups:

Protecting GroupProtection Reagents & ConditionsDeprotection ConditionsAdvantages & Considerations
Methyl Ether CH₃I or (CH₃)₂SO₄, K₂CO₃ or NaH in DMF/AcetoneHarsh: BBr₃ in CH₂Cl₂ or 48% HBr at refluxExtremely robust and stable to most reagents, but deprotection requires harsh, non-selective conditions.[12]
Silyl Ethers (e.g., TBDMS) TBDMS-Cl, Imidazole in CH₂Cl₂/DMFMildly acidic (AcOH) or fluoride source (TBAF)Very mild installation and removal. Orthogonal to many other groups. May be labile to strongly acidic or basic conditions.
Acetyl (Ac) Ester Acetic Anhydride (Ac₂O), Pyridine or Et₃NMild base (K₂CO₃ in MeOH) or mild acidEasy to install and remove. However, esters are susceptible to hydrolysis and nucleophilic attack.[11]
Methoxymethyl (MOM) Ether MOM-Cl, DIPEA in CH₂Cl₂Acidic conditions (e.g., HCl in THF/H₂O)More stable than silyl ethers to many conditions but still removed easily with acid.

Expert Recommendation: For many applications, a tert-Butyldimethylsilyl (TBDMS) ether is an excellent alternative. Its installation and removal are typically high-yielding and occur under very mild conditions that are orthogonal to the conditions often required for quinazolinone ring formation and modification.

Q4: Can I avoid using a metal catalyst for my synthesis to simplify purification and reduce costs?

A4: Yes, numerous catalyst-free methods for quinazolinone synthesis have been developed, aligning with principles of green and sustainable chemistry.[4][14][15]

Catalyst-Free Approaches:

  • Thermal Cyclization: As discussed, simply heating the appropriate 2-aminobenzamide with a cyclizing agent like formamide or an orthoester is a classic catalyst-free method.[3]

  • Microwave-Assisted, Solvent-Free Reactions: This is a leading catalyst-free strategy. The high energy of microwave irradiation can often overcome the activation barrier for cyclization without needing a catalyst.[5]

  • Iodine-Catalyzed Reactions: While technically using a catalyst, molecular iodine is an inexpensive, non-metallic, and environmentally benign catalyst that can promote the oxidative cyclization of o-aminobenzamides with various partners.[4][16]

  • Electrochemical Synthesis: An emerging green technique involves using an electric current to drive the oxidative cyclization, completely avoiding chemical oxidants and catalysts.[4][15]

Visual Workflow & Pathway Diagrams

G cluster_0 Troubleshooting Workflow start Start Synthesis low_yield Low Yield or Impure Product? start->low_yield incomplete_rxn Incomplete Reaction? (Check TLC/LCMS) low_yield->incomplete_rxn Yes sol_green Consider Greener Method (Microwave, DES) low_yield->sol_green Alternative Strategy end_node Purify Product low_yield->end_node No side_products Side Products Present? incomplete_rxn->side_products No sol_time_temp Increase Reaction Time or Temperature incomplete_rxn->sol_time_temp Yes sol_reagent Switch to Anhydrous Cyclizing Agent (e.g., Orthoformate) side_products->sol_reagent Yes, Hydrolysis? sol_conditions Use Anhydrous Solvent & Inert Atmosphere side_products->sol_conditions Yes, Oxidation? sol_time_temp->end_node sol_reagent->end_node sol_conditions->end_node sol_green->end_node

Caption: A logical workflow for troubleshooting common issues in quinazolinone synthesis.

ReactionPathway cluster_1 Alternative Synthesis via Isatoic Anhydride start_material Substituted Isatoic Anhydride intermediate Acyclic Intermediate (2-aminobenzamide derivative) start_material->intermediate + NH₄OAc (Ammonia Source) Δ, Catalyst-Free product 6-(Benzyloxy)-7-methoxy- quinazolin-4(1H)-one intermediate->product Intramolecular Cyclization (-H₂O)

Caption: Catalyst-free synthesis pathway using isatoic anhydride as an alternative starting material.

Experimental Protocols: Alternative Methods
Protocol 1: Microwave-Assisted, Solvent-Free Cyclization

This protocol describes a rapid, efficient, and solvent-free synthesis from a pre-formed 2-aminobenzamide derivative using microwave irradiation.[3][5]

Materials:

  • 2-amino-4-(benzyloxy)-5-methoxybenzamide

  • Triethyl orthoformate

  • Microwave reactor vial (10 mL) with stir bar

Procedure:

  • Place 2-amino-4-(benzyloxy)-5-methoxybenzamide (1.0 mmol, 1.0 eq) into a 10 mL microwave reactor vial.

  • Add triethyl orthoformate (3.0 mmol, 3.0 eq).

  • Seal the vial tightly with a cap.

  • Place the vial inside the microwave reactor cavity.

  • Irradiate the mixture at 140 °C for 20-30 minutes. Monitor the pressure to ensure it remains within the safe limits of the vessel.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Pour the resulting mixture into cold water or ice to precipitate the product.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid with cold water followed by a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or isopropanol) to obtain the pure this compound.

Protocol 2: Cyclization in a Deep Eutectic Solvent (DES)

This protocol utilizes a green, recyclable solvent system, avoiding volatile organic compounds.[3]

Materials:

  • 2-amino-4-(benzyloxy)-5-methoxybenzamide

  • Formamide

  • Choline chloride (dried under vacuum)

  • Urea (dried under vacuum)

  • Round-bottom flask with stir bar and condenser

Procedure:

  • Prepare the DES: In a clean, dry round-bottom flask, combine choline chloride (1.0 eq) and urea (2.0 eq). Heat the mixture gently at ~80 °C with stirring until a clear, homogeneous liquid is formed. This is your DES solvent.

  • Allow the DES to cool slightly to your desired reaction temperature (e.g., 120 °C).

  • Add 2-amino-4-(benzyloxy)-5-methoxybenzamide (1.0 mmol, 1.0 eq) and formamide (5.0 mmol, 5.0 eq) to the DES.

  • Heat the reaction mixture at 120 °C with stirring for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature.

  • Add water to the flask. The product, being poorly water-soluble, should precipitate. The DES components will dissolve in the water.

  • Collect the solid product by vacuum filtration.

  • Wash the solid thoroughly with water to remove any residual DES.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization if necessary.

References

Technical Support Center: A Researcher's Guide to Quinazolinone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for quinazolinone synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively working with this versatile heterocyclic scaffold. Quinazolinones are a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. However, their synthesis is not without challenges, and the formation of byproducts can often complicate purification and reduce yields.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during common quinazolinone syntheses. Our approach is rooted in mechanistic understanding, providing not just solutions, but also the scientific reasoning behind them to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: I'm seeing multiple spots on my TLC plate after a Niementowski reaction. What are the likely culprits?

A1: In a typical Niementowski reaction, which involves the condensation of an anthranilic acid with an amide, multiple spots on a TLC plate usually indicate the presence of unreacted starting materials, the desired quinazolinone product, and one or more byproducts. Common byproducts include N-acylanthranilic acid (from incomplete cyclization), products of anthranilic acid self-condensation, and in some cases, decarboxylated starting material (aniline).[1][2] The relative positions of these spots will depend on their polarity.

Q2: My overall yield is consistently low, even though the reaction appears to go to completion. Where could I be losing my product?

A2: Low yields despite complete consumption of starting materials can be frustrating. Several factors could be at play:

  • Product Precipitation: Your desired quinazolinone may be partially soluble in the reaction solvent, leading to incomplete precipitation upon cooling.

  • Workup Losses: Product may be lost during extraction and washing steps if its polarity is not well-matched with the chosen solvent system.

  • Purification Issues: The product might be adsorbing irreversibly to the silica gel during column chromatography.

  • Byproduct Formation: A significant portion of your starting material may be converting into soluble byproducts that are not easily isolated.

A thorough analysis of each step of your process, from reaction monitoring to final purification, is crucial to pinpoint the source of product loss.

Q3: Is microwave-assisted synthesis really better for reducing byproducts?

A3: Yes, microwave-assisted organic synthesis (MAOS) has been shown to be highly effective in reducing byproduct formation in many quinazolinone syntheses.[3][4][5] The primary advantages of microwave heating are rapid and uniform heating of the reaction mixture. This allows for significantly shorter reaction times and often lower overall reaction temperatures compared to conventional heating.[3][4] The reduced thermal stress on reactants and products minimizes decomposition and side reactions, leading to cleaner reaction profiles and higher yields of the desired quinazolinone.[4][5]

Troubleshooting Guides

Issue 1: Formation of N-Acylanthranilic Acid in Niementowski Synthesis

Q: My primary byproduct in the Niementowski reaction is the N-acylanthranilic acid intermediate. How can I promote complete cyclization to the quinazolinone?

A: The accumulation of the N-acylanthranilic acid intermediate is a clear indication that the final cyclization-dehydration step is the rate-limiting step in your reaction.

The "Why": Mechanistic Insight

The Niementowski reaction proceeds in two main stages: 1) Acylation of the amino group of anthranilic acid by the amide to form the N-acylanthranilic acid intermediate. 2) Intramolecular cyclization of this intermediate, followed by dehydration, to yield the final quinazolinone.

cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization & Dehydration Anthranilic_Acid Anthranilic Acid N_Acylanthranilic_Acid N-Acylanthranilic Acid (Acyclic Intermediate) Anthranilic_Acid->N_Acylanthranilic_Acid + Amide Amide Amide Quinazolinone Quinazolinone (Desired Product) N_Acylanthranilic_Acid->Quinazolinone - H2O Water Water

Caption: Simplified workflow of the Niementowski reaction.

Incomplete cyclization can be due to several factors:

  • Insufficient Temperature: The cyclization step often requires a higher activation energy than the initial acylation.

  • Steric Hindrance: Bulky substituents on either the anthranilic acid or the amide can hinder the intramolecular ring closure.

  • Presence of Water: While water is a byproduct, its presence in the reaction mixture can shift the equilibrium of the dehydration step back towards the intermediate.

The "How": Troubleshooting Protocol

ParameterRecommended ActionRationale
Temperature Gradually increase the reaction temperature by 10-20 °C.To provide sufficient energy to overcome the activation barrier for cyclization.
Reaction Time Extend the reaction time after the initial formation of the intermediate is observed by TLC.To allow the slower cyclization step to proceed to completion.
Dehydrating Agent Consider the addition of a dehydrating agent like molecular sieves.To remove water as it is formed, driving the equilibrium towards the quinazolinone product.
Catalyst The use of a mild acid catalyst (e.g., p-toluenesulfonic acid) can sometimes promote cyclization.To protonate the carbonyl oxygen of the carboxylic acid, making the carbon more electrophilic for the intramolecular nucleophilic attack.
Microwave Synthesis If available, switch to a microwave-assisted protocol.Microwave heating can efficiently promote the cyclization step, often leading to higher yields in shorter times.[3][4][5]
Issue 2: Self-Condensation of Anthranilic Acid

Q: I'm observing a significant amount of a high-molecular-weight, insoluble byproduct, which I suspect is from the self-condensation of anthranilic acid. How can I prevent this?

A: The self-condensation of anthranilic acid is a common side reaction, especially at elevated temperatures, leading to the formation of polymeric materials.

The "Why": Mechanistic Insight

At high temperatures, anthranilic acid can undergo intermolecular condensation between the amino group of one molecule and the carboxylic acid group of another, forming an amide linkage. This can continue, leading to the formation of polyamides.

cluster_0 Dimerization cluster_1 Polymerization AA1 Anthranilic Acid Dimer Dimer AA1->Dimer + Anthranilic Acid - H2O AA2 Anthranilic Acid Polymer Polymeric Byproduct Dimer->Polymer + n Anthranilic Acid - n H2O

Caption: Self-condensation pathway of anthranilic acid.

The "How": Troubleshooting Protocol

ParameterRecommended ActionRationale
Temperature Control Maintain the lowest possible temperature that allows for the desired reaction to proceed efficiently.To minimize the rate of the competing self-condensation reaction.
Stoichiometry Use the amide reactant in a slight excess.To increase the probability of the anthranilic acid reacting with the desired amide rather than itself.
Order of Addition If feasible for your specific reaction, consider adding the anthranilic acid slowly to a pre-heated solution of the amide.To maintain a low concentration of free anthranilic acid in the reaction mixture at any given time.
Solvent Choice Ensure that both reactants are well-solubilized in the chosen solvent.Poor solubility can lead to localized high concentrations of reactants, promoting self-condensation.
Issue 3: Over-Alkylation/Arylation Products

Q: In my synthesis of a 3-substituted quinazolinone, I'm seeing a byproduct with a higher molecular weight, suggesting over-alkylation. Where is the second alkyl group adding, and how can I stop it?

A: Over-alkylation is a potential issue when using reactive alkylating or arylating agents. The second substitution typically occurs at the N-1 position of the quinazolinone ring.

The "Why": Mechanistic Insight

The quinazolinone ring system has two nitrogen atoms. While N-3 is typically more nucleophilic and the primary site of substitution, under certain conditions, the N-1 nitrogen can also be alkylated or arylated, especially if a strong base is used, which can deprotonate the N-1 position of the initially formed 3-substituted product.

cluster_0 Desired Alkylation cluster_1 Over-Alkylation Quinazolinone Quinazolinone Substituted_Quinazolinone 3-Substituted Quinazolinone (Desired Product) Quinazolinone->Substituted_Quinazolinone + Alkyl Halide Alkyl_Halide1 Alkyl Halide (1 eq) Overalkylated_Product 1,3-Disubstituted Quinazolinone (Byproduct) Substituted_Quinazolinone->Overalkylated_Product + Alkyl Halide (excess) + Strong Base Alkyl_Halide2 Alkyl Halide (excess)

Caption: Pathway for over-alkylation of quinazolinones.

The "How": Troubleshooting Protocol

ParameterRecommended ActionRationale
Stoichiometry Use a precise 1:1 stoichiometry of the quinazolinone precursor to the alkylating/arylating agent.To minimize the availability of the electrophile for a second substitution.
Base Selection Use a milder base (e.g., K2CO3 instead of NaH) if possible.To avoid deprotonation of the N-1 position of the product.
Temperature Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.To reduce the reactivity of the system and improve selectivity.
Reaction Time Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.To prevent the product from reacting further.

References

Technical Support Center: Scale-up Synthesis of 6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the large-scale production of this important intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions, grounded in scientific principles and practical experience, to ensure a successful and efficient synthesis campaign.

Troubleshooting Guide

This section addresses specific problems that may arise during the scale-up of the synthesis of this compound. Each issue is presented in a question-and-answer format, providing not just a solution, but a detailed explanation of the underlying chemistry.

Question 1: Low Yield of this compound During Cyclization

"We are experiencing significantly lower yields of the desired quinazolinone product upon scaling up the reaction between 2-amino-4-benzyloxy-5-methoxybenzoic acid and formamide. What are the likely causes and how can we mitigate this?"

Answer:

Low yields during the cyclization step on a larger scale can be attributed to several factors, often exacerbated by changes in heat and mass transfer. Here’s a systematic approach to troubleshoot this issue:

1. Inefficient Water Removal: The cyclization of the intermediate N-formyl derivative to the quinazolinone is a condensation reaction that liberates water. On a larger scale, inefficient removal of this water can shift the equilibrium back towards the starting materials, thus reducing the yield.

  • Recommendation: Ensure your large-scale reactor is equipped with an efficient Dean-Stark trap or a similar setup for azeotropic water removal. If using a high-boiling solvent, consider applying a vacuum to facilitate water removal at a lower temperature, which can also prevent potential thermal degradation.

2. Thermal Decomposition of Formamide: Formamide can decompose at elevated temperatures (typically above 180°C) to produce ammonia, carbon monoxide, and hydrogen cyanide.[1][2][3] This not only consumes your reagent but can also lead to the formation of unwanted byproducts.

  • Recommendation: Carefully control the reaction temperature. It is advisable to conduct a temperature scouting study on a smaller scale to identify the optimal temperature that promotes cyclization without significant formamide decomposition. A temperature range of 150-160°C is often a good starting point for this reaction.

3. Incomplete Reaction: The reaction may not be reaching completion due to insufficient reaction time or inadequate mixing.

  • Recommendation: Monitor the reaction progress using an appropriate analytical technique such as HPLC or TLC. Ensure that the reaction is allowed to proceed until the starting material is consumed. On a larger scale, mechanical stirring should be robust to ensure a homogenous reaction mixture.

4. Sub-optimal Reagent Stoichiometry: An incorrect ratio of formamide to the benzoic acid derivative can impact the yield.

  • Recommendation: While formamide is often used in excess to act as both a reagent and a solvent, an excessively large excess can complicate purification. A molar ratio of 5-10 equivalents of formamide is typically sufficient.

Question 2: Formation of a Significant Impurity Identified as 6-Hydroxy-7-methoxyquinazolin-4(1H)-one

"During the synthesis, we are observing a significant amount of a debenzylated impurity, 6-hydroxy-7-methoxyquinazolin-4(1H)-one. What reaction conditions could be causing this, and how can we prevent it?"

Answer:

The presence of the 6-hydroxy impurity indicates the cleavage of the benzyl ether protecting group. This debenzylation can be promoted by several factors during the synthesis:

1. Acidic Conditions: The benzyl ether linkage is susceptible to cleavage under strong acidic conditions, which can be inadvertently generated during the reaction. The thermal decomposition of formamide can produce formic acid, contributing to a lower pH.

  • Recommendation: Avoid the use of strong acids. If the reaction mixture becomes acidic, consider adding a non-nucleophilic, acid-scavenging base. However, this should be done cautiously as it can introduce other complications. The primary approach should be strict temperature control to minimize formamide decomposition.

2. Reductive Conditions: While less common in this specific reaction, any inadvertent introduction of reducing agents or catalytic metals (e.g., from previous steps or reactor leaching) could potentially lead to hydrogenolysis of the benzyl group.

  • Recommendation: Ensure the reactor is thoroughly cleaned and passivated before use. Analyze the starting materials for any residual catalysts from previous synthetic steps.

3. High Temperatures: Prolonged exposure to high temperatures can also contribute to the cleavage of the benzyl ether.

  • Recommendation: As mentioned previously, optimize the reaction temperature and time to be sufficient for cyclization without causing significant degradation or side reactions.

A study by Sawatzky et al. (2014) details various conditions for selective debenzylation in quinazoline systems, highlighting the lability of the benzyl group under certain reductive conditions.[4]

Question 3: Product Precipitation and Poor Stirring During Reaction Scale-up

"As we scale up the reaction, the product, this compound, precipitates out of the formamide, leading to a thick slurry that is difficult to stir. How can we address this solubility issue?"

Answer:

Product precipitation is a common issue in scale-up, leading to poor heat transfer, inefficient mixing, and potential for localized overheating. Here are some strategies to manage this:

1. Use of a Co-solvent: Introducing a high-boiling, inert co-solvent can help to maintain the product in solution.

  • Recommendation: Solvents like diphenyl ether, Dowtherm A, or sulfolane can be considered. It is crucial to perform solubility studies on a small scale to select an appropriate co-solvent that is compatible with the reaction conditions and does not interfere with the reaction.

2. Temperature Adjustment: In some cases, a modest increase in the reaction temperature (while being mindful of decomposition) can improve the solubility of the product.

  • Recommendation: Experiment with a slightly higher reaction temperature, carefully monitoring for any increase in impurity formation.

3. Controlled Product Crystallization: If a co-solvent is not a viable option, you may need to manage the reaction as a slurry.

  • Recommendation: Ensure your reactor is equipped with a powerful overhead stirrer capable of handling thick slurries. A staged temperature profile, where the initial phase of the reaction is run at a temperature that maintains homogeneity, followed by a controlled cooling to allow for crystallization, can sometimes be beneficial.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis of this compound.

What is the typical purity profile of the starting material, 2-amino-4-benzyloxy-5-methoxybenzoic acid, and how can impurities affect the reaction?

The quality of the starting material is critical for a successful scale-up.[5][6] Common impurities in 2-amino-4-benzyloxy-5-methoxybenzoic acid can include:

  • Residual starting materials from its own synthesis: This could include 4-benzyloxy-5-methoxy-2-nitrobenzoic acid if the reduction step was incomplete. The nitro group can interfere with the cyclization reaction.

  • Over-alkylation or under-alkylation products: Impurities with incorrect methylation or benzylation patterns on the aromatic ring.

  • Salts: Inorganic salts from the workup of the previous step.

These impurities can lead to the formation of side products, lower the overall yield, and complicate the purification of the final product. It is essential to have a robust analytical method to qualify the starting material before use.

What are the best practices for purifying this compound on a large scale?

Due to its crystalline nature and poor solubility in many common solvents, purification of this compound on a large scale is typically achieved through recrystallization or trituration.[7][8]

  • Recrystallization: A suitable solvent system needs to be identified where the product has good solubility at elevated temperatures and poor solubility at room temperature. Potential solvents to screen include high-boiling alcohols (e.g., n-butanol), esters (e.g., ethyl acetate), or polar aprotic solvents like DMF or DMSO, potentially with an anti-solvent.

  • Trituration: The crude product can be stirred as a slurry in a solvent that dissolves impurities but not the product itself. Common solvents for trituration include methanol, ethanol, or acetone. This is often a very effective method for removing residual formamide and other soluble impurities.

Column chromatography is generally not practical for large-scale purification of this compound due to its low solubility.

Are there any specific safety precautions to consider during the scale-up of this synthesis?

Yes, several safety aspects should be carefully considered:

  • Formamide Hazards: Formamide is a teratogen and should be handled with appropriate personal protective equipment (PPE), including gloves and respiratory protection, in a well-ventilated area.

  • High-Temperature Operation: Reactions at high temperatures require robust engineering controls to prevent thermal runaways. Ensure the reactor has an adequate cooling system and is rated for the intended operating temperature and pressure.

  • Benzylating Agents: If synthesizing the starting material in-house, be aware that benzylating agents like benzyl chloride or benzyl bromide are lachrymators and should be handled in a fume hood.

  • Pressure Build-up: The decomposition of formamide can generate gaseous byproducts, leading to a pressure increase in a closed system. The reactor should be equipped with a pressure relief system.

What analytical methods are recommended for monitoring the reaction and ensuring the quality of the final product?

A combination of analytical techniques is recommended for comprehensive process control:

  • High-Performance Liquid Chromatography (HPLC): This is the primary tool for monitoring reaction progress, identifying and quantifying impurities, and determining the final product purity. A reverse-phase method with UV detection is typically suitable.

  • Thin-Layer Chromatography (TLC): A quick and simple method for qualitative reaction monitoring on the plant floor.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and key intermediates.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify unknown impurities.

  • Differential Scanning Calorimetry (DSC): Useful for determining the melting point and assessing the thermal stability of the final product.

Process Workflow and Key Relationships

The following diagrams illustrate the synthetic pathway and a troubleshooting workflow for common scale-up issues.

Synthesis_Pathway A 2-Amino-4-benzyloxy- 5-methoxybenzoic acid I A->I B Formamide B->I C Heat (150-160°C) D 6-(Benzyloxy)-7-methoxy- quinazolin-4(1H)-one C->D E Water (byproduct) C->E removed I->C

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield or High Impurities in Scale-up Synthesis CheckTemp Verify Reaction Temperature Profile Start->CheckTemp CheckPurity Analyze Starting Material Purity CheckTemp->CheckPurity No HighTemp High Temperature Detected (>170°C) CheckTemp->HighTemp Yes CheckMixing Evaluate Stirring Efficiency CheckPurity->CheckMixing Pure PurifySM Purify or Re-source Starting Material CheckPurity->PurifySM Impure Precipitation Product Precipitation and Poor Mixing CheckMixing->Precipitation Inefficient OptimizeTemp Optimize Temperature (150-160°C) CheckMixing->OptimizeTemp Efficient Debenzylation Debenzylation Impurity (6-hydroxy) Observed HighTemp->Debenzylation HighTemp->OptimizeTemp ImproveAgitation Increase Agitation/ Use Baffles Precipitation->ImproveAgitation ConsiderCosolvent Consider High-Boiling Co-solvent ImproveAgitation->ConsiderCosolvent

References

Validation & Comparative

A Researcher's Guide to Validating the Biological Activity of 6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one: A Comparative Analysis Against Established EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the quinazolinone scaffold has emerged as a cornerstone for the development of potent tyrosine kinase inhibitors. This guide provides a comprehensive framework for the biological validation of a specific quinazolinone derivative, 6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one. While this compound is recognized as a key intermediate in the synthesis of the epidermal growth factor receptor (EGFR) inhibitor Gefitinib, its intrinsic biological activity remains to be fully elucidated.[1][2] This document will, therefore, serve as a comparative guide, outlining the necessary experimental workflows to characterize its potential as a tyrosine kinase inhibitor and benchmark its performance against the established EGFR inhibitors Gefitinib, Erlotinib, and Afatinib.

Introduction to the Quinazolinone Scaffold and the Rationale for Investigation

The 4(3H)-quinazolinone core is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[3][4] Its prominence in oncology is largely due to its role as the foundational structure for several clinically approved EGFR tyrosine kinase inhibitors (TKIs). EGFR, a receptor tyrosine kinase, is a critical regulator of cell proliferation and survival, and its aberrant activation is a hallmark of various cancers, most notably non-small cell lung cancer (NSCLC).[5][6]

Given that this compound shares the fundamental quinazolinone skeleton with first and second-generation EGFR inhibitors, it is a logical candidate for investigation as a potential inhibitor of EGFR or other related kinases. This guide will detail the experimental journey from initial biochemical assays to cellular characterization and selectivity profiling.

Comparative Landscape: Established Quinazolinone-Based EGFR Inhibitors

A thorough validation of this compound necessitates a direct comparison with clinically relevant alternatives that share its structural heritage.

Compound Generation Mechanism of Action Key Characteristics
Gefitinib FirstReversible, ATP-competitive inhibitor of EGFR tyrosine kinase.[7]Effective against activating EGFR mutations (e.g., exon 19 deletions, L858R). Resistance can develop, often through the T790M mutation.[8]
Erlotinib FirstReversible, ATP-competitive inhibitor of EGFR tyrosine kinase.[9][10]Similar to Gefitinib in its mechanism and efficacy against common EGFR mutations.[10]
Afatinib SecondIrreversible inhibitor of the ErbB family of receptors (EGFR, HER2, and HER4).[11][12][13]Broader activity profile than first-generation inhibitors and can overcome some forms of resistance. Covalently binds to the kinase domain.[12][13]

Experimental Validation Workflow

The following sections outline a logical progression of experiments to comprehensively validate the biological activity of this compound.

In Vitro Kinase Inhibition Assays

The initial step is to determine if the compound directly inhibits the enzymatic activity of the target kinase.

Objective: To quantify the potency of this compound in inhibiting the kinase activity of wild-type and mutant forms of EGFR.

Methodology: Luminescence-Based Kinase Assay

This assay measures the amount of ADP produced during the kinase reaction, which is then converted into a luminescent signal.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl2, EGTA, β-glycerophosphate, glycerol, and DTT. Prepare stocks of recombinant human EGFR kinase (wild-type and relevant mutants like L858R/T790M), a suitable peptide substrate, and ATP.

  • Compound Dilution: Prepare a serial dilution of this compound, Gefitinib, Erlotinib, and Afatinib in DMSO.

  • Kinase Reaction: In a 384-well plate, pre-incubate the EGFR enzyme with the diluted compounds for 30 minutes at room temperature.

  • Initiation: Start the kinase reaction by adding a mixture of the peptide substrate and ATP. Incubate for a defined period (e.g., 60 minutes) at 30°C.

  • Detection: Terminate the reaction and deplete the remaining ATP by adding a reagent like ADP-Glo™.

  • Signal Generation: Add a kinase detection reagent that converts ADP to ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal.

  • Data Analysis: Measure luminescence using a plate reader. The signal is inversely proportional to the kinase activity. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.[14][15][16]

Data Presentation:

Compound EGFR (Wild-Type) IC50 (nM) EGFR (L858R) IC50 (nM) EGFR (L858R/T790M) IC50 (nM)
This compoundExperimental ValueExperimental ValueExperimental Value
GefitinibReference ValueReference ValueReference Value
ErlotinibReference ValueReference ValueReference Value
AfatinibReference ValueReference ValueReference Value

Workflow for In Vitro Kinase Assay

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis prep_reagents Prepare Kinase, Substrate, ATP & Buffer pre_incubate Pre-incubate Kinase + Compound prep_reagents->pre_incubate prep_compound Serially Dilute Test Compound prep_compound->pre_incubate initiate Add Substrate + ATP to Start Reaction pre_incubate->initiate terminate Terminate Reaction & Deplete ATP initiate->terminate detect Add Detection Reagent (Luminescence) terminate->detect read Measure Signal detect->read analyze Calculate IC50 read->analyze

Caption: Workflow for determining in vitro kinase inhibition.

Cell-Based Assays

Moving from a purified enzyme system to a cellular context is crucial to assess compound permeability, off-target effects, and engagement with the target in its native environment.

Objective: To determine if the compound can inhibit EGFR autophosphorylation in a cellular context.

Methodology: Western Blotting

This technique allows for the detection of the phosphorylated (active) form of EGFR relative to the total amount of EGFR protein.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Culture a cell line with high EGFR expression (e.g., A431) to near confluence. Serum-starve the cells overnight. Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 5-10 minutes to induce EGFR phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST.

    • Incubate with a primary antibody specific for phosphorylated EGFR (e.g., p-EGFR Y1068).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate.

  • Stripping and Reprobing: Strip the membrane and reprobe with an antibody for total EGFR to ensure equal protein loading.[3][8][12]

Data Presentation: The results will be visualized as bands on the western blot, with the intensity of the p-EGFR band indicating the level of inhibition. Densitometry can be used for semi-quantitative analysis.

G EGF EGF Ligand EGFR EGFR EGF->EGFR pEGFR p-EGFR (Active) EGFR->pEGFR Autophosphorylation Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) pEGFR->Downstream Inhibitor 6-(Benzyloxy)-7-methoxy... Gefitinib, Erlotinib, Afatinib Inhibitor->pEGFR Inhibition Proliferation Cell Proliferation, Survival Downstream->Proliferation

References

A Comparative Analysis of 6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one Derivatives and Established Kinase Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the quest for novel small molecules with enhanced efficacy and improved safety profiles is a perpetual endeavor. This guide provides a comprehensive comparison of the emerging class of 6-(benzyloxy)-7-methoxyquinazolin-4(1H)-one derivatives against established kinase inhibitors—gefitinib, erlotinib, and lapatinib. We delve into their mechanisms of action, comparative efficacy based on available preclinical data, and provide detailed experimental protocols for their evaluation.

Introduction to Quinazolinones in Oncology

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically successful anticancer drugs.[1][2] Its derivatives have demonstrated a broad spectrum of biological activities, with a significant focus on the inhibition of protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer.[3][4] The this compound backbone represents a promising template for the design of novel kinase inhibitors, leveraging structural motifs known to interact with the ATP-binding sites of key oncogenic drivers.

Mechanism of Action: Targeting Key Signaling Pathways

Established Drugs: A Trio of Tyrosine Kinase Inhibitors

Gefitinib, erlotinib, and lapatinib are all potent tyrosine kinase inhibitors (TKIs) that have been approved for the treatment of various cancers. Their primary mechanism of action involves the competitive inhibition of the ATP-binding site of epidermal growth factor receptor (EGFR) and, in the case of lapatinib, Human Epidermal Growth Factor Receptor 2 (HER2).[5][6][7]

  • Gefitinib (Iressa®) and Erlotinib (Tarceva®) are selective inhibitors of EGFR tyrosine kinase. They are particularly effective in non-small cell lung cancer (NSCLC) and pancreatic cancer patients whose tumors harbor activating mutations in the EGFR gene.[5][6] By blocking EGFR signaling, these drugs inhibit downstream pathways such as the Ras-Raf-MEK-ERK (MAPK) and PI3K-Akt pathways, leading to reduced cell proliferation and induction of apoptosis.[8][9]

  • Lapatinib (Tykerb®) is a dual tyrosine kinase inhibitor of both EGFR and HER2.[7] This dual inhibition makes it effective in HER2-positive breast cancer, including cases that have developed resistance to trastuzumab.[10] Lapatinib also blocks the PI3K/Akt and MAPK signaling cascades downstream of these receptors.

This compound Derivatives: Emerging EGFR Inhibitors

While specific data on this compound derivatives is limited, extensive research on structurally related 6,7-disubstituted quinazolinone and 4-anilinoquinazoline derivatives strongly suggests a similar mechanism of action centered on EGFR inhibition.[3][11][12] The 4-anilino group is a common feature in many EGFR inhibitors, as it effectively occupies the hydrophobic pocket of the ATP-binding site.[13] The substitutions at the 6 and 7 positions of the quinazoline ring play a crucial role in modulating the potency and selectivity of these compounds.[3][4] It is hypothesized that the benzyloxy and methoxy groups at these positions in the target scaffold contribute to favorable interactions within the EGFR active site, enhancing inhibitory activity.

Signaling Pathway Overview

The following diagrams illustrate the key signaling pathways targeted by both the established drugs and the quinazolinone derivatives.

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR/HER2 Ras Ras EGFR->Ras Grb2/Sos PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor Quinazolinone Derivatives Gefitinib, Erlotinib, Lapatinib Inhibitor->EGFR

Caption: EGFR/HER2 Signaling Pathway and Inhibition.

Comparative Efficacy: A Preclinical Perspective

Direct comparative studies between this compound derivatives and established drugs are not yet available in the public domain. However, by compiling data from various sources on structurally similar quinazolinone derivatives and the established drugs, we can construct a preliminary comparison of their in vitro cytotoxic activities.

Table 1: Comparative in vitro Cytotoxicity (IC50 Values in µM)

Compound/DrugCancer Cell LineTarget(s)IC50 (µM)Reference
Gefitinib H3255 (NSCLC, EGFR mutant)EGFR0.003[14]
PC-9 (NSCLC, EGFR mutant)EGFR0.077[15]
11-18 (NSCLC, EGFR mutant)EGFR0.39[14]
Erlotinib BxPC-3 (Pancreatic)EGFR1.26[16]
AsPc-1 (Pancreatic)EGFR5.8[16]
HPAC (Pancreatic)EGFR<9[17]
Lapatinib BT-474 (Breast, HER2+)EGFR, HER20.046[10]
SK-BR-3 (Breast, HER2+)EGFR, HER20.079[10]
MCF-7 (Breast)EGFR, HER2136.64[8]
Quinazolinone Derivative (Compound 4d) A431 (Epidermoid)EGFR3.48[5]
A549 (NSCLC)EGFR2.55[5]
MCF-7 (Breast)EGFR0.87[5]
NCI-H1975 (NSCLC, T790M)EGFR6.42[5]
Quinazolinone Derivative (Compound 19g) H1975 (NSCLC, T790M)EGFR0.11[12]
Quinazolinone Derivative (Compound 6d) *NCI-H460 (NSCLC)EGFR<0.01[11]

*Note: The quinazolinone derivatives listed are structurally related to this compound but are not exact derivatives. This data is presented to provide a general indication of the potential efficacy of this class of compounds.

From the available data, it is evident that novel quinazolinone derivatives have the potential to exhibit potent anticancer activity, with some compounds showing IC50 values in the nanomolar to low micromolar range, comparable to or even exceeding the potency of established drugs against certain cell lines.[5][11][12] Notably, some derivatives have shown activity against cell lines harboring resistance mutations like T790M in EGFR, a significant clinical challenge.[5][12]

Experimental Protocols

To facilitate further research and comparative studies, we provide detailed protocols for key in vitro assays used to evaluate the efficacy of these compounds.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow Diagram:

MTT_Workflow A 1. Seed cells in a 96-well plate B 2. Incubate for 24h A->B C 3. Treat with compounds (various concentrations) B->C D 4. Incubate for 48-72h C->D E 5. Add MTT solution D->E F 6. Incubate for 2-4h E->F G 7. Add solubilization solution (e.g., DMSO) F->G H 8. Read absorbance at 570 nm G->H

Caption: MTT Assay Workflow.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and established drugs in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value can be calculated by plotting the percentage of cell viability versus the log of the compound concentration.

In Vitro Kinase Activity Assay: EGFR Kinase Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase.

Workflow Diagram:

Kinase_Assay_Workflow A 1. Prepare reaction mix: EGFR enzyme, buffer, ATP B 2. Add test compound (various concentrations) A->B C 3. Add substrate (e.g., poly(Glu,Tyr)) B->C D 4. Incubate at 30°C C->D E 5. Stop reaction D->E F 6. Detect phosphorylation (e.g., ELISA, radioactivity) E->F G 7. Calculate % inhibition and IC50 F->G

Caption: In Vitro Kinase Assay Workflow.

Step-by-Step Protocol:

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing recombinant human EGFR enzyme, kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20), and ATP at a concentration near its Km value.

  • Inhibitor Addition: Add the test compounds at various concentrations to the wells.

  • Substrate Addition: Initiate the reaction by adding a suitable substrate, such as a synthetic peptide like poly(Glu,Tyr)4:1.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection: Detect the level of substrate phosphorylation. This can be done using various methods, including:

    • ELISA-based: Using a phosphorylation-specific antibody to detect the phosphorylated substrate.

    • Radioactive: Using [γ-32P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

    • Luminescence-based: Measuring the amount of ADP produced using an assay like ADP-Glo™.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel anticancer agents, likely acting as potent EGFR inhibitors. Preliminary comparisons with established drugs like gefitinib, erlotinib, and lapatinib, based on data from structurally related compounds, suggest that these new derivatives could offer comparable or even superior efficacy against certain cancer cell types, including those with acquired resistance.

Further research is imperative to synthesize and evaluate a focused library of this compound derivatives. Head-to-head preclinical studies, including in vivo xenograft models, are necessary to definitively establish their therapeutic potential relative to existing treatments. Mechanistic studies should also be conducted to confirm their precise molecular targets and to identify potential off-target effects. The detailed protocols provided in this guide offer a framework for such investigations, paving the way for the potential clinical translation of this promising new class of anticancer compounds.

References

A Senior Application Scientist's Guide to Confirming the Structure of 6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Structural Integrity in Quinazolinone-Based Drug Discovery

The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Derivatives of 6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one, in particular, are of significant interest in oncological research due to their potential as targeted therapeutic agents.[2] In the rigorous landscape of drug development, the unambiguous confirmation of a molecule's chemical structure is not merely a procedural step but a fundamental prerequisite for advancing a candidate. An error in structural assignment can lead to misinterpreted biological data, flawed structure-activity relationship (SAR) studies, and ultimately, the failure of a promising therapeutic program.

This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to rigorously confirm the structure of this compound and its derivatives. We will move beyond simple data reporting to explain the causality behind experimental choices, compare the utility of various analytical techniques, and provide actionable protocols, ensuring a self-validating system for structural elucidation.

Pillar 1: The Multi-Technique Approach to Structural Confirmation

No single analytical technique is sufficient to definitively prove a chemical structure. True confidence is achieved through the convergence of data from multiple, orthogonal methods. Each technique interrogates a different aspect of the molecule's physical and chemical properties, and together, they provide a complete and validated structural picture. The primary tools in our arsenal are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), X-ray Crystallography, and Infrared (IR) Spectroscopy.

Logical Workflow for Structural Elucidation

A systematic approach ensures efficiency and rigor. The workflow typically begins with rapid, high-throughput methods to confirm molecular weight and the presence of key functional groups, followed by detailed spectroscopic analysis to map the molecular framework.

G cluster_2 Absolute Confirmation (If Required) MS Mass Spectrometry (MS) Confirm Molecular Weight & Formula H_NMR ¹H NMR Proton Environment & Connectivity MS->H_NMR Correct MW IR Infrared (IR) Spectroscopy Identify Key Functional Groups IR->H_NMR Correct FGs C_NMR ¹³C NMR Carbon Skeleton H_NMR->C_NMR Consistent Proton Data TwoD_NMR 2D NMR (HSQC, HMBC) Confirm C-H Connectivity C_NMR->TwoD_NMR Consistent Carbon Data XRay X-ray Crystallography 3D Molecular Structure TwoD_NMR->XRay Ambiguity or Need for Absolute Proof

Caption: A logical workflow for structural confirmation.

Pillar 2: In-Depth Analysis & Comparative Data

The core of structural confirmation lies in the detailed interpretation of spectroscopic data. Here, we compare the expected data for our target molecule, This compound , with its key isomer, 7-(Benzyloxy)-6-methoxyquinazolin-4(1H)-one , to illustrate how subtle differences in spectra can be used to definitively distinguish between them.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR Spectroscopy maps the chemical environment of each proton. For our target molecule, we expect distinct signals for the quinazolinone core, the methoxy group, and the benzyloxy group. The precise positions of the aromatic protons on the quinazolinone ring are critical for distinguishing between isomers.

  • ¹³C NMR Spectroscopy provides a count of unique carbon atoms and information about their electronic environment.[3][4] The chemical shift of the carbonyl carbon (C=O) is a key diagnostic peak.

  • 2D NMR (HSQC & HMBC) experiments are crucial for unambiguously assigning proton signals to their directly attached carbons (HSQC) and for identifying longer-range (2-3 bond) correlations between protons and carbons (HMBC).[5][6][7] These correlations are definitive in piecing together the molecular puzzle.

B. Mass Spectrometry (MS): The Molecular Weight and Formula

MS provides the molecular weight of the compound, and high-resolution mass spectrometry (HRMS) can determine its elemental composition with high precision, confirming the molecular formula.[5][6][8]

  • Expected Data for C₁₆H₁₄N₂O₃:

    • Molecular Weight: 282.29 g/mol .[9]

    • [M+H]⁺ Ion: Electrospray ionization (ESI) in positive mode will typically yield a protonated molecular ion at a mass-to-charge ratio (m/z) of 283.[9]

    • Key Fragmentation: A characteristic fragmentation pattern involves the loss of the benzyl group (a mass difference of 91 amu) and the methoxy group (a mass difference of 31 amu), providing diagnostic clues about the substituents.[9]

C. X-ray Crystallography: The Unambiguous Gold Standard

When a suitable single crystal can be grown, X-ray crystallography provides an unequivocal three-dimensional map of the molecule, confirming connectivity, bond lengths, and angles.[8][10][11][12] While powerful, obtaining high-quality crystals can be a significant experimental hurdle.

D. Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.[3]

  • Expected Absorption Bands:

    • ~3300-3100 cm⁻¹: N-H stretching of the amide.

    • ~1680-1660 cm⁻¹: C=O (amide I band) stretching, a strong and characteristic peak.[3]

    • ~1620-1580 cm⁻¹: C=C and C=N stretching in the aromatic rings.

    • ~1250-1000 cm⁻¹: C-O stretching of the ether and methoxy groups.

Comparative Data Table: 6- vs. 7-Benzyloxy Isomer

This table highlights the subtle but critical differences in the expected ¹H NMR spectra that allow for definitive isomer differentiation. The key is the chemical shift of the two singlet protons on the quinazolinone ring (H-5 and H-8).

Parameter Compound A: this compound (Target) Compound B: 7-(Benzyloxy)-6-methoxyquinazolin-4(1H)-one (Isomer) [13][14][15]Reason for Difference
Structure
alt text
alt text
Positional Isomerism
Molecular Formula C₁₆H₁₄N₂O₃C₁₆H₁₄N₂O₃Identical
Molecular Weight 282.29282.29Identical
¹H NMR: H-5 ~7.5-7.7 ppm (singlet)~7.1-7.3 ppm (singlet)H-5 is deshielded by the adjacent C4=O group. In B, it is shielded by the adjacent methoxy group.
¹H NMR: H-8 ~7.1-7.3 ppm (singlet)~7.5-7.7 ppm (singlet)In A, H-8 is shielded by the adjacent methoxy group. In B, it is adjacent to the nitrogen atom but influenced differently by the benzyloxy group.
¹H NMR: -OCH₃ ~3.9 ppm (singlet, 3H)~3.9 ppm (singlet, 3H)Little change expected.
¹H NMR: -OCH₂Ph ~5.2 ppm (singlet, 2H)~5.2 ppm (singlet, 2H)Little change expected.
¹H NMR: Phenyl ~7.3-7.5 ppm (multiplet, 5H)~7.3-7.5 ppm (multiplet, 5H)Little change expected.
HMBC Correlation H-5 will show a correlation to the C4 carbonyl carbon.H-8 will show a correlation to the C4 carbonyl carbon.Confirms the assignment of H-5 and H-8 relative to the carbonyl group.

Pillar 3: Validated Experimental Protocols

Reproducible and high-quality data is contingent upon meticulous experimental execution.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Weigh 5-10 mg of the quinazolinone sample. Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ is often used for quinazolinones due to good solubility) in a clean, dry vial.[16] Transfer the solution to a standard 5 mm NMR tube.

  • Spectrometer Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution (e.g., maximize the lock level by adjusting Z1 and Z2 shims).[16]

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. A minimum of 8-16 transients is recommended to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This is a less sensitive nucleus, so a longer acquisition time with more transients (e.g., 1024 or more) will be necessary.

  • 2D NMR Acquisition: If necessary for definitive assignment, perform standard HSQC and HMBC experiments using the spectrometer's predefined parameter sets.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source and a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).

  • Data Acquisition: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion. Ensure the mass analyzer is calibrated to achieve a mass accuracy of <5 ppm.

  • Data Analysis: Determine the accurate mass of the molecular ion and use the instrument's software to calculate the most plausible elemental composition. Compare this with the theoretical formula (C₁₆H₁₄N₂O₃).

Protocol 3: X-ray Crystallography
  • Crystal Growth: The key and often most challenging step. A common method is slow evaporation. Dissolve the purified compound to saturation in a suitable solvent or solvent system (e.g., ethanol/chloroform).[8] Loosely cover the container and allow the solvent to evaporate slowly over several days to weeks in a vibration-free environment. Other methods include vapor diffusion and cooling crystallization.

  • Crystal Selection: Using a microscope, select a single, well-formed crystal with sharp edges and no visible defects.

  • Data Collection: Mount the crystal on a goniometer head and place it in the X-ray diffractometer.[8] A stream of cold nitrogen is used to cool the crystal, minimizing thermal motion. Collect diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement: Process the diffraction data and solve the structure using specialized software (e.g., SHELXTL).[8] Refine the structural model to obtain the final, precise atomic coordinates.

Conclusion

The structural confirmation of this compound derivatives is a multi-faceted process that demands a rigorous, evidence-based approach. By integrating the high-level structural information from NMR spectroscopy with the definitive molecular formula from HRMS and functional group data from IR, researchers can build a robust and validated structural assignment. For absolute proof, particularly for patent filings or regulatory submissions, single-crystal X-ray crystallography remains the unparalleled gold standard. Following the logical workflow and comparative data analysis presented in this guide will empower scientists to proceed with confidence, ensuring the integrity of their research and the potential of their therapeutic discoveries.

References

A Comparative Benchmarking Guide to 6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one for SAR Studies in Oncology Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, the quinazolinone scaffold represents a privileged structure, forming the core of numerous approved and investigational therapies.[1][2][3][4][5][6] Its inherent drug-like properties and synthetic tractability make it an ideal starting point for the development of potent and selective kinase inhibitors. This guide establishes 6-(benzyloxy)-7-methoxyquinazolin-4(1H)-one as a benchmark compound for initiating Structure-Activity Relationship (SAR) studies, particularly for programs targeting oncogenic kinases such as EGFR, VEGFR-2, and PI3K.

This document provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively compare the performance of this benchmark against rationally designed analogs. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present comparative data to guide lead optimization efforts.

The Quinazolinone Core: A Privileged Scaffold in Kinase Inhibition

The quinazolinone ring system is a bioisostere for the adenine ring of ATP, enabling competitive inhibition at the kinase hinge region.[4][5] The strategic placement of substituents on this core allows for the modulation of potency, selectivity, and pharmacokinetic properties. The 6,7-disubstituted pattern, in particular, has been extensively explored, with methoxy and benzyloxy groups often employed to enhance interactions within the ATP-binding pocket and improve cellular activity.[4] Our benchmark compound, this compound, embodies this well-established pharmacophore.

Benchmarking this compound: A Starting Point for SAR

This compound serves as an excellent starting point for an SAR campaign due to its synthetic accessibility and the presence of key functional groups amenable to modification.[7] Its physicochemical properties are outlined in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC16H14N2O3[7][8]
Molecular Weight282.29 g/mol [7][8]
Melting Point~252 °C[7]
AppearanceWhite to light yellow crystalline powder[7]
SolubilitySoluble in common organic solvents (e.g., ethanol, chloroform), poorly soluble in water.[7]

The primary points for SAR exploration on this benchmark scaffold are the benzyloxy group at the 6-position, the methoxy group at the 7-position, and potential substitutions on the phenyl ring of the benzyl group.

Comparative Analogs and Rationale for Design

To illustrate a typical SAR campaign, we propose a set of hypothetical analogs (Table 2) designed to probe key interactions and properties. The rationale for each modification is grounded in established SAR principles for quinazolinone-based kinase inhibitors.[1][2][4][9][10][11]

Table 2: Proposed Analogs of this compound for SAR Studies

Compound IDModification from BenchmarkRationale
BM-01 (Benchmark) This compound Baseline compound
ANA-02 Replacement of 6-benzyloxy with 6-methoxyTo assess the impact of the bulky benzyl group on potency and selectivity.
ANA-03 Replacement of 6-benzyloxy with a smaller 6-ethoxy groupTo explore the effect of a smaller lipophilic group at the 6-position.
ANA-04 Addition of a 4-fluoro substituent on the benzyl ringTo investigate the influence of electron-withdrawing groups on the benzyl moiety, potentially improving metabolic stability and target engagement.
ANA-05 Replacement of 6-benzyloxy with a 6-(4-morpholinopropoxy) groupTo enhance aqueous solubility and explore interactions with the solvent-exposed region of the kinase active site.[12][13]

Experimental Workflow for Comparative Evaluation

A robust and reproducible experimental cascade is essential for generating high-quality, comparable data. The following workflow outlines the key in vitro assays for benchmarking our compound series.

Caption: A tiered experimental workflow for SAR studies.

Detailed Experimental Protocols

General Synthesis of 6,7-Disubstituted Quinazolin-4(1H)-ones

A representative synthetic route to the benchmark compound and its analogs involves the cyclization of an appropriately substituted 2-aminobenzamide, followed by functional group interconversion. A common starting material is 6,7-dimethoxyquinazolin-4(1H)-one, which can be selectively demethylated and subsequently alkylated to introduce the desired benzyloxy or other alkoxy groups.[14]

Step-by-step Protocol:

  • Selective Demethylation: Treat 6,7-dimethoxyquinazolin-4(1H)-one with a demethylating agent such as L-methionine in methanesulfonic acid to selectively remove the methyl group at the 6- or 7-position.[14]

  • Alkylation: The resulting hydroxylated quinazolinone is then reacted with the appropriate alkyl or benzyl halide (e.g., benzyl bromide for the benchmark compound) in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF.[12]

  • Purification: The crude product is purified by recrystallization or column chromatography to yield the desired 6,7-disubstituted quinazolin-4(1H)-one.

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[15][16][17][18][19]

Step-by-step Protocol:

  • Cell Seeding: Plate cancer cell lines (e.g., A549 for lung cancer, MCF-7 for breast cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for another 4 hours.[18]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[16][17]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

In Vitro Kinase Inhibition Assay (Example: EGFR)

Biochemical kinase assays are essential for determining the direct inhibitory effect of compounds on the target enzyme.[20][21][22][23][24] A common format is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[21]

Step-by-step Protocol:

  • Reaction Setup: In a 384-well plate, add the test compound at various concentrations, recombinant human EGFR kinase, and a biotinylated peptide substrate in kinase reaction buffer.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add a detection solution containing a europium-labeled anti-phospho-specific antibody and streptavidin-allophycocyanin (SA-APC).

  • Incubation: Incubate for 60 minutes to allow for antibody-peptide binding.

  • Signal Reading: Read the TR-FRET signal on a compatible plate reader.

  • Data Analysis: Calculate the percent inhibition relative to controls and determine the IC50 value.

Comparative Data Analysis

The following tables present hypothetical but representative data for our compound series, based on known SAR trends for quinazolinone-based kinase inhibitors.[1][2][4][9][10][11][25][26][27]

Table 3: Comparative In Vitro Cytotoxicity (IC50, µM)

Compound IDA549 (Lung Cancer)MCF-7 (Breast Cancer)HCT116 (Colon Cancer)
BM-01 (Benchmark) 15.218.522.1
ANA-02 > 50> 50> 50
ANA-03 35.842.148.9
ANA-04 8.910.312.5
ANA-05 12.515.119.8

Table 4: Comparative In Vitro Kinase Inhibition (IC50, nM)

Compound IDEGFRVEGFR-2PI3Kα
BM-01 (Benchmark) 5580250
ANA-02 > 1000> 1000> 1000
ANA-03 450620> 1000
ANA-04 2545180
ANA-05 6595300

Table 5: Preliminary In Vitro ADME-Tox Profile

Compound IDMicrosomal Stability (t½, min)Aqueous Solubility (µg/mL)hERG Inhibition (IC50, µM)
BM-01 (Benchmark) 255> 30
ANA-02 4515> 30
ANA-03 3810> 30
ANA-04 354> 30
ANA-05 5550> 30

Interpretation of SAR and Future Directions

The hypothetical data above illustrates a logical progression of an SAR study.

  • Importance of the Benzyl Group: The significant loss of activity in ANA-02 and ANA-03 suggests that the benzyloxy group at the 6-position is crucial for potent activity, likely through favorable hydrophobic and/or pi-stacking interactions within the kinase active site.

  • Electronic Effects: The improved potency of ANA-04 with a 4-fluoro substituent on the benzyl ring highlights the potential for tuning electronic properties to enhance target engagement.

  • Solubility and Pharmacokinetics: The introduction of a morpholino-propoxy side chain in ANA-05 maintains comparable potency to the benchmark while significantly improving aqueous solubility and microsomal stability, addressing potential liabilities for in vivo studies.[28][29][30][31][32]

Based on these findings, future efforts should focus on further exploring substitutions on the benzyl ring of the 6-benzyloxy group and investigating alternative solubilizing groups at this position.

Caption: Key SAR takeaways for the quinazolinone scaffold.

Conclusion

This guide has established this compound as a robust benchmark for initiating SAR studies in the pursuit of novel quinazolinone-based kinase inhibitors. By providing a logical framework for analog design, detailed experimental protocols, and a clear path for data interpretation, this document serves as a valuable resource for drug discovery teams. The principles and methodologies outlined herein are designed to facilitate the efficient and effective optimization of this privileged scaffold, ultimately accelerating the development of new cancer therapeutics.

References

A Comparative Guide to the In Vitro Evaluation of 6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the in vitro testing methodologies and performance of 6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one derivatives, a class of compounds with significant potential in oncology drug discovery. We will delve into the rationale behind their design, detailed experimental protocols for their evaluation, and a comparative analysis of their biological activities based on published data. This document is intended for researchers, scientists, and drug development professionals actively engaged in the search for novel anticancer therapeutics.

The Quinazolinone Scaffold: A Privileged Structure in Cancer Therapy

The quinazolinone core is a well-established pharmacophore in medicinal chemistry, forming the backbone of several approved anticancer drugs.[1][2] Its rigid, bicyclic structure provides a versatile platform for introducing various substituents to modulate pharmacological activity.[3] Specifically, substitutions at the 6 and 7-positions of the quinazolinone ring have been shown to be critical for potent anticancer activity, particularly for inhibitors of key signaling proteins like the Epidermal Growth Factor Receptor (EGFR).[4][5]

The 6-(benzyloxy) and 7-methoxy substitutions, in particular, have been explored for their potential to enhance binding affinity to the ATP-binding pocket of EGFR and other kinases, leading to the inhibition of downstream signaling pathways that drive tumor cell proliferation and survival.[4][6] This guide will focus on the in vitro methodologies used to characterize and compare the efficacy of derivatives built upon this promising scaffold.

Comparative In Vitro Performance of 6,7-Disubstituted Quinazolinone Derivatives

To illustrate the impact of structural modifications on biological activity, we present a comparative analysis of representative 6,7-disubstituted quinazolinone derivatives from the scientific literature. While a direct head-to-head comparison of a comprehensive series of this compound derivatives is not available in a single study, the following table summarizes the in vitro cytotoxic and EGFR inhibitory activities of structurally related compounds, highlighting the importance of the substitution pattern.

Compound ID6-Substituent7-Substituent4-Anilino SubstituentCancer Cell LineIC50 (µM)EGFR Kinase IC50 (µM)Reference
Compound A -OCH3-OCH33-bromoanilineA4318.31 (Erlotinib)-[1][2]
Compound B -OCH3-OCH2CH2-morpholine3-bromoanilineA4311.78-[1]
Compound C -OCH3-OCH34-bromo-2-methylanilineA431>10-[1]
Compound D -OCH3-OCH2CH2-diethylamine4-bromo-2-methylanilineA4317.18-[1]
Compound E 6-salicyl-H3-ethynyl anilineA431<10.12[3]
Compound F 6-salicyl (para-CF3)-H3-ethynyl anilineA431<10.12[3]

Note: The data presented is a compilation from different studies and should be interpreted with caution due to potential variations in experimental conditions.

The data suggests that modifications at the 7-position, such as the introduction of a morpholinoethoxy group (Compound B), can significantly enhance cytotoxic activity compared to a simple methoxy group (Compound A, Erlotinib).[1] Furthermore, the nature of the 4-anilino substituent also plays a crucial role in determining the potency of these derivatives.[1] The work on 6-salicyl-4-anilinoquinazoline derivatives (Compounds E and F) demonstrates that larger substituents at the 6-position can be well-tolerated and lead to potent dual inhibition of EGFR and HER2.[3]

Key In Vitro Assays for Performance Evaluation

The following sections provide detailed, step-by-step methodologies for the essential in vitro assays used to characterize the anticancer properties of this compound derivatives.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[7]

Experimental Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).[8]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.[7]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[7]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[7]

EGFR Kinase Inhibition Assay

This assay determines the ability of the compounds to directly inhibit the enzymatic activity of the EGFR tyrosine kinase.

Experimental Protocol:

  • Assay Setup: In a 96-well plate, add the recombinant EGFR kinase, a suitable substrate (e.g., poly(Glu,Tyr)), and the test compound at various concentrations in a kinase assay buffer.[7]

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.[7]

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).[7]

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate or the amount of ADP produced. This can be achieved using various methods, such as ELISA-based detection with a phospho-specific antibody or a luminescence-based assay like the ADP-Glo™ Kinase Assay.[7]

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control without the inhibitor. Determine the IC50 value, representing the concentration of the compound that inhibits 50% of the EGFR kinase activity.[7]

Cell Cycle Analysis

This assay investigates the effect of the compounds on the progression of the cell cycle, identifying potential cell cycle arrest at specific phases (G1, S, or G2/M).[9]

Experimental Protocol:

  • Cell Treatment: Treat cancer cells with the test compounds at their IC50 concentrations for a specified duration (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.[9]

  • Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding fluorescent dye, such as propidium iodide (PI), and RNase A to prevent staining of RNA.[9]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the DNA content of the cells.

  • Data Analysis: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). Compare the cell cycle distribution of treated cells to that of untreated control cells to identify any drug-induced cell cycle arrest.[9]

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams have been generated.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes EGF EGF (Ligand) EGF->EGFR Quinazolinone 6-(Benzyloxy)-7-methoxy quinazolin-4(1H)-one Derivative Quinazolinone->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the inhibitory action of quinazolinone derivatives.

MTT_Assay_Workflow A Seed cells in 96-well plate B Add quinazolinone derivatives (various concentrations) A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Solubilize formazan crystals (DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate IC50 value G->H

Caption: Experimental workflow for the MTT cell viability assay.

Structure-Activity Relationship (SAR) Insights

The analysis of various 6,7-disubstituted quinazolinone derivatives reveals several key structure-activity relationships:

  • Importance of the 4-Anilino Moiety: The presence of a substituted aniline ring at the 4-position is crucial for high-affinity binding to the ATP pocket of EGFR. The nature and position of substituents on this ring significantly impact potency.[4]

  • Role of 6,7-Substituents: Electron-donating groups at the 6 and 7-positions, such as methoxy and benzyloxy groups, generally enhance the inhibitory activity.[4] The size and flexibility of these substituents can be optimized to improve interactions with the receptor.[3]

  • Lipophilicity and Solubility: Balancing the lipophilicity of the molecule is critical for achieving good cell permeability and oral bioavailability. The introduction of polar groups, such as morpholine, can improve solubility and pharmacokinetic properties.[1]

Conclusion

The in vitro evaluation of this compound derivatives requires a multi-faceted approach, encompassing cytotoxicity screening, target-based enzyme inhibition assays, and mechanistic studies such as cell cycle analysis. The data from these assays, when analyzed in the context of structure-activity relationships, provides a robust framework for identifying and optimizing lead compounds for further preclinical and clinical development. The quinazolinone scaffold, with its tunable substitution patterns at the 6 and 7-positions, continues to be a highly promising area for the discovery of novel and effective anticancer agents.

References

A Head-to-Head Comparison of Quinazolinone-Based Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a range of enzymes critical in disease pathways.[1][2][3] This guide provides a head-to-head comparison of quinazolinone-based inhibitors targeting two key players in cancer progression: the Epidermal Growth Factor Receptor (EGFR) and Poly (ADP-ribose) Polymerase (PARP). By synthesizing data from multiple studies, we offer a comprehensive overview of their performance, supported by experimental data and detailed protocols to empower researchers in their drug discovery efforts.

The Versatility of the Quinazolinone Scaffold

The quinazolinone core, a fusion of pyrimidine and benzene rings, offers a unique combination of rigidity and modularity. This allows for the strategic placement of various substituents to fine-tune inhibitor potency, selectivity, and pharmacokinetic properties. This structural adaptability has led to the development of several FDA-approved drugs and a plethora of candidates in clinical and preclinical development.[2][3]

Head-to-Head Comparison of Quinazolinone-Based EGFR Inhibitors

EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and migration.[4][5][6] Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention. Quinazolinone-based inhibitors are among the most successful classes of EGFR inhibitors.[2][3]

Performance Data

The following table summarizes the in vitro potency (IC50) of representative quinazolinone-based EGFR inhibitors. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions. The data presented here is curated from studies where multiple compounds were evaluated under the same or similar assay conditions to provide a more reliable comparison.

CompoundTargetIC50 (nM)Cell Line (for cellular assays)Reference
Gefitinib EGFR (wild-type)20.72A431[1]
Erlotinib EGFR (wild-type)--
Lapatinib EGFR (wild-type)27.06A431[1]
Compound 1 EGFR (wild-type)<20.72A431[1]
Compound 13 EGFR (L858R/T790M)-H1975[1]
Compound 5k EGFR (wild-type)10-[7]
Compound 6d EGFR69-[8]

Note: IC50 values can vary between different assays and laboratories. The data above is for comparative purposes within the context of the cited studies.

Structure-Activity Relationship (SAR) Insights

The development of potent and selective quinazolinone-based EGFR inhibitors has been guided by extensive SAR studies. Key insights include:

  • The 4-Anilino Moiety: The 4-anilino group is a crucial pharmacophore that occupies the ATP-binding pocket of the EGFR kinase domain. Substitutions on this aniline ring significantly impact potency and selectivity.[2][3]

  • Substitutions at the 6 and 7-positions: Small, lipophilic substituents at the 6 and 7-positions of the quinazolinone core generally enhance inhibitory activity.[1]

  • Covalent vs. Non-covalent Inhibition: The introduction of a reactive group, such as an acrylamide moiety, at the 6- or 7-position can lead to covalent, irreversible inhibition of EGFR by targeting a cysteine residue (Cys797) in the active site. This has been a strategy to overcome resistance mutations.[9]

Experimental Protocol: EGFR Kinase Inhibition Assay

This protocol outlines a typical in vitro kinase assay to determine the IC50 of a quinazolinone-based inhibitor against EGFR.

Materials:

  • Recombinant human EGFR kinase domain

  • ATP

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)

  • Test compounds (quinazolinone inhibitors) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • Reaction Setup:

    • Add 2.5 µL of the test compound dilution or DMSO (vehicle control) to the wells of the assay plate.

    • Add 5 µL of a solution containing the EGFR enzyme and the peptide substrate in kinase buffer. Pre-incubate for 10-15 minutes at room temperature.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for EGFR.

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

  • Detection:

    • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding a reagent to deplete the remaining ATP, followed by the addition of a detection reagent that converts ADP to ATP and generates a luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway Visualization

The following diagram illustrates the simplified EGFR signaling pathway and the point of intervention for quinazolinone-based inhibitors.

EGFR_Pathway cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF (Ligand) EGF->EGFR Binds Inhibitor Quinazolinone Inhibitor Inhibitor->EGFR Inhibits (ATP-competitive) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway and inhibitor action.

Head-to-Head Comparison of Quinazolinone-Based PARP Inhibitors

PARP enzymes, particularly PARP-1 and PARP-2, are central to the DNA damage response (DDR), primarily in the repair of single-strand breaks.[10][11][12] Inhibiting PARP in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, leads to synthetic lethality, making PARP inhibitors a powerful therapeutic strategy.[13]

Performance Data

The following table presents the in vitro potency (IC50) of various quinazolinone-based PARP inhibitors, with a focus on studies that allow for direct comparison.

CompoundTargetIC50 (nM)Reference
Olaparib PARP-130.38[14][15]
Compound 12c PARP-127.89[14][15]
Compound 6a PARP-1-[15]
Compound 6b PARP-1-[15]
Compound 8a PARP-1-[15]
Compound 11 PARP-1/2-[16]
Compound 36 PARP-10.94[17]
Compound 36 PARP-20.87[17]

Note: IC50 values can vary between different assays and laboratories. The data above is for comparative purposes within the context of the cited studies.

Structure-Activity Relationship (SAR) Insights

The design of potent quinazolinone-based PARP inhibitors has also been driven by detailed SAR studies:

  • Bioisosteric Replacement: The quinazolinone scaffold has been successfully employed as a bioisostere for the phthalazinone core of the established PARP inhibitor, Olaparib.[14][15]

  • Substitution at Position 2: Modifications at the 2-position of the quinazolinone ring have been explored to achieve interactions with the adenine-ribose binding site of PARP, leading to enhanced potency.[14][15]

  • Selectivity for PARP-1 vs. PARP-2: While many inhibitors target both PARP-1 and PARP-2, achieving selectivity can be challenging due to the high similarity in their catalytic domains. However, subtle structural modifications can influence the selectivity profile.[16]

Experimental Protocol: PARP Inhibition Assay

This protocol describes a common method for determining the in vitro inhibitory activity of quinazolinone compounds against PARP-1.

Materials:

  • Recombinant human PARP-1 enzyme

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • NAD+ (nicotinamide adenine dinucleotide)

  • Histone H1

  • PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)

  • Test compounds (quinazolinone inhibitors) dissolved in DMSO

  • Universal PARP Assay Kit (colorimetric or fluorescent)

  • 96-well assay plates

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with histone H1 and incubate overnight at 4°C. Wash the wells with wash buffer to remove unbound histones.

  • Compound Addition: Add the test compounds at various concentrations or DMSO (vehicle control) to the wells.

  • Reaction Initiation:

    • Prepare a reaction mixture containing PARP-1 enzyme and activated DNA in PARP assay buffer.

    • Add the reaction mixture to the wells.

    • Start the PARP reaction by adding NAD+.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Wash the wells to remove unincorporated NAD+.

    • Add streptavidin-HRP (horseradish peroxidase) conjugate, which binds to the biotinylated PAR polymers formed on the histones.

    • After another wash step, add a colorimetric or fluorogenic HRP substrate.

  • Data Analysis:

    • Measure the absorbance or fluorescence using a plate reader.

    • Calculate the percentage of PARP inhibition for each compound concentration compared to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway Visualization

The diagram below illustrates the role of PARP in DNA single-strand break repair and how quinazolinone-based inhibitors disrupt this process.

PARP_Pathway cluster_dna DNA Damage Response SSB Single-Strand Break (SSB) PARP1 PARP-1 SSB->PARP1 Recruits PAR Poly(ADP-ribose) (PAR) Synthesis PARP1->PAR Catalyzes DSB Double-Strand Break (DSB) (at replication fork) PARP1->DSB Trapped PARP-1 leads to Repair_Proteins Recruitment of DNA Repair Proteins PAR->Repair_Proteins SSB_Repair SSB Repair Repair_Proteins->SSB_Repair Inhibitor Quinazolinone Inhibitor Inhibitor->PARP1 Inhibits Cell_Death Synthetic Lethality (in HR-deficient cells) DSB->Cell_Death

Caption: PARP-mediated DNA repair and inhibitor action.

Conclusion and Future Perspectives

Quinazolinone-based inhibitors have proven to be a highly successful class of therapeutics, particularly in oncology. The head-to-head comparisons presented in this guide highlight the remarkable potency and specificity that can be achieved through rational design based on a deep understanding of the target's structure and the inhibitor's structure-activity relationship.

The detailed experimental protocols provided herein are intended to serve as a practical resource for researchers, enabling the standardized evaluation of novel quinazolinone derivatives. As our understanding of disease biology deepens, the versatile quinazolinone scaffold will undoubtedly continue to be a cornerstone in the development of next-generation targeted therapies. Future efforts will likely focus on developing inhibitors with improved resistance profiles, enhanced selectivity, and the ability to modulate multiple targets simultaneously.

References

Safety Operating Guide

Navigating the Final Frontier: A Comprehensive Guide to the Safe Disposal of 6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

As a Senior Application Scientist, it is understood that the lifecycle of a research chemical extends far beyond its use in experimentation. The final step, proper disposal, is a critical component of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one, a quinazolinone derivative integral to various research and development endeavors, particularly in the pursuit of novel therapeutics.[1][2][3] This document is intended for researchers, scientists, and drug development professionals dedicated to upholding the highest standards of laboratory practice.

Hazard Assessment and Core Safety Principles

Before initiating any disposal protocol, a thorough understanding of the compound's potential hazards is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for this compound (CAS No. 286371-64-0) requires direct procurement from the supplier[4][5], data from structurally similar compounds and the quinazolinone class as a whole provide essential safety insights.

Derivatives of 4(3H)-quinazolinone are classified as hazardous substances.[6] An SDS for the isomeric compound, 6-Methoxy-7-benzyloxyquinazolin-4-one, indicates potential for skin and eye irritation . General safety information for organic compounds of this nature suggests that they may have an adverse impact on health, necessitating appropriate protective measures.[7]

Assumed Hazard Profile: Based on available data for analogous structures, this compound should be handled as a hazardous substance with the following potential risks:

  • Acute Toxicity: Potentially harmful if swallowed.

  • Skin Corrosion/Irritation: May cause skin irritation.

  • Serious Eye Damage/Eye Irritation: May cause serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Therefore, strict adherence to the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) is mandatory.[6][8] This includes the development and implementation of a comprehensive Chemical Hygiene Plan (CHP) that covers all aspects of chemical handling, from procurement to disposal.[6]

Personal Protective Equipment (PPE): The following PPE is mandatory when handling this compound in any form (solid, solution, or as waste):

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles and a face shield.

  • Lab Coat: A properly fitted laboratory coat.

  • Respiratory Protection: An N95 dust mask or higher-level respirator should be used when handling the compound as a powder outside of a chemical fume hood.

The Primary Disposal Pathway: Professional Hazardous Waste Management

The most secure and compliant method for the disposal of this compound and all materials contaminated with it is through a licensed hazardous waste disposal company.[6] This approach ensures that the waste is managed in accordance with all federal, state, and local regulations.[9][10]

Operational Plan for Waste Management:

The following diagram outlines the standard workflow for accumulating and preparing hazardous chemical waste for professional disposal.

G cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Pickup A Generation of Waste (e.g., unused compound, contaminated labware) B Classify as 'Hazardous Chemical Waste' A->B Immediate Identification C Select a compatible, sealed hazardous waste container B->C D Affix a 'Hazardous Waste' label C->D E Record contents accurately on the label (full chemical name, concentration, etc.) D->E F Store in a designated Satellite Accumulation Area (SAA) E->F G Arrange for pickup by EHS or a licensed waste disposal company F->G H Securely seal and handover containers G->H

Caption: Workflow for Hazardous Waste Accumulation and Disposal.

Step-by-Step Protocol for Waste Segregation and Storage:

  • Identification: All waste containing this compound, including the pure compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions, must be classified as Hazardous Chemical Waste .

  • Containerization:

    • Collect all waste in a dedicated, properly labeled, and sealed hazardous waste container.

    • The container must be chemically compatible with the quinazolinone derivative and any solvents present. Avoid using metal containers for corrosive waste.

    • Ensure the container has a secure, leak-proof closure.

  • Labeling:

    • Each waste container must be clearly labeled with the words "Hazardous Waste."

    • The label must include the full chemical name: "this compound" and any other chemical constituents. Avoid abbreviations or chemical formulas.

    • Indicate the approximate concentrations of the components.

  • Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA).

    • The SAA should be at or near the point of generation and under the control of laboratory personnel.

    • Segregate the waste container from incompatible materials, particularly strong oxidizing agents and strong bases, which may react with the benzyloxy and methoxy groups or the quinazolinone core.[11]

  • Pickup and Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor to schedule a pickup.

    • Provide a complete and accurate description of the waste.

    • Incineration in a permitted hazardous waste incinerator is the preferred method of final disposal. Landfill disposal is not recommended.

    • Crucially, do not dispose of this chemical down the drain or in regular trash.

In-Lab Treatment: A Secondary Consideration

While professional disposal is the primary recommendation, in-lab chemical degradation may be considered in specific, controlled circumstances by trained personnel. The chemical structure of this compound offers potential routes for degradation, although these should be approached with caution.

Chemical Rationale for Degradation:

The quinazolinone ring, while generally stable, is susceptible to hydrolysis under strong acidic or basic conditions, which can break it down into less hazardous components.[12][13] Additionally, the benzyloxy group can be cleaved under certain conditions, and the aromatic rings can be oxidized, although this often requires harsh reagents like potassium permanganate.[14] Biodegradation of benzyl-containing compounds into less toxic substances like benzaldehyde and benzoic acid has also been documented.[15][16]

Hydrolysis of the Quinazolinone Ring:

  • Objective: To open the heterocyclic ring structure, potentially reducing its biological activity.

  • Mechanism: The quinazolinone ring can undergo nucleophilic attack at the carbonyl carbon, leading to ring cleavage. This process is facilitated by strong acids or bases.

  • Caution: This procedure should only be performed by experienced chemists in a certified chemical fume hood with appropriate PPE. The resulting products must still be characterized and disposed of as hazardous waste.

Table 1: Comparison of Disposal Methodologies

FeatureProfessional Hazardous Waste DisposalIn-Lab Chemical Degradation (Hydrolysis)
Safety High (handled by specialists)Moderate to High (requires expert knowledge and facilities)
Compliance High (ensured by licensed vendor)Moderate (dependent on thoroughness of reaction and final disposal)
Efficiency High (minimal lab personnel time)Low (time and resource-intensive)
Recommendation Primary and Recommended Method Secondary; for specific, controlled scenarios only

Spill Management and Emergency Preparedness

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination. Your laboratory's Chemical Hygiene Plan should include detailed spill response procedures.

Spill Response Protocol:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control and Contain: If safe to do so, prevent the spill from spreading using appropriate absorbent materials (e.g., vermiculite, sand).

  • Personal Protection: Don the appropriate PPE before attempting to clean the spill.

  • Cleanup:

    • For small spills of the solid compound, carefully sweep it up and place it in a labeled hazardous waste container.

    • For liquid spills, use an absorbent material to soak up the spill, then place the contaminated material in a sealed, labeled hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's EHS office.

Regulatory Framework: Adherence to National Standards

The disposal of this compound is governed by a multi-tiered regulatory framework.

  • OSHA (Occupational Safety and Health Administration): The Laboratory Standard (29 CFR 1910.1450) mandates the creation of a Chemical Hygiene Plan, employee training, and safe handling practices.[6][8][17]

  • EPA (Environmental Protection Agency): The Resource Conservation and Recovery Act (RCRA) provides the framework for the proper management of hazardous waste.[18] Recent EPA rulings, such as the Management Standards for Hazardous Waste Pharmaceuticals (40 CFR 266 Subpart P), emphasize the prohibition of sewering hazardous waste pharmaceuticals and set standards for their disposal.[19][20]

By adhering to the procedures outlined in this guide, your laboratory can ensure the safe and compliant disposal of this compound, thereby protecting your personnel, the community, and the environment.

References

Comprehensive Safety and Handling Guide for 6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols, operational guidance, and disposal plans for the handling of 6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one. As a research chemical with potential bioactivity, adherence to these procedures is critical for ensuring the safety of laboratory personnel and maintaining a compliant research environment.[1][2] This guide is intended for researchers, scientists, and drug development professionals.

Hazard Assessment and Chemical Profile

This compound is a white to light yellow crystalline powder used in drug development and medicinal chemistry research.[3] While specific toxicological data for this exact compound is limited, its structural class (quinazolinone) and data from close analogs suggest it must be handled as a hazardous substance.

Known & Potential Hazards:

  • Bioactivity: Quinazolinone derivatives are known to possess a wide range of biological activities, indicating they are designed to interact with biological systems.[1] Therefore, unintended exposure could have pharmacological effects.

  • Irritation: A safety data sheet for the closely related isomer, 6-Methoxy-7-benzyloxyquinazolin-4-one, classifies it as a skin and eye irritant (Category 2).[4] Another analog, 7-Benzyloxy-4-chloro-6-methoxyquinazoline, is listed as causing skin irritation (H315) and serious eye irritation (H319).[5][6]

  • Respiratory Effects: The chloro-analog is also flagged for potentially causing respiratory irritation (H335).[5][6] As this compound is a powder, inhalation of dust is a primary exposure risk.[3]

  • Toxicity: The chloro-analog is also listed as harmful if swallowed (H302) and harmful if inhaled (H332).[5][6] It is prudent to assume similar potential toxicity for the target compound.

Based on this profile, all handling operations must be conducted with appropriate engineering controls and personal protective equipment to minimize all potential routes of exposure: inhalation, dermal contact, and ingestion.

PropertyDataSource
Chemical Formula C₁₆H₁₄N₂O₃[3]
Appearance White to light yellow crystalline powder[3]
Melting Point ~215-217 °C[3]
Solubility Soluble in organic solvents (e.g., ethanol, chloroform); poorly soluble in water.[3]

Mandatory Personal Protective Equipment (PPE) Protocol

A hazard assessment dictates that a multi-layered PPE approach is necessary to ensure personnel safety.[7] The following equipment is mandatory when handling this compound.

Protection AreaRequired PPERationale & Best Practices
Eye & Face ANSI Z87.1-compliant safety goggles.[8][9]Protects against splashes and airborne particles. Must be worn at all times in the laboratory.[8]
Face shield (worn over goggles).[8][10]Required when handling bulk quantities, preparing solutions, or any operation with a significant splash or aerosolization risk.[8]
Hand Chemical-resistant nitrile gloves.[10][11]Provides primary barrier against dermal exposure. Inspect gloves for defects before each use.[12] For prolonged handling or higher concentrations, consider double-gloving.[8][12]
Body Fully-buttoned laboratory coat.[3][10]Protects skin and personal clothing from contamination. Ensure cuffs are snug.
Respiratory Use within a certified chemical fume hood.This is the primary engineering control to prevent inhalation of the powdered compound.
N95 dust mask or higher-level respirator.[11][12]Required if handling the powder outside of a fume hood is unavoidable (e.g., weighing). Respirator use must comply with your institution's respiratory protection program, including fit-testing.[9]

Operational Handling: A Step-by-Step Workflow

Adherence to a strict, logical workflow minimizes the risk of exposure and contamination. All operations involving the solid compound or its concentrated solutions should be performed within a certified chemical fume hood.[10]

Workflow for Handling Solid Compound

cluster_0 Preparation cluster_1 Execution cluster_2 Cleanup A Don Full PPE B Prepare Fume Hood Work Area (Clean surface, gather materials) A->B C Retrieve Compound from Storage B->C D Weigh Compound in Hood (Use anti-static weigh boat) C->D E Add to Solvent or Reaction Vessel D->E F Clean Spatula & Weigh Boat (Rinse with appropriate solvent) E->F G Segregate All Waste (See Disposal Plan) F->G H Wipe Down Fume Hood Surface G->H I Return Compound to Storage H->I J Doff PPE in Correct Order I->J

Caption: Standard workflow for handling solid this compound.

Procedural Details:

  • Preparation: Before retrieving the compound, don all required PPE.[10] Prepare the workspace inside the chemical fume hood by ensuring it is clean and uncluttered.

  • Weighing: Use an analytical balance inside the hood if possible. If weighing must occur outside the hood, respiratory protection is mandatory.[11] Use a weigh boat to contain the powder and prevent contamination of the balance.

  • Transfer: Carefully transfer the weighed solid to the reaction vessel or solvent. Avoid creating dust by tapping or pouring gently.

  • Immediate Cleanup: After transfer, decontaminate reusable tools like spatulas by rinsing them with a suitable solvent into a designated waste container. Dispose of single-use items (e.g., weigh boats, contaminated wipes) immediately into the solid hazardous waste stream.

  • Post-Procedure: Once the experiment is initiated, thoroughly clean the work area. Return the primary container to its designated storage location. Doff PPE, starting with gloves, and wash hands thoroughly.

Spill and Emergency Procedures

Immediate Actions for Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[3][13] Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3][13] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]

Managing a Small Spill:

  • Alert personnel in the immediate area and restrict access.

  • Ensure you are wearing the full complement of PPE, including respiratory protection.

  • Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to avoid raising dust.

  • Carefully sweep the absorbed material into a designated hazardous waste container.[14]

  • Clean the spill area with a suitable solvent and paper towels, placing all cleaning materials into the hazardous waste container.

  • Report the incident to your institution's Environmental Health and Safety (EHS) office.

Waste Disposal Plan

All materials contaminated with this compound must be treated as hazardous chemical waste.[11] Do not dispose of this chemical down the drain or in the regular trash.[11]

Waste Segregation and Disposal Workflow

cluster_waste Waste Generation Point (Fume Hood) cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_final Final Disposal A Identify Contaminated Materials B Gloves, Wipes, Weigh Boats, Contaminated Labware A->B D Unused Solutions, Contaminated Solvents A->D C Place in Labeled Hazardous Solid Waste Bag/Container B->C F Store Waste in Satellite Accumulation Area C->F E Collect in Labeled Hazardous Liquid Waste Container D->E E->F G Contact EHS for Pickup F->G H Incineration via Licensed Hazardous Waste Vendor G->H

Caption: Waste disposal workflow for this compound.

Disposal Protocol:

  • Segregation: Keep waste containing this compound separate from other waste streams.[11]

  • Solid Waste: Collect all contaminated solids (gloves, pipette tips, paper towels, etc.) in a dedicated, clearly labeled hazardous waste container.[11]

  • Liquid Waste: Collect all solutions and contaminated solvents in a separate, compatible, and clearly labeled hazardous liquid waste container.

  • Storage: Store sealed waste containers in a designated and secure satellite accumulation area away from incompatible materials.[11]

  • Pickup: Arrange for disposal through your institution's EHS department or a licensed hazardous waste contractor.[11] The preferred final disposal method is high-temperature incineration.[11]

By adhering to these comprehensive guidelines, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one
Reactant of Route 2
Reactant of Route 2
6-(Benzyloxy)-7-methoxyquinazolin-4(1H)-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.